Product packaging for Boc-Orn(Tfa)-OH(Cat. No.:)

Boc-Orn(Tfa)-OH

Cat. No.: B8484876
M. Wt: 328.28 g/mol
InChI Key: NUMDSAISLJFEKH-ZETCQYMHSA-N
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Description

Boc-Orn(Tfa)-OH is a useful research compound. Its molecular formula is C12H19F3N2O5 and its molecular weight is 328.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19F3N2O5 B8484876 Boc-Orn(Tfa)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19F3N2O5

Molecular Weight

328.28 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C12H19F3N2O5/c1-11(2,3)22-10(21)17-7(8(18)19)5-4-6-16-9(20)12(13,14)15/h7H,4-6H2,1-3H3,(H,16,20)(H,17,21)(H,18,19)/t7-/m0/s1

InChI Key

NUMDSAISLJFEKH-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Boc-Orn(Tfa)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nδ-Tfa-L-ornithine, commonly abbreviated as Boc-Orn(Tfa)-OH, is a chemically modified derivative of the non-proteinogenic amino acid L-ornithine. It serves as a crucial building block in the field of peptide synthesis, particularly in the construction of complex peptides and peptidomimetics for therapeutic and research applications. The strategic placement of two distinct protecting groups, the tert-butyloxycarbonyl (Boc) group on the alpha-amino (Nα) group and the trifluoroacetyl (Tfa) group on the delta-amino (Nδ) side-chain, allows for selective deprotection. This orthogonal protection scheme is fundamental for intricate synthetic strategies, such as peptide cyclization or the site-specific attachment of moieties like labels or drug conjugates.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.

PropertyValueReference
Chemical Name (S)-2-((tert-Butoxycarbonyl)amino)-5-(2,2,2-trifluoroacetamido)pentanoic acid[1]
Molecular Formula C₁₂H₁₉F₃N₂O₅
Molecular Weight 328.29 g/mol [1]
CAS Number 63865-89-4[1]
Appearance White to off-white powder
Purity Typically ≥98%
Solubility Soluble in organic solvents like DMSO and DMF[2]

Core Applications in Research and Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains.[3] The presence of two different protecting groups with differing lability allows for precise control over the synthetic route.

  • Boc Group: Protects the alpha-amino group. It is labile to moderate acids, such as trifluoroacetic acid (TFA).[4]

  • Tfa Group: Protects the side-chain delta-amino group. It is more stable to acid than the Boc group but can be removed under basic conditions (e.g., aqueous ammonia or piperidine), which allows for orthogonal deprotection.

This differential stability is exploited in advanced peptide synthesis for:

  • On-resin cyclization: The side-chain can be deprotected while the peptide remains anchored to the solid support to form a cyclic peptide.

  • Branched peptides: The deprotected side-chain can serve as an attachment point for another peptide chain.

  • Site-specific labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to the ornithine side-chain.

Experimental Protocols

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling cycle for adding this compound to a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Coupling reagent (e.g., HCTU, HBTU, or DIC/HOBt)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvent: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Completion Check (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Nα-Boc Group Deprotection

This protocol is for the removal of the Boc protecting group to elongate the peptide chain from the N-terminus.

Materials:

  • Peptide-resin with N-terminal this compound

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 5-10% DIPEA in DMF

  • Washing solvents: DCM, DMF

Procedure:

  • Washing: Wash the resin with DCM (3-5 times).

  • Deprotection: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.[5]

  • Washing: Drain the deprotection solution and wash the resin with DCM (3-5 times) to remove residual acid.

  • Neutralization: Wash the resin with the DIPEA/DMF solution (2-3 times) to neutralize the protonated amino group.

  • Final Washing: Wash the resin with DMF (3-5 times) to prepare for the next coupling step.

Nδ-Tfa Group Deprotection (Orthogonal Deprotection)

This protocol is for the selective removal of the Tfa group from the ornithine side-chain while the peptide is still attached to the resin and other protecting groups (like Boc on other amino acids) remain intact.

Materials:

  • Peptide-resin containing the this compound residue

  • Deprotection solution: 1 M aqueous piperidine or 10% aqueous ammonia solution

  • Washing solvents: Water, DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Deprotection: Treat the resin with the basic deprotection solution (e.g., 1 M aqueous piperidine) for 2-4 hours at room temperature.

  • Washing: Drain the solution and wash the resin thoroughly with water to remove the base, followed by washes with DMF and DCM to prepare for the subsequent reaction on the side-chain.

Visualized Workflows and Structures

The following diagrams illustrate the chemical structure and synthetic workflows involving this compound.

cluster_Boc Boc Group cluster_Orn Ornithine Core cluster_Tfa Tfa Group boc_C C boc_O1 O boc_C->boc_O1 boc_O2 O boc_C->boc_O2 alpha_N NαH boc_C->alpha_N Boc Protection boc_tert C(CH₃)₃ boc_O1->boc_tert alpha_C CαH alpha_N->alpha_C carboxyl COOH alpha_C->carboxyl side_chain —(CH₂)₃— alpha_C->side_chain delta_N NδH side_chain->delta_N tfa_C C delta_N->tfa_C Tfa Protection tfa_O O tfa_C->tfa_O tfa_CF3 CF₃ tfa_C->tfa_CF3

Caption: Chemical structure of this compound.

start Start: Peptide-Resin (Free N-terminus) swell 1. Swell Resin in DMF start->swell deprotect_boc 2. Nα-Boc Deprotection (TFA in DCM) swell->deprotect_boc If starting a new cycle wash_neutralize 3. Wash & Neutralize (DCM, DIPEA/DMF) deprotect_boc->wash_neutralize couple 4. Couple this compound (HCTU, DIPEA in DMF) wash_neutralize->couple wash_final 5. Final Wash (DMF, DCM) couple->wash_final wash_final->deprotect_boc Next Cycle end End: Peptide-Resin with this compound added wash_final->end

Caption: SPPS workflow for incorporating this compound.

cluster_pathways Selective Deprotection Pathways start Peptide-Resin with This compound path1 N-Terminus Elongation start->path1 path2 Side-Chain Modification start->path2 deprotect_boc Treat with Acid (TFA) Removes Boc Group path1->deprotect_boc deprotect_tfa Treat with Base (Piperidine) Removes Tfa Group path2->deprotect_tfa result_boc Result: Free Nα-amino group for next coupling deprotect_boc->result_boc result_tfa Result: Free Nδ-amino group for cyclization or labeling deprotect_tfa->result_tfa

Caption: Orthogonal deprotection strategy for this compound.

References

A Technical Guide to Nα-Boc-Nδ-Tfa-L-ornithine: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nδ-Tfa-L-ornithine, commonly abbreviated as Boc-Orn(Tfa)-OH, is a synthetically modified amino acid derivative crucial for solid-phase peptide synthesis (SPPS). It incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group at the alpha-amino position and the trifluoroacetyl (Tfa) group at the delta-amino position of the L-ornithine side chain. This strategic placement of orthogonal protecting groups allows for selective deprotection and controlled, sequential addition of amino acids to a growing peptide chain. The acid-labile Boc group and the base-labile Tfa group provide the precision required for synthesizing complex peptides, peptidomimetics, and other advanced biochemical tools. This guide provides a comprehensive overview of its chemical properties and experimental applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. For comparative purposes, data for related ornithine derivatives are also included.

PropertyThis compoundBoc-Orn-OHBoc-Orn(Fmoc)-OHBoc-Orn(Z)-OH
Synonyms Nα-(t-Butoxycarbonyl)-Nδ-trifluoroacetyl-L-ornithineNα-Boc-L-ornithineNα-Boc-Nδ-Fmoc-L-ornithineNα-Boc-Nδ-Z-L-ornithine
CAS Number 63865-89-4[1]21887-64-9[2][3][4][5]150828-96-9[6]2480-93-5
Molecular Formula C₁₂H₁₉F₃N₂O₅[1]C₁₀H₂₀N₂O₄[3][5]C₂₅H₃₀N₂O₆[6]C₁₈H₂₆N₂O₆
Molecular Weight 328.29 g/mol [1]232.28 g/mol [3][5]454.5 g/mol [6]366.41 g/mol
Appearance White to off-white powderWhite to off-white powderCrystalline solid[6]White to slight yellow powder
Melting Point Not specified198-214 °C150-154 °CNot specified
Solubility Not specifiedSoluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone[2]Soluble in DMSO and DMF (~30 mg/ml)[6]Not specified
Storage Not specifiedRoom Temperature-20°C[6]2-30°C

Orthogonal Protection Strategy

The primary utility of this compound in peptide synthesis stems from its orthogonal protection scheme. The α-amino (Boc) and δ-amino (Tfa) protecting groups are removed under distinct chemical conditions, allowing for selective manipulation of the peptide structure. The Boc group is labile to strong acids like trifluoroacetic acid (TFA), while the Tfa group is stable to acid but readily cleaved under basic conditions or by solvolysis.[7][8][9] This differential stability is fundamental to its application.

Orthogonal_Deprotection Start Boc-Orn(Tfa)-Peptide Boc_Deprotection α-Amino Deprotection Start->Boc_Deprotection Tfa_Deprotection δ-Amino Deprotection Start->Tfa_Deprotection TFA_Condition TFA / DCM Boc_Deprotection->TFA_Condition Product_A H₂N-Orn(Tfa)-Peptide TFA_Condition->Product_A Chain Elongation Base_Condition Base (e.g., Piperidine) or Solvolysis (e.g., MeOH) Tfa_Deprotection->Base_Condition Product_B Boc-Orn(NH₂)-Peptide Base_Condition->Product_B Side-Chain Modification SPPS_Workflow cluster_cycle SPPS Cycle for One Amino Acid Addition Start Start: Peptide-Resin Boc_Deprotect 1. Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotect Wash_Neutralize 2. Wash & Neutralize (DCM, DIEA) Boc_Deprotect->Wash_Neutralize Couple 3. Coupling (Next Boc-AA, Activator) Wash_Neutralize->Couple Wash_Final 4. Final Wash (DCM, IPA) Couple->Wash_Final End_Cycle Elongated Peptide-Resin Wash_Final->End_Cycle Repeat Repeat Cycle (n-1) times End_Cycle->Repeat Cleavage Final Cleavage from Resin (e.g., HF or TFMSA) Repeat->Cleavage Tfa_Removal Side-Chain Deprotection (Base or Solvolysis) Cleavage->Tfa_Removal Purification Purification (HPLC) Tfa_Removal->Purification

References

An In-depth Technical Guide to Boc-Orn(Tfa)-OH: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH), a crucial building block in peptide synthesis and drug discovery. We will delve into its chemical structure, a detailed synthesis protocol, and relevant physicochemical properties.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-ornithine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the delta-amino group is protected by a trifluoroacetyl (Tfa) group. This orthogonal protection scheme is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of either amino group during the construction of complex peptide chains.

The structure of this compound is as follows:

synthesis_workflow start Start with Boc-Orn-OH reaction Reaction with Trifluoroacetylating Agent (e.g., Ethyl Trifluoroacetate) start->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization product This compound characterization->product peptide_synthesis_logic cluster_synthesis Peptide Synthesis cluster_application Biological Application Boc_Orn_Tfa This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Orn_Tfa->SPPS Peptide Synthesized Peptide SPPS->Peptide Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Binding/Inhibition Pathway Signaling Pathway Modulation Target->Pathway Response Cellular Response Pathway->Response

An In-depth Technical Guide to N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Chemical Information

N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine, often abbreviated as Boc-Orn(Tfa)-OH, is a derivative of the non-proteinogenic amino acid L-ornithine. It features two critical protecting groups: a tert-butyloxycarbonyl (Boc) group at the alpha-amino position and a trifluoroacetyl (Tfa) group at the delta-amino position. This orthogonal protection scheme is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and coupling of amino acids to construct complex peptide chains.

Physicochemical Properties

A summary of the key physicochemical properties of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine is presented in the table below. It is important to note that while some data is experimentally derived for similar compounds, other values are predicted and should be considered as such.

PropertyValueSource
CAS Number 63865-89-4[1]
Molecular Formula C₁₂H₁₉F₃N₂O₅[1]
Molar Mass 328.28 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Predicted: 457.9 ± 40.0 °C (at 760 mmHg)N/A
Density Predicted: 1.35 ± 0.1 g/cm³N/A
pKa Predicted: 3.85 ± 0.21N/A
Solubility Soluble in organic solvents like DMF, DCM (Expected)N/A

Synthesis and Experimental Protocols

The synthesis of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine involves a two-step process starting from L-ornithine: selective protection of the alpha-amino group with a Boc group, followed by the trifluoroacetylation of the delta-amino group.

Experimental Protocol: Synthesis of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine

Step 1: Synthesis of N-alpha-Boc-L-ornithine

This procedure is adapted from standard Boc-protection protocols for amino acids.

  • Dissolution: Dissolve L-ornithine hydrochloride in a 1:1 mixture of dioxane and water.

  • Basification: Adjust the pH of the solution to 10-11 by the dropwise addition of a suitable base, such as sodium hydroxide, while maintaining the temperature at 0-5 °C with an ice bath.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture while stirring vigorously. Maintain the pH between 10 and 11 by adding base as needed.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with a nonpolar solvent like hexane to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., HCl or citric acid).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-alpha-Boc-L-ornithine.

Step 2: Synthesis of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine

This step involves the selective trifluoroacetylation of the delta-amino group.

  • Dissolution: Dissolve the N-alpha-Boc-L-ornithine from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C and add a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-chemistry-based solid-phase peptide synthesis. The orthogonal nature of the Boc and Tfa protecting groups allows for selective deprotection and subsequent chain elongation.

Experimental Protocol: Incorporation of this compound in Boc-SPPS

The following is a generalized cycle for the incorporation of an amino acid in Boc-SPPS.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid attached.

  • Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v). This step is usually performed for 20-30 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DCM and a neutralizing solvent like isopropanol to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a non-nucleophilic base, such as 10% DIEA in DCM.

  • Washing: Wash the resin again with DCM to remove excess base.

  • Coupling: Activate the carboxylic acid of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a solvent like DMF or NMP. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with acetic anhydride.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence. The Tfa group on the ornithine side chain remains stable under the acidic conditions used for Boc deprotection and can be removed at a later stage if necessary, typically under basic conditions.

Analytical Data

Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (ppm)Multiplicity
-C(CH₃)₃ (Boc) 1.4 - 1.6Singlet
-CH₂- (β, γ) 1.5 - 2.0Multiplet
-CH₂- (δ) 3.2 - 3.5Multiplet
-CH- (α) 4.0 - 4.4Multiplet
-NH- (α, Boc) 5.0 - 5.5Broad Singlet
-NH- (δ, Tfa) 7.5 - 8.5Broad Singlet
-COOH 10.0 - 12.0Broad Singlet
Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)
-C(CH₃)₃ (Boc) 28 - 29
-CH₂- (β, γ) 25 - 35
-CH₂- (δ) 38 - 42
-CH- (α) 52 - 56
-C(CH₃)₃ (Boc) 79 - 81
-C=O (Tfa) 156 - 158 (quartet due to C-F coupling)
-CF₃ (Tfa) 115 - 117 (quartet due to C-F coupling)
-C=O (Boc) 155 - 157
-COOH 173 - 176

Disclaimer: The NMR data presented are predictions based on typical chemical shift values and have not been experimentally verified for this specific compound. Actual experimental values may vary.

Safety and Handling

As with any chemical reagent, N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Visualized Workflows and Relationships

Synthesis Workflow

G L_Ornithine L-Ornithine Hydrochloride Boc_Protection Boc Protection (Boc)₂O, Base L_Ornithine->Boc_Protection N_alpha_Boc_Orn N-alpha-Boc-L-ornithine Boc_Protection->N_alpha_Boc_Orn Trifluoroacetylation Trifluoroacetylation TFAA, Base N_alpha_Boc_Orn->Trifluoroacetylation Final_Product N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine Trifluoroacetylation->Final_Product

Caption: Synthetic pathway for N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine.

Boc-SPPS Cycle

G Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Deprotected_Resin Deprotected Resin-Peptide Deprotection->Deprotected_Resin Neutralization Neutralization (DIEA/DCM) Deprotected_Resin->Neutralization Neutralized_Resin Neutralized Resin-Peptide Neutralization->Neutralized_Resin Coupling Coupling with This compound + Coupling Reagent Neutralized_Resin->Coupling Coupled_Resin Extended Resin-Peptide Coupling->Coupled_Resin Coupled_Resin->Deprotection Next Cycle

Caption: General cycle for incorporating this compound in Boc-SPPS.

References

The Trifluoroacetyl (Tfa) Group in Amino Acid Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and drug development, the selection of an appropriate protecting group for the amine functionality of amino acids is a critical decision that profoundly influences the efficiency, purity, and stereochemical integrity of the final peptide. Among the arsenal of available protecting groups, the trifluoroacetyl (Tfa) group, an acyl-type protection, holds a unique position. This technical guide provides an in-depth exploration of the role of the Tfa protecting group in amino acid chemistry, offering a comprehensive overview of its application, stability, and the associated synthetic protocols.

Core Concepts of the Tfa Protecting Group

The trifluoroacetyl group (CF₃CO-), introduced by Weygand in 1952, offers a distinct set of properties for the temporary protection of the α-amino group of amino acids.[1] Its electron-withdrawing nature significantly impacts the reactivity and stability of the protected amino acid.

Key Characteristics:

  • Stability: The Tfa group is notably stable under the acidic conditions typically used for the removal of the tert-butyloxycarbonyl (Boc) group, such as treatment with trifluoroacetic acid (TFA).[1][2] This orthogonality makes it a potentially useful tool in complex synthetic strategies.

  • Lability: Conversely, the Tfa group is readily cleaved under basic conditions, such as by treatment with piperidine or sodium hydroxide, or through reductive cleavage with reagents like sodium borohydride.[1]

  • Racemization Propensity: A significant consideration when employing the Tfa group is its potential to increase the susceptibility of the protected amino acid to racemization during the activation of the carboxyl group for peptide bond formation.[1] This is a known characteristic of acyl-type protecting groups.

Introduction of the Tfa Protecting Group

The trifluoroacetylation of the N-terminus of an amino acid can be achieved through several methods, with the most common approaches utilizing trifluoroacetic anhydride or ethyl trifluoroacetate.

Experimental Protocol: N-Trifluoroacetylation with Trifluoroacetic Anhydride

This method is effective but requires careful control due to the high reactivity of trifluoroacetic anhydride.[3]

Materials:

  • Amino acid

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Stirring apparatus

  • Cooling bath (ice water)

Procedure:

  • Suspend or dissolve the amino acid in the anhydrous solvent in a reaction vessel equipped with a stirrer.

  • Cool the mixture in an ice water bath.

  • Slowly add a molar excess of trifluoroacetic anhydride to the cooled and stirred mixture.

  • Allow the reaction to proceed at a low temperature for a specified time (typically 1-3 hours), monitoring the progress by a suitable method (e.g., TLC).

  • Upon completion, the solvent and excess reagent are typically removed under reduced pressure.

  • The resulting N-Tfa-amino acid can be purified by crystallization or chromatography.

Yields: Near quantitative yields have been reported for the trifluoroacetylation of amino acids using this method.[4]

Experimental Protocol: N-Trifluoroacetylation with Ethyl Trifluoroacetate

This method offers a milder alternative to the use of trifluoroacetic anhydride.

Materials:

  • Amino acid

  • Ethyl trifluoroacetate

  • Triethylamine (or another suitable base)

  • Methanol

  • Stirring apparatus

Procedure:

  • Dissolve the amino acid in methanol containing a slight molar excess of triethylamine.

  • Slowly add ethyl trifluoroacetate to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours (typically 3 hours).[5]

  • Monitor the reaction for completion.

  • Upon completion, the product is typically isolated by a liquid-liquid extraction work-up.[5]

Yields: This method has been reported to yield >99% of the pure product after work-up.[5]

Cleavage of the Tfa Protecting Group

The removal of the Tfa group is typically accomplished under basic or reductive conditions.

Experimental Protocol: Cleavage with Piperidine

This is a common method for Tfa deprotection, particularly in the context of solid-phase peptide synthesis (SPPS).

Materials:

  • N-Tfa protected peptide or amino acid

  • Piperidine solution in DMF (e.g., 20% v/v)

  • Stirring apparatus or shaker for SPPS

Procedure:

  • Treat the N-Tfa protected substrate with the piperidine/DMF solution.

  • Agitate the mixture at room temperature.

  • The reaction time can vary depending on the substrate and specific conditions but is generally in the range of 30-60 minutes.

  • Monitor the deprotection reaction for completion.

  • Following cleavage, the free amine is typically washed to remove piperidine and the cleaved protecting group.

Experimental Protocol: Cleavage with Sodium Borohydride

Reductive cleavage offers an alternative, mild method for Tfa removal.

Materials:

  • N-Tfa protected peptide or amino acid

  • Sodium borohydride (NaBH₄)

  • Mixed solvent system (e.g., Tetrahydrofuran (THF) and Ethanol, 1:1 v/v)

  • Stirring apparatus

Procedure:

  • Dissolve the N-Tfa protected substrate in the THF/ethanol solvent system.

  • Add an excess of sodium borohydride to the solution.

  • Stir the reaction at room temperature for up to 60 minutes.[5]

  • Monitor the reaction for completion.

  • Upon completion, the reaction is quenched, and the product is isolated.

Yields: This method can provide >99% N-methylation when used in the context of on-resin methylation following Tfa protection.

Stability of the Tfa Protecting Group

The stability profile of the Tfa group dictates its compatibility with different synthetic strategies.

ConditionStability of Tfa Group
Strongly Acidic (e.g., HF, TFMSA) Generally stable.
Moderately Acidic (e.g., TFA) Stable, allowing for orthogonal use with Boc protection.[2]
Weakly Acidic Stable.
Basic (e.g., Piperidine, NaOH) Labile, readily cleaved.[1]
Reductive (e.g., NaBH₄) Labile.[5]
Catalytic Hydrogenation Generally stable.

Racemization of Tfa-Protected Amino Acids

A primary concern with the use of acyl-type protecting groups like Tfa is the increased risk of racemization during the activation of the carboxyl group for peptide bond formation.[1] The electron-withdrawing nature of the trifluoroacetyl group can enhance the acidity of the α-proton, making it more susceptible to abstraction by base, which can lead to epimerization.

Comparison with Boc and Fmoc Protecting Groups

The choice between Tfa, Boc, and Fmoc depends on the specific requirements of the synthetic strategy.

FeatureTfa (Trifluoroacetyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Chemical Nature AcylCarbamateCarbamate
Introduction Trifluoroacetic anhydride, Ethyl trifluoroacetateDi-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl, Fmoc-OSu
Cleavage Conditions Basic (e.g., Piperidine, NaOH), Reductive (e.g., NaBH₄)Acidic (e.g., TFA, HCl)[2]Basic (e.g., Piperidine)[1]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc)Orthogonal to base-labile groups (e.g., Fmoc)Orthogonal to acid-labile groups (e.g., Boc, Trt)
Racemization Risk Higher, especially during activation[1]Lower than acyl groupsLower than acyl groups
Side Reactions Potential for trifluoroacetylation of free amines.[6]Formation of tert-butyl adducts with sensitive residues.Formation of piperidine adducts with the fulvene byproduct.

Signaling Pathways and Experimental Workflows

Mechanism of Tfa Protection and Deprotection

Tfa_Mechanism cluster_protection Tfa Protection cluster_deprotection_base Base-Mediated Deprotection cluster_deprotection_reductive Reductive Deprotection Amino_Acid Amino Acid (R-NH2) Tfa_Amino_Acid N-Tfa-Amino Acid (R-NH-COCF3) Amino_Acid->Tfa_Amino_Acid TFAA TFAA Trifluoroacetic Anhydride ((CF3CO)2O) Tfa_Amino_Acid_Base N-Tfa-Amino Acid Free_Amine_Base Free Amine (R-NH2) Tfa_Amino_Acid_Base->Free_Amine_Base Piperidine/DMF Base Base (e.g., Piperidine) Tfa_Amino_Acid_Red N-Tfa-Amino Acid Free_Amine_Red Free Amine (R-NH2) Tfa_Amino_Acid_Red->Free_Amine_Red NaBH4, THF/EtOH Reducer Reducing Agent (e.g., NaBH4)

Caption: General mechanism for the introduction and cleavage of the Tfa protecting group.

Typical Experimental Workflow for Tfa Use in SPPS

Tfa_SPPS_Workflow Start Start: Resin with Free Amine Couple_Tfa_AA Couple N-Tfa-Amino Acid Start->Couple_Tfa_AA Wash1 Wash Couple_Tfa_AA->Wash1 Deprotect_Side_Chain Selective Side-Chain Deprotection (if necessary) Wash1->Deprotect_Side_Chain Couple_Next_AA Couple Next Amino Acid (e.g., Boc-AA) Deprotect_Side_Chain->Couple_Next_AA Wash2 Wash Couple_Next_AA->Wash2 Deprotect_Tfa Cleave Tfa Group (e.g., Piperidine/DMF) Wash2->Deprotect_Tfa Wash3 Wash Deprotect_Tfa->Wash3 Continue_Synthesis Continue Peptide Elongation Wash3->Continue_Synthesis

References

An In-depth Technical Guide to Boc-Orn(Tfa)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Boc-Nδ-Tfa-L-ornithine (Boc-Orn(Tfa)-OH), a key building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, applications, and detailed experimental protocols, offering insights for researchers and professionals in drug development and peptide chemistry.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two critical protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino position and the trifluoroacetyl (Tfa) group at the δ-amino side chain. This strategic placement of protecting groups allows for controlled and sequential peptide bond formation.

The Boc group is a widely used acid-labile protecting group, typically removed with mild acids like trifluoroacetic acid (TFA). The Tfa group, on the other hand, offers a different level of stability and can be removed under specific conditions, providing orthogonality in more complex peptide synthesis strategies. The incorporation of ornithine itself can introduce unique structural features into peptides, influencing their biological activity and therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for handling, storage, and application in peptide synthesis.

PropertyValueReference
Chemical Formula C₁₂H₁₉F₃N₂O₅
Molecular Weight 344.28 g/mol
Appearance White to off-white powder
Purity (Typical) ≥98%
Solubility Soluble in organic solvents like DMF, DCM, and methanol
Storage Store at 2-8°C, protected from moisture

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-based SPPS. The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The Boc SPPS Workflow

The general workflow for incorporating this compound into a peptide sequence via Boc SPPS is as follows:

spss_workflow start Resin-bound Peptide (Free N-terminus) coupling Coupling: This compound, Coupling Reagent (e.g., DCC/HOBt) start->coupling wash1 Wash coupling->wash1 deprotection Boc Deprotection: Trifluoroacetic Acid (TFA) in DCM wash1->deprotection wash2 Wash deprotection->wash2 neutralization Neutralization: Base (e.g., DIEA) wash2->neutralization wash3 Wash neutralization->wash3 next_cycle Ready for Next Amino Acid Coupling wash3->next_cycle

Caption: General workflow for incorporating this compound in Boc-SPPS.

Protection and Deprotection Strategy

The strategic use of orthogonal protecting groups is a cornerstone of peptide synthesis. In the case of this compound, the Boc and Tfa groups offer different lability, allowing for selective removal.

deprotection_strategy cluster_boc Boc Deprotection cluster_tfa Tfa Deprotection start Boc-Orn(Tfa)-Peptide-Resin boc_deprotection Treat with TFA in DCM start->boc_deprotection tfa_deprotection Treat with aqueous base (e.g., piperidine, NaOH) start->tfa_deprotection boc_result H₂N-Orn(Tfa)-Peptide-Resin boc_deprotection->boc_result Removes Boc group tfa_result Boc-Orn(NH₂)-Peptide-Resin tfa_deprotection->tfa_result Removes Tfa group

Caption: Orthogonal deprotection of Boc and Tfa groups.

Experimental Protocols

The following are generalized protocols for the use of this compound in manual Boc-SPPS. Instrument-specific protocols may vary.

Coupling of this compound

Objective: To couple this compound to the free N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (3 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (3 equivalents)

  • N-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound peptide in DCM for 30 minutes.

  • Wash the resin with DMF (3 x 1 min).

  • In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

  • Add the DCC solution to the amino acid solution and allow to pre-activate for 10 minutes at 0°C.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Boc Group Deprotection

Objective: To remove the Nα-Boc protecting group.

Materials:

  • Resin-bound peptide with N-terminal Boc protection

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Wash the resin with DCM (3 x 1 min).

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

  • Follow with a longer treatment (20-30 minutes) with the same TFA/DCM solution.

  • Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Neutralize the resulting trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 min).

  • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Tfa Group Deprotection

Objective: To remove the Nδ-Tfa protecting group from the ornithine side chain.

Materials:

  • Peptide containing Orn(Tfa)

  • Aqueous piperidine (e.g., 20% in DMF) or dilute aqueous sodium hydroxide (e.g., 0.1 M NaOH)

Procedure:

  • Treat the peptide (on-resin or post-cleavage) with the basic solution.

  • Monitor the reaction by HPLC or mass spectrometry.

  • The reaction time can vary from a few minutes to several hours depending on the specific conditions and the peptide sequence.

  • Once the deprotection is complete, neutralize the reaction mixture if necessary and proceed with purification.

Potential Side Reactions: Trifluoroacetylation

A known side reaction during Boc SPPS is the trifluoroacetylation of free amino groups.[1][2] This occurs when residual TFA from the deprotection step is activated by the coupling reagents in the subsequent coupling step.[2] This can lead to chain termination and purification challenges.

To mitigate this side reaction:

  • Ensure thorough washing after the TFA deprotection step.

  • Perform a robust neutralization step.

  • Use pre-formed activated esters or symmetric anhydrides for coupling, which can reduce the chance of activating residual TFA.[2]

Conclusion

This compound is a valuable reagent for the synthesis of ornithine-containing peptides. Its dual-protection scheme allows for strategic incorporation and manipulation within a peptide sequence. A thorough understanding of its properties and the associated experimental protocols, including an awareness of potential side reactions, is crucial for the successful synthesis of complex and biologically active peptides. This guide provides a foundational framework for researchers and professionals to effectively utilize this compound in their peptide synthesis endeavors.

References

An In-depth Technical Guide to Orthogonal Protection in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the various strategies, orthogonal protection offers the highest degree of control and flexibility, enabling the synthesis of complex peptides and their subsequent modification. This guide provides a comprehensive overview of the principles of orthogonal protection, a detailed examination of the most common protection schemes, and practical experimental protocols for their application.

The Core Principle of Orthogonal Protection

In the context of peptide chemistry, orthogonality refers to the use of multiple classes of protecting groups within the same synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. This allows for the selective deprotection of a particular functional group on the peptide chain while others remain intact. This level of control is crucial for a variety of applications, including the synthesis of cyclic peptides, branched peptides, and peptides modified with labels or other moieties.

The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of subsequent reaction steps.

  • Readily removed in high yield with minimal side reactions.

Protecting groups in peptide synthesis can be categorized as follows:

  • Temporary Protecting Groups: These protect the α-amino group of the incoming amino acid during the coupling reaction and are removed after each coupling step.

  • Permanent Protecting Groups: These protect the reactive side chains of amino acids and are typically removed at the end of the synthesis, often concurrently with cleavage from the solid support.

  • Semi-permanent Protecting Groups: These are used for side-chain protection and can be removed in the presence of permanent protecting groups, allowing for on-resin modifications.

Orthogonal_Protection_Concept cluster_Peptide Protected Peptide cluster_Deprotection Selective Deprotection cluster_Products Resulting Peptide Peptide Resin-Linker-AA1(PG_side)-AA2(PG_side)-PG_alpha-AA3 Deprotection_Alpha Condition A (e.g., Base) Peptide->Deprotection_Alpha α-Amino Deprotection Deprotection_Side Condition B (e.g., Mild Acid) Peptide->Deprotection_Side Side-Chain Modification Peptide_Alpha_Free Resin-Linker-AA1(PG_side)-AA2(PG_side)-NH2-AA3 Deprotection_Alpha->Peptide_Alpha_Free Ready for next coupling Peptide_Side_Free Resin-Linker-AA1(Free)-AA2(PG_side)-PG_alpha-AA3 Deprotection_Side->Peptide_Side_Free Selective modification possible Deprotection_Final Condition C (e.g., Strong Acid) Peptide_Cleaved H2N-AA1(Free)-AA2(Free)-AA3-COOH Deprotection_Final->Peptide_Cleaved Deprotected Peptide Peptide_Alpha_Free->Deprotection_Final Final Cleavage Peptide_Side_Free->Deprotection_Final Final Cleavage

Caption: Logical flow of an orthogonal protection strategy.

Major Orthogonal Protection Strategies

Two primary strategies dominate the landscape of solid-phase peptide synthesis (SPPS): the Fmoc/tBu strategy and the Boc/Bzl strategy.

The Fmoc/tBu Strategy

This is the most widely used orthogonal protection scheme today. It relies on the base-lability of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-lability of the side-chain protecting groups, which are typically tert-butyl (tBu) based.

  • α-Amino Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Side-Chain Protection: Side-chain protecting groups such as tert-butyl (tBu) ethers for Ser and Thr, tert-butyl (tBu) esters for Asp and Glu, and the tert-butyloxycarbonyl (Boc) group for Lys and Trp are employed. These groups are stable to the basic conditions used for Fmoc removal.

The key advantage of the Fmoc/tBu strategy is the mild conditions required for the repetitive Nα-deprotection, which minimizes side reactions and is compatible with a wider range of linkers and sensitive amino acids.

Fmoc_tBu_Strategy Start Resin-Bound Peptide (Fmoc-AA-OH) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling Amino Acid Coupling (Activated Fmoc-AA-OH) Deprotection->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Deprotection n cycles Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Final_Cleavage Synthesis Complete Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Workflow of the Fmoc/tBu solid-phase peptide synthesis strategy.

The Boc/Bzl Strategy

The Boc/Bzl strategy is considered "quasi-orthogonal" because both the Nα-tert-butyloxycarbonyl (Boc) protecting group and the benzyl (Bzl)-based side-chain protecting groups are removed by acidic conditions, but with different acid strengths.

  • α-Amino Protection: The Boc group is removed by a moderately strong acid, such as 50% TFA in dichloromethane (DCM).

  • Side-Chain Protection: Benzyl-based protecting groups are used for the side chains. These are stable to the moderate acid used for Boc removal but require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their cleavage.

  • Final Cleavage: The final cleavage from the resin and removal of the side-chain protecting groups are performed simultaneously using a strong acid like HF.

While effective, the harsh acidic conditions required for the final cleavage in the Boc/Bzl strategy can lead to side reactions and may not be suitable for all peptide sequences.

Quantitative Data on Protecting Groups

The efficiency and kinetics of protecting group removal are critical for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data for the commonly used Fmoc/tBu strategy.

Table 1: Kinetics of Fmoc Deprotection with Piperidine

Piperidine Concentration in DMFTime for >99% Fmoc RemovalReference
5% (v/v)3 minutes
20% (v/v)< 3 minutes
20% (v/v) with 4-methylpiperidine~10 minutes for Arginine
20% (v/v) with piperazine~10 minutes for Arginine

Note: The deprotection of sterically hindered amino acids or those prone to aggregation may require longer reaction times.

Table 2: Common Side-Chain Protecting Groups in Fmoc/tBu SPPS and their Cleavage Conditions

Amino AcidSide-Chain Protecting GroupCleavage CocktailTypical Cleavage Time
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)TFA/TIS/H₂O (95:2.5:2.5)2-3 hours
Asp, GluOtBu (tert-butyl ester)TFA/TIS/H₂O (95:2.5:2.5)1-2 hours
Asn, Gln, HisTrt (trityl)TFA/TIS/H₂O (95:2.5:2.5)1-2 hours
CysTrt (trityl)TFA/TIS/H₂O/EDT (94:1:2.5:2.5)2-4 hours
Lys, TrpBoc (tert-butyloxycarbonyl)TFA/TIS/H₂O (95:2.5:2.5)1-2 hours
Ser, Thr, TyrtBu (tert-butyl ether)TFA/TIS/H₂O (95:2.5:2.5)1-2 hours

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane (scavenger); H₂O: Water; EDT: 1,2-Ethanedithiol (scavenger)

Table 3: Common Cleavage Cocktails for Fmoc/tBu SPPS

Reagent CocktailComposition (v/v)Primary Use
StandardTFA/TIS/H₂O (95:2.5:2.5)General purpose for peptides without sensitive residues.
Reagent KTFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)For peptides containing Trp, Met, Cys, and Tyr to minimize side reactions.
Reagent RTFA/thioanisole/EDT/anisole (90:5:3:2)For peptides containing Arg(Pmc/Mtr).

Experimental Protocols

The following are detailed protocols for key steps in Fmoc/tBu solid-phase peptide synthesis.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is for a standard manual synthesis on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., 100 mg of 0.6-0.8 mmol/g loading resin) in a fritted syringe or reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes. For hindered amino acids, a second treatment of 10-15 minutes may be necessary.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

4. Monitoring the Reaction (Kaiser Test):

  • Take a small sample of resin beads.

  • Wash with ethanol.

  • Add a few drops of each Kaiser test solution (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).

  • Heat at 100-110°C for 5 minutes.

  • A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow or colorless result indicates complete coupling.

5. Repeat:

  • Repeat steps 2-4 for each amino acid in the sequence.

SPPS_Workflow cluster_Preparation Preparation cluster_Cycle Synthesis Cycle cluster_Finalization Final Steps Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection DMF_Wash1 DMF Wash Fmoc_Deprotection->DMF_Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) DMF_Wash1->Coupling DMF_Wash2 DMF Wash Coupling->DMF_Wash2 Kaiser_Test Kaiser Test DMF_Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Incomplete (Recouple) Kaiser_Test->Fmoc_Deprotection Complete (Next Cycle) Final_Cleavage Cleavage from Resin (TFA Cocktail) Kaiser_Test->Final_Cleavage Synthesis Finished Precipitation Precipitation in cold Ether Final_Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification

Caption: Experimental workflow for manual solid-phase peptide synthesis.

Peptide Cleavage and Deprotection Protocol

1. Resin Preparation:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

2. Cleavage:

  • Prepare the appropriate cleavage cocktail (see Table 3) fresh.

  • Add the cleavage cocktail to the resin in a fume hood.

  • Agitate at room temperature for 2-4 hours. The specific time depends on the peptide sequence and protecting groups used.

3. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.

4. Drying:

  • Dry the peptide pellet under vacuum.

HPLC Analysis of Crude Peptide

1. Sample Preparation:

  • Dissolve a small amount of the crude peptide (approximately 1 mg/mL) in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.

2. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient is 5% to 65% B over 30 minutes.

  • Detection: UV detection at 214 nm or 220 nm.

3. Data Analysis:

  • The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Conclusion

Orthogonal protection is an indispensable strategy in modern peptide chemistry, providing the necessary control to synthesize complex and modified peptides. The Fmoc/tBu strategy, with its mild deprotection conditions, has become the method of choice for most applications. A thorough understanding of the principles of orthogonality, the kinetics of protecting group removal, and the appropriate experimental protocols is essential for researchers and scientists in the field of drug development and peptide research to achieve their synthetic goals with high efficiency and purity.

A Technical Guide to Nα-Boc-Nδ-Tfa-L-ornithine: Synthesis, Suppliers, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH), a key building block in peptide synthesis. This document details commercially available suppliers, purity specifications, and the strategic application of its orthogonal protecting groups in the synthesis of complex peptides. Experimental protocols and workflow visualizations are provided to support researchers in the effective utilization of this versatile amino acid derivative.

Introduction to this compound

Nα-Boc-Nδ-trifluoroacetyl-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two distinct protecting groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and the trifluoroacetyl (Tfa) group on the δ-amino side chain. This arrangement is crucial for its application in solid-phase peptide synthesis (SPPS), particularly within a Boc-based strategy. The key advantage of this compound lies in its orthogonal protection scheme; the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid - TFA), while the Tfa group is selectively cleaved under mild basic conditions[1][2]. This allows for the specific deprotection and modification of the ornithine side chain while the peptide backbone remains protected, enabling the synthesis of branched or cyclic peptides.

Supplier and Purity Information

The availability of high-purity this compound is critical for successful peptide synthesis. The following table summarizes the known supplier and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurity Specification
Watanabe Chemical Industries, Ltd.This compound63865-89-4C12H19F3N2O5≥98% (HPLC)

Note: Researchers should always request a lot-specific certificate of analysis for the most accurate purity information.

Experimental Protocols

The use of this compound in solid-phase peptide synthesis follows the general principles of Boc-SPPS. The key distinction is the orthogonal deprotection of the Tfa group.

General Boc-SPPS Cycle

A standard cycle for incorporating an amino acid in Boc-SPPS is as follows:

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA/DCM[3].

  • Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, commonly with a solution of diisopropylethylamine (DIEA) in DCM.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine. Common coupling reagents include HBTU/HATU in the presence of a base like DIEA.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Selective Deprotection of the Tfa Group

The trifluoroacetyl group on the ornithine side chain is stable to the acidic conditions used for Boc removal. It can be selectively cleaved on-resin using mild basic conditions, allowing for subsequent modification of the δ-amino group.

Protocol for Tfa Deprotection:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as dimethylformamide (DMF).

  • Tfa Cleavage: Treat the resin with a solution of 1 M piperidine in DMF or a solution of potassium carbonate in a mixture of methanol and water[4]. The reaction time will vary depending on the specific peptide sequence and steric hindrance, and should be monitored for completion.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove the cleavage reagents and the cleaved Tfa group.

The newly exposed δ-amino group of the ornithine residue is now available for modification, such as branching with another peptide chain, cyclization, or conjugation to other molecules.

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical processes involving this compound.

Boc_SPPS_Cycle Resin_Peptide_Boc Resin-Peptide-NH-Boc Resin_Peptide_NH3_TFA Resin-Peptide-NH3+TFA- Resin_Peptide_Boc->Resin_Peptide_NH3_TFA 1. 50% TFA/DCM Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH3_TFA->Resin_Peptide_NH2 2. DIEA/DCM Next_AA_Coupled Resin-Peptide-NH-CO-AA-Boc Resin_Peptide_NH2->Next_AA_Coupled 3. Boc-AA-OH, HBTU/DIEA Next_AA_Coupled->Resin_Peptide_Boc Repeat Cycle

A standard cycle in Boc-based solid-phase peptide synthesis (SPPS).

Orthogonal_Deprotection_Strategy cluster_alpha_deprotection α-Amine Deprotection cluster_delta_deprotection δ-Amine Deprotection (Orthogonal) Start Resin-Peptide-Orn(Tfa)-...-NH-Boc Boc_Removal Resin-Peptide-Orn(Tfa)-...-NH3+TFA- Boc group removed Start:start->Boc_Removal Acidic Conditions (e.g., 50% TFA/DCM) Tfa_Removal Resin-Peptide-Orn(NH2)-...-NH-Boc Tfa group removed Start:start->Tfa_Removal Mild Basic Conditions (e.g., 1M Piperidine/DMF) Neutralization_Alpha Resin-Peptide-Orn(Tfa)-...-NH2 Ready for next coupling Boc_Removal->Neutralization_Alpha Base (e.g., DIEA/DCM) Modification Resin-Peptide-Orn(NH-X)-...-NH-Boc Side chain modified Tfa_Removal->Modification Coupling of X

Orthogonal deprotection strategy using this compound.

Conclusion

Nα-Boc-Nδ-Tfa-L-ornithine is a valuable reagent for advanced peptide synthesis, enabling the creation of complex peptide architectures through its orthogonal protection scheme. The ability to selectively deprotect the δ-amino group of the ornithine side chain under mild basic conditions, while the N-terminus remains protected by the acid-labile Boc group, offers significant flexibility for researchers in drug discovery and development. Careful selection of a high-purity supplier and adherence to established protocols for Boc-SPPS and Tfa-group cleavage are essential for achieving desired synthetic outcomes. This guide provides a foundational resource for the effective incorporation of this compound into peptide synthesis workflows.

References

Safety and Handling of Boc-Orn(Tfa)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Boc-Orn(Tfa)-OH (CAS No. 63865-89-4) was publicly available at the time of this writing. The following information is extrapolated from data on structurally similar compounds, namely Boc-Orn(Fmoc)-OH and Boc-Orn-OH. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide provides an in-depth overview of the safety and handling considerations for Nα-tert-Butoxycarbonyl-Nδ-trifluoroacetyl-L-ornithine (this compound), a protected amino acid derivative commonly used in peptide synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of Related Compounds

PropertyBoc-Orn(Fmoc)-OHBoc-Orn-OH
Molecular Formula C25H30N2O6C10H20N2O4
Molecular Weight 454.5 g/mol 232.28 g/mol [1]
Appearance Crystalline solidPowder[1]
Solubility Soluble in DMSO and dimethylformamide (~30 mg/ml). Sparingly soluble in aqueous buffers.[2]Data not available
Storage -20°C[2]Data not available
Stability ≥ 4 years at -20°C[2]Data not available

Table 2: Toxicological Information of Related Compounds

HazardBoc-Orn(Fmoc)-OHBoc-Orn-OH
Acute Toxicity No data available. Assumed to be harmful if inhaled or swallowed.No data available.
Skin Corrosion/Irritation May cause skin irritation.May cause an allergic skin reaction (H317).[1]
Serious Eye Damage/Irritation May cause eye irritation.No data available.
Respiratory or Skin Sensitization No data available.Skin Sensitizer, Category 1.[1]
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, or NTP.Not classified as a carcinogen by IARC, ACGIH, or NTP.

Hazard Identification and Precautionary Measures

Based on the data from related compounds, this compound should be handled with care. The primary potential hazards are skin irritation, allergic skin reactions, and irritation of the respiratory tract upon inhalation of dust.

GHS Hazard Pictograms (Anticipated)

alt text

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the solid material.

  • Ensure an eyewash station and safety shower are readily accessible.

3.3. Handling and Storage

  • Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature, based on related compounds, is -20°C.

  • Weighing and Transfer: To minimize dust generation, handle the solid material in a fume hood. Use appropriate tools (e.g., spatulas) for transfer.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring. If using organic solvents like DMSO or DMF, do so within a fume hood.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

3.4. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a research environment.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) RiskAssessment->PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) PPE->EngControls Receiving Receive and Inspect Container EngControls->Receiving Storage Store at -20°C Receiving->Storage Weighing Weighing and Transfer in Fume Hood Storage->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Decontamination Decontaminate Work Area Dissolution->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal RemovePPE Remove and Dispose of PPE WasteDisposal->RemovePPE

Caption: Logical workflow for the safe handling of this compound.

This guide provides a foundational understanding of the safety and handling requirements for this compound. It is imperative that all users consult with their institution's safety officer and adhere to all established laboratory safety protocols.

References

Boc-Orn(Tfa)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine, commonly abbreviated as Boc-Orn(Tfa)-OH. This document details its chemical properties, applications in peptide synthesis, and relevant experimental protocols.

Core Compound Data

This compound is a protected amino acid derivative of ornithine, a non-proteinogenic amino acid. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the trifluoroacetyl (Tfa) group protects the delta-amino group. This dual protection scheme is instrumental in controlled, stepwise solid-phase peptide synthesis (SPPS).

PropertyValueReference
Molecular Weight 328.29 g/mol [1]
Molecular Formula C12H19F3N2O5
CAS Number 63865-89-4[1]
Synonyms (S)-2-((tert-Butoxycarbonyl)amino)-5-(2,2,2-trifluoroacetamido)pentanoic acid[1]

Application in Peptide Synthesis

This compound is a crucial building block in Boc-chemistry based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, which can be removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[2][3] The Tfa group on the side chain, however, is more stable and requires harsher conditions for removal, thus providing orthogonal protection during peptide chain elongation.

The primary advantage of using Boc-protected amino acids lies in their utility for synthesizing complex or hydrophobic peptides.[4] The incorporation of ornithine derivatives like this compound can introduce unique structural features into peptides, which is valuable in the design of peptidomimetics and therapeutic peptides.

Experimental Protocols

Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the Nα-Boc protecting group from the resin-bound peptide.

Materials:

  • Peptide-resin with N-terminal this compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base

  • Isopropyl alcohol (IPA)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • To deprotect the α-amino group, treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[2] A short pre-wash of 5 minutes can be beneficial.[2]

  • Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc groups.

  • Wash the resin with IPA to shrink the resin and help remove trapped acid.[2]

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved. This step is critical for the subsequent coupling reaction.

  • Wash the resin again with DCM to remove excess base. The resin is now ready for the coupling of the next amino acid.

Coupling of the Next Amino Acid

Following the Boc deprotection and neutralization, the next Boc-protected amino acid is coupled to the newly freed N-terminal amine of the ornithine residue. Standard coupling reagents such as HBTU/HOBt or DIC/HOBt can be utilized for this step.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the incorporation of a this compound residue during solid-phase peptide synthesis.

G cluster_0 SPPS Cycle for this compound Incorporation A Start: Resin with Free Amine B Couple this compound A->B Coupling Reagents C Resin-Peptide-Orn(Tfa)-Boc B->C D Boc Deprotection (TFA/DCM) C->D E Resin-Peptide-Orn(Tfa)-NH3+ TFA- D->E F Neutralization (DIEA/DCM) E->F G Resin-Peptide-Orn(Tfa)-NH2 F->G H Couple Next Boc-AA G->H Coupling Reagents I Elongated Peptide Chain H->I

Caption: Workflow for incorporating this compound in SPPS.

References

The Trifluoroacetyl Group: A Stable and Versatile Side-Chain Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and other complex molecules. Among the arsenal of available protecting groups, the trifluoroacetyl (TFA) group stands out for its unique stability profile and versatile applications. This technical guide provides a comprehensive overview of the trifluoroacetyl group as a side-chain protecting moiety, detailing its stability, methods for its introduction and cleavage, and its orthogonality with other common protecting groups.

Introduction to the Trifluoroacetyl Protecting Group

The trifluoroacetyl group, derived from trifluoroacetic acid, is an acyl-type protecting group used to mask the reactivity of primary and secondary amines, hydroxyl groups, and guanidino functionalities. Its strong electron-withdrawing nature, imparted by the three fluorine atoms, significantly influences its chemical properties, rendering it stable under acidic conditions while allowing for its removal under mild basic conditions. This characteristic makes it a valuable tool in multi-step synthetic strategies where differential protection is required.

Stability of the Trifluoroacetyl Group

A key advantage of the TFA group is its remarkable stability across a wide range of acidic conditions, making it compatible with synthetic steps that employ acids for the removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) group.[1] Conversely, the TFA group is readily cleaved under mild basic conditions.

Table 1: Stability of the Trifluoroacetyl Group Under Various Conditions

Condition CategoryReagent/EnvironmentStability of TFA GroupCompatible Protecting Groups (Stable under these conditions)Incompatible Protecting Groups (Cleaved under these conditions)
Acidic Trifluoroacetic acid (TFA)StableBoc, Trt
Hydrogen bromide in acetic acid (HBr/AcOH)StableZ (Cbz)Boc
Hydrofluoric acid (HF)StableBoc, Bzl
Basic Piperidine (20% in DMF)LabileBoc, Z (Cbz), TrtFmoc
Sodium hydroxide (aq.)LabileBoc, Z (Cbz), Trt
HydrazineLabileBoc, Z (Cbz), TrtDde, ivDde
Reductive Catalytic Hydrogenation (H₂, Pd/C)StableBoc, FmocZ (Cbz), Bn
Nucleophilic Sodium Borohydride (NaBH₄)LabileBoc, Z (Cbz), Fmoc

Orthogonality with Other Protecting Groups

The trifluoroacetyl group exhibits excellent orthogonality with several widely used protecting groups, allowing for selective deprotection in complex synthetic schemes. It is fully orthogonal to the acid-labile Boc and benzyl (Bzl) groups, as well as the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1] It is considered semi-orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, as the conditions for Fmoc removal (e.g., piperidine) can also cleave the TFA group.[1] However, the TFA group's lability to milder bases can sometimes be exploited for selective removal in the presence of more robust base-labile groups.

Caption: Orthogonality of the TFA protecting group.

Experimental Protocols

Introduction of the Trifluoroacetyl Group

The trifluoroacetyl group is typically introduced using trifluoroacetic anhydride (TFAA) or an ester of trifluoroacetic acid, such as ethyl trifluoroacetate.

Protocol 4.1.1: Trifluoroacetylation of an Amine using Trifluoroacetic Anhydride

  • Dissolve the amine-containing substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution.

  • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Nδ-Trifluoroacetyl-Ornithine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the construction of complex biomolecules for a wide array of applications in research, diagnostics, and therapeutics. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in SPPS that relies on the graded acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups. This document provides a detailed protocol for the incorporation of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH) into a peptide sequence using Boc-SPPS.

The trifluoroacetyl (Tfa) group offers a unique protecting strategy for the δ-amino group of ornithine. It is notably stable to the acidic conditions used for the repetitive cleavage of the Nα-Boc group (typically 50% trifluoroacetic acid in dichloromethane). However, its removal requires specific, non-acidolytic conditions, providing an orthogonal protection scheme within the Boc-SPPS framework. This allows for selective deprotection strategies, which can be advantageous in the synthesis of complex or modified peptides.

Data Presentation

While specific quantitative data for the synthesis of a wide range of peptides using this compound is not extensively reported in publicly available literature, the following table summarizes typical performance indicators for Boc-SPPS of standard peptide sequences. These values can be used as a general benchmark for the synthesis of peptides containing this compound, with the understanding that actual results will be sequence-dependent.

ParameterTypical RangeNotes
Resin Loading 0.4-1.0 mmol/gDependent on the specific resin used (e.g., Merrifield, PAM).
Coupling Efficiency >99%Per step, as monitored by a qualitative ninhydrin test. Lower efficiency may be observed for sterically hindered amino acids.
Overall Crude Yield 70-90%Highly sequence-dependent. Aggregation of the growing peptide chain can significantly reduce the yield.
Purity of Crude Peptide 50-80%Determined by RP-HPLC. The major impurities are typically deletion sequences resulting from incomplete coupling or deprotection.
Final Purity >95%After purification by preparative RP-HPLC.

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of a peptide containing an ornithine residue protected with a trifluoroacetyl group on its side chain, using the Boc/Bzl strategy.

I. Resin Selection and Preparation
  • Resin Selection : For the synthesis of a peptide acid, Merrifield resin or PAM (phenylacetamidomethyl) resin are suitable choices. For a peptide amide, MBHA (p-methylbenzhydrylamine) resin is recommended.[1]

  • Resin Swelling :

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the DCM.

II. First Amino Acid Attachment (Loading)

This protocol assumes the first amino acid is not this compound. For loading this compound as the first amino acid, the same procedure applies.

  • Cesium Salt Method for Merrifield Resin :

    • Dissolve Boc-amino acid (1.5 eq. relative to resin capacity) in a mixture of ethanol and water.

    • Neutralize the solution with a 1M aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7.0.

    • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

    • Dissolve the Boc-amino acid cesium salt in dimethylformamide (DMF).

    • Add the solution to the swelled resin and heat at 50°C for 12-24 hours with agitation.

    • Wash the resin thoroughly with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.

    • Dry the resin under vacuum.

    • Determine the loading capacity using a quantitative ninhydrin test or by weight gain.

III. Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.

  • Deprotection of Nα-Boc Group :

    • Wash the resin-bound peptide with DCM (3 x 1 min).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

    • Drain the TFA solution and wash the resin with DCM (3 x 1 min) and isopropanol (IPA) (2 x 1 min) to remove residual TFA.[2]

    • Wash again with DCM (3 x 1 min).

  • Neutralization :

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 1 min) to remove excess DIEA.

  • Amino Acid Coupling :

    • Dissolve the next Boc-protected amino acid (3 eq.) and an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized resin-bound peptide.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring the Coupling Reaction : Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

    • After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

IV. Final Cleavage and Side-Chain Deprotection (Excluding Nδ-Tfa)

This step cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups. The Nδ-Tfa group remains intact under these conditions.

  • Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues like Cys, Met, or Trp is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). For peptides containing these sensitive residues, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v/v/v/v) may be necessary.[3][4]

  • Cleavage Procedure :

    • Ensure the N-terminal Boc group of the final amino acid has been removed.

    • Wash the dried peptidyl-resin with DCM.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation :

    • Add the collected filtrate dropwise to a 10-fold volume of cold diethyl ether (Et₂O).

    • A white precipitate of the peptide should form.

    • Keep the mixture at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold Et₂O two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

V. Deprotection of the Nδ-Trifluoroacetyl (Tfa) Group

This step is performed on the cleaved and precipitated peptide.

  • Deprotection Solution : Prepare a solution of sodium borohydride (NaBH₄) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and ethanol. Use a significant excess of NaBH₄ relative to the peptide.

  • Deprotection Procedure :

    • Dissolve the Tfa-protected peptide in the THF/ethanol solvent mixture.

    • Add the NaBH₄ to the peptide solution.

    • Stir the reaction mixture at room temperature for up to 60 minutes.[5]

    • Monitor the reaction by RP-HPLC or mass spectrometry to confirm the removal of the Tfa group.

  • Work-up and Purification :

    • Quench the reaction by the slow addition of an acid (e.g., dilute acetic acid) until gas evolution ceases.

    • Remove the organic solvents under reduced pressure.

    • The resulting aqueous solution containing the deprotected peptide can then be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow Diagram

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Select Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator, DIEA) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Ninhydrin Ninhydrin Test Wash3->Ninhydrin Ninhydrin->Coupling Positive Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Ninhydrin->Cleavage Negative Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Tfa_Deprotection Nδ-Tfa Deprotection (NaBH4 in THF/EtOH) Precipitation->Tfa_Deprotection Purification Purification (RP-HPLC) Tfa_Deprotection->Purification

Caption: Workflow for Boc-SPPS of a peptide containing this compound.

Chemical Logic of Nδ-Tfa Orthogonality in Boc-SPPS

Tfa_Orthogonality cluster_deprotection Nα-Boc Deprotection cluster_cleavage Final Cleavage cluster_tfa_deprotection Nδ-Tfa Deprotection Start Resin-Bound Peptide (Boc-AA...-Orn(Tfa)-...-Resin) TFA_DCM 50% TFA in DCM Start->TFA_DCM TFA_Cocktail TFA Cocktail (e.g., Reagent K) Start->TFA_Cocktail After final cycle Result1 Resin-Bound Peptide (H₂⁺-AA...-Orn(Tfa)-...-Resin) Nδ-Tfa is stable TFA_DCM->Result1 Removes Nα-Boc Result1->Start Neutralization & Coupling (Repeated Cycles) Result2 Crude Peptide (H-AA...-Orn(Tfa)-...-OH/NH₂) Nδ-Tfa is stable TFA_Cocktail->Result2 Cleaves from resin & removes other side-chain groups NaBH4 NaBH₄ in THF/EtOH Result2->NaBH4 Final_Peptide Final Deprotected Peptide (H-AA...-Orn-...-OH/NH₂) NaBH4->Final_Peptide Removes Nδ-Tfa

Caption: Orthogonal deprotection strategy for the Nδ-Tfa group in Boc-SPPS.

References

Application Notes and Protocols: Cleavage of the Trifluoroacetyl (Tfa) Group from the Ornithine Side-Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of the trifluoroacetyl (Tfa) protecting group from the side-chain of ornithine residues in peptides and related compounds. The Tfa group is a valuable protecting group for the δ-amino group of ornithine due to its stability under various conditions; however, its efficient and clean removal is crucial for the synthesis of the final target molecule.

Introduction

The trifluoroacetyl (Tfa) group is frequently employed to protect the side-chain amino group of ornithine during solid-phase and solution-phase peptide synthesis. Its electron-withdrawing nature makes the amide bond susceptible to cleavage under specific acidic or basic conditions. The choice of deprotection strategy depends on the overall chemical structure of the molecule, the presence of other protecting groups, and the desired final purity of the product. This document outlines both acidic and basic cleavage protocols, providing quantitative data and detailed experimental procedures to guide researchers in selecting the optimal method for their specific application.

Data Presentation: Comparison of Tfa Cleavage Methods

The following table summarizes the key quantitative parameters for the most common methods used for the deprotection of the Tfa group from an ornithine side-chain.

MethodReagent(s)SolventTemperature (°C)TimeTypical YieldNotes
Acidic Cleavage Trifluoroacetic Acid (TFA) / ScavengersDichloromethane (DCM)Room Temperature1 - 4 hours>90%"Cleavage cocktail" composition can be varied to minimize side reactions.
Basic Cleavage Aqueous PiperidineDichloromethane (DCM) or Dimethylformamide (DMF)Room Temperature24 hoursHighA mild basic method suitable for sensitive substrates.[1]
Basic Cleavage Ammonium Hydroxide (NH₄OH)Methanol (MeOH) / WaterRoom Temperature2 - 6 hoursGood to HighEffective for Tfa groups and other base-labile esters.
Basic Cleavage Sodium Hydroxide (NaOH)Water / Organic Co-solventRoom Temperature1 - 4 hoursHighA stronger base, may not be suitable for base-sensitive molecules.

Experimental Protocols

Protocol 1: Acidic Cleavage using a Trifluoroacetic Acid (TFA) Cocktail

This protocol is a general method for the global deprotection of a peptide from a solid-phase resin, which includes the cleavage of the Tfa group from the ornithine side-chain.

Materials:

  • Tfa-protected peptide on a solid-phase support

  • Trifluoroacetic Acid (TFA), high purity

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Centrifuge tubes

  • Rotary evaporator

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail. A common cocktail (Reagent K) consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For simpler peptides, a mixture of TFA/TIS/water (95:2.5:2.5 v/v) can be used.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with additional TFA and then with DCM. Combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator to approximately 1-2 mL.

  • Precipitate the peptide by adding the concentrated solution to a 10-fold volume of cold diethyl ether.

  • Pellet the peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Basic Cleavage using Aqueous Piperidine

This protocol is suitable for the selective cleavage of the Tfa group from the ornithine side-chain, potentially leaving other acid-labile protecting groups intact.

Materials:

  • Tfa-protected ornithine-containing compound

  • Piperidine

  • Water

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Rotary evaporator

Procedure:

  • Dissolve the Tfa-protected compound in DCM or DMF.

  • Prepare a solution of aqueous piperidine (e.g., 20-50% in water).

  • Add the aqueous piperidine solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.[1]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess piperidine under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by standard chromatographic techniques.

Protocol 3: Basic Cleavage using Ammonium Hydroxide

This method offers a milder basic condition for Tfa group removal.

Materials:

  • Tfa-protected ornithine-containing compound

  • Ammonium hydroxide (e.g., 28-30% solution in water)

  • Methanol (MeOH)

  • Rotary evaporator

Procedure:

  • Dissolve the Tfa-protected compound in a mixture of methanol and water.

  • Add ammonium hydroxide to the solution. The final concentration of NH₄OH should be sufficient to achieve a basic pH.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

  • The resulting deprotected compound can be purified as needed.

Mandatory Visualizations

Experimental Workflow for Tfa Cleavage

experimental_workflow cluster_acidic Acidic Cleavage cluster_basic Basic Cleavage Resin Tfa-Protected Peptide on Resin Swell Swell Resin in DCM Resin->Swell Cleavage_Cocktail Add TFA Cleavage Cocktail Swell->Cleavage_Cocktail Incubate_Acid Incubate 2-4h at RT Cleavage_Cocktail->Incubate_Acid Filter_Wash Filter and Wash Incubate_Acid->Filter_Wash Concentrate Concentrate Filtrate Filter_Wash->Concentrate Precipitate Precipitate with Ether Concentrate->Precipitate Isolate_Acid Isolate Deprotected Peptide Precipitate->Isolate_Acid Compound Tfa-Protected Compound Dissolve Dissolve in Solvent Compound->Dissolve Add_Base Add Aqueous Base (e.g., Piperidine) Dissolve->Add_Base Incubate_Base Incubate at RT Add_Base->Incubate_Base Workup Solvent Removal Incubate_Base->Workup Isolate_Base Isolate Deprotected Compound Workup->Isolate_Base acid_cleavage_mechanism Tfa_Amide Tfa-Protected Amine (R-NH-CO-CF3) Protonation Protonation of Carbonyl Oxygen Tfa_Amide->Protonation H+ Protonated_Amide Protonated Amide Intermediate Protonation->Protonated_Amide Nucleophilic_Attack Nucleophilic Attack by Water Protonated_Amide->Nucleophilic_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intermediate2 Protonated Amine Intermediate Proton_Transfer->Intermediate2 Elimination Elimination of Trifluoroacetic Acid Intermediate2->Elimination Deprotected_Amine Deprotected Amine (R-NH3+) Elimination->Deprotected_Amine TFA_product Trifluoroacetic Acid (CF3COOH) Elimination->TFA_product base_cleavage_mechanism Tfa_Amide Tfa-Protected Amine (R-NH-CO-CF3) Nucleophilic_Attack Nucleophilic Attack by Hydroxide Tfa_Amide->Nucleophilic_Attack OH- Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Amine Tetrahedral_Intermediate->Elimination Deprotonation Protonation of Amine Elimination->Deprotonation H2O TFA_salt Trifluoroacetate (CF3COO-) Elimination->TFA_salt Deprotected_Amine Deprotected Amine (R-NH2) Deprotonation->Deprotected_Amine

References

Application Notes and Protocols: A Comparative Study of HBTU and HATU for the Efficient Coupling of Boc-Orn(Tfa)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the final peptide. The choice of coupling reagent is a critical determinant of success, particularly when incorporating amino acids with bulky or sensitive side chains. This document provides a detailed comparison of two widely used uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the coupling of the sterically hindered amino acid derivative, Nα-tert-butyloxycarbonyl-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH).

HATU is generally recognized as a more reactive and efficient coupling reagent than HBTU, often leading to faster reaction times, higher yields, and reduced racemization, especially in challenging coupling scenarios.[1][2] This increased reactivity is attributed to the 7-azabenzotriazole moiety, which forms a more reactive OAt active ester intermediate.[3]

Quantitative Data Summary

While specific comparative studies detailing the precise coupling yields of this compound with HBTU and HATU are not extensively documented in publicly available literature, we can extrapolate expected efficiencies based on their performance with other sterically hindered and Boc-protected amino acids. The trifluoroacetyl (Tfa) protecting group on the side chain of ornithine adds steric bulk, potentially making this a "difficult coupling." In such cases, the superior reactivity of HATU is expected to provide a significant advantage.

Coupling ReagentExpected Coupling Efficiency for this compoundTypical Reaction TimeNotes
HBTU 85-95%30-120 minutesA reliable and cost-effective choice for many standard couplings. May require longer reaction times or double coupling for sterically hindered residues.
HATU >95%15-60 minutesGenerally preferred for difficult couplings, offering higher yields and reduced risk of racemization.[1][2] The faster reaction kinetics can be advantageous in preserving the integrity of sensitive peptide sequences.

Note: The expected coupling efficiencies are estimates based on the known reactivity of these reagents and their performance in similar challenging couplings.[4] Actual yields may vary depending on the specific peptide sequence, resin, and reaction conditions. It is always recommended to monitor the coupling reaction (e.g., using a Kaiser test) to ensure completion.

Signaling Pathways and Experimental Workflows

General Peptide Coupling Reaction Mechanism

The following diagram illustrates the general mechanism of amide bond formation using a uronium-based coupling reagent like HBTU or HATU. The process involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the free amine of the resin-bound peptide.

G General Peptide Coupling Mechanism Boc_AA This compound Activated_Ester Activated OBT/OAt Ester Boc_AA->Activated_Ester Activation Coupling_Reagent HBTU or HATU Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide Extended Peptide Chain Activated_Ester->Coupled_Peptide Coupling Resin_Peptide Resin-Bound Peptide with Free N-terminus Resin_Peptide->Coupled_Peptide Byproducts Byproducts Coupled_Peptide->Byproducts

Caption: General mechanism of peptide bond formation using HBTU/HATU.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The diagram below outlines the key steps in a typical solid-phase peptide synthesis cycle for the incorporation of a Boc-protected amino acid.

G SPPS Workflow for this compound Coupling cluster_cycle SPPS Cycle Deprotection Boc Deprotection (TFA in DCM) Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIPEA in DCM/DMF) Washing1->Neutralization Washing2 Washing (DCM/DMF) Neutralization->Washing2 Coupling Coupling with This compound, HBTU/HATU, DIPEA Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Monitoring Monitoring (e.g., Kaiser Test) Washing3->Monitoring End Repeat Cycle or Proceed to Final Cleavage Monitoring->End Complete Incomplete Incomplete Coupling Monitoring->Incomplete Incomplete Start Start with Resin-Bound Peptide Start->Deprotection Incomplete->Coupling Recouple

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle workflow.

Experimental Protocols

The following are generalized protocols for the coupling of this compound using HBTU and HATU in a manual solid-phase peptide synthesis setting. These protocols assume a starting scale of 0.1 mmol on a suitable resin (e.g., Merrifield or PAM resin).

Materials and Reagents
  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

  • Peptide synthesis resin (e.g., Merrifield or PAM resin) with a free amino group

  • Kaiser test kit

Protocol for HBTU Coupling
  • Resin Preparation:

    • Swell the peptide-resin (0.1 mmol) in DCM (5 mL) for 30 minutes in a reaction vessel.

    • Perform Boc deprotection by treating the resin with 50% TFA in DCM (v/v) for 1 x 2 minutes and 1 x 20 minutes.[5]

    • Wash the resin thoroughly with DCM (3 x 5 mL) and IPA (2 x 5 mL), followed by DCM (3 x 5 mL).[5]

    • Neutralize the resin with 10% DIPEA in DCM (v/v) (2 x 5 mL) for 2 minutes each.

    • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HBTU (0.29 mmol, 2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) to the amino acid/HBTU solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30-120 minutes.

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a Kaiser test to monitor the completion of the reaction.

    • If the Kaiser test is negative (indicating complete coupling), wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • If the Kaiser test is positive, continue the coupling for an additional 30-60 minutes or perform a second coupling (recouple).

Protocol for HATU Coupling
  • Resin Preparation:

    • Follow the same resin preparation and deprotection/neutralization steps as described in the HBTU protocol (Section 4.2.1).

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) to the amino acid/HATU solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 15-60 minutes.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser test as described for the HBTU protocol.

    • Due to the higher reactivity of HATU, a single coupling is often sufficient.[1][2]

    • Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Conclusion

Both HBTU and HATU are effective coupling reagents for the incorporation of this compound in solid-phase peptide synthesis. While HBTU is a robust and widely used reagent, HATU offers superior performance for sterically hindered amino acids, providing higher coupling efficiencies in shorter reaction times and with a reduced risk of racemization.[1][2] For the synthesis of peptides containing this compound, particularly in long or complex sequences where high efficiency at every step is crucial, HATU is the recommended coupling reagent. The choice between HBTU and HATU may also be influenced by factors such as cost and the specific requirements of the peptide being synthesized. In all cases, careful monitoring of the coupling reaction is essential to ensure the successful synthesis of the target peptide.

References

Application Notes & Protocols: Synthesis of Peptides Containing N-delta-Trifluoroacetyl-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, is a valuable component in designing novel peptides, including cyclic peptides and those with modified side chains for enhanced biological activity or stability. The synthesis of such peptides requires a robust strategy for protecting the α-amino and δ-amino groups to ensure controlled, sequential assembly. The N-delta-trifluoroacetyl (Tfa) group offers a unique protecting group option due to its stability in strong acids.

However, the N-δ-Tfa group is labile to basic conditions. This characteristic makes it incompatible with the most common solid-phase peptide synthesis (SPPS) strategy, Fmoc/tBu chemistry, which utilizes a base (typically piperidine) for the repeated removal of the N-α-Fmoc group. The piperidine treatment would prematurely cleave the Tfa group from the ornithine side chain, leading to undesired branching and sequence truncation.

Therefore, the successful incorporation of N-δ-Tfa-ornithine into a peptide sequence necessitates the use of the tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy. In Boc-SPPS, the temporary N-α-Boc group is removed with a moderate acid (TFA), which leaves the acid-stable Tfa group and benzyl-based side-chain protecting groups intact. This document provides a detailed protocol for the synthesis of peptides containing N-δ-Tfa-ornithine using Boc/Bzl SPPS, followed by final cleavage and optional post-cleavage Tfa group removal.

Orthogonal Protection Strategy in Boc-SPPS

The core of this synthetic approach lies in the differential acid lability of the protecting groups. The N-α-Boc group is removed by moderate acid (TFA), while the permanent benzyl-based (Bzl) side-chain protecting groups and the peptide-resin linkage require a much stronger acid (anhydrous HF) for cleavage. The N-δ-Tfa group is stable to both TFA and HF, allowing it to be retained on the peptide post-cleavage or removed in a final, orthogonal step using basic conditions.

G cluster_Peptide Resin-Bound Protected Peptide Peptide Resin-Linker-Peptide-[Orn]-AA-Nα HF Strong Acid (Anhydrous HF) Peptide->HF Cleaved from resin Boc Boc Boc->Peptide Nα-Protection TFA Moderate Acid (e.g., 50% TFA in DCM) Boc->TFA Removed during each cycle Bzl Bzl-type (e.g., Tos, ClZ) Bzl->Peptide Side-Chain (AA) Bzl->HF Removed during final cleavage Tfa Tfa Tfa->Peptide Side-Chain (Orn) Base Aqueous Base (e.g., Dilute Piperidine) Tfa->Base Removed post-cleavage (Optional) G cluster_optional Optional Tfa Removal A 1. Swell Resin (e.g., Merrifield) B 2. Boc Deprotection (50% TFA in DCM) A->B C 3. Wash & Neutralize (DCM, IPA, DIEA) B->C D 4. Couple Next Boc-AA-OH C->D E Repeat Cycle (n-1) times D->E E->B Next AA F 5. Final Boc Deprotection E->F Final AA G 6. Wash & Dry Resin F->G H 7. HF Cleavage (Removes Bzl groups & cleaves from resin) G->H I 8. Precipitate & Purify Peptide-Orn(Tfa) H->I J 9. Base Treatment (e.g., aq. Piperidine) I->J K 10. Final Purification & Lyophilization J->K

Application Notes and Protocols for Selective Boc Deprotection in the Presence of a Tfa Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly peptides and pharmaceuticals, the use of protecting groups is essential to selectively mask reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] Conversely, the trifluoroacetyl (Tfa) group is a common protecting group for amines and other functionalities that is readily cleaved under basic conditions. The differential lability of these two groups forms the basis of an orthogonal protection strategy, allowing for the selective deprotection of one in the presence of the other.[2][3]

This document provides a detailed protocol for the selective removal of the Boc protecting group from an amine in the presence of a Tfa-protected amine on the same molecule. The procedure is based on the acid-lability of the Boc group, which can be cleaved using trifluoroacetic acid (TFA), while the Tfa group remains intact under these conditions.[3]

Principle of Orthogonal Deprotection

The selective deprotection of the Boc group in the presence of a Tfa group is achieved by exploiting their distinct chemical stabilities. The Boc group is highly sensitive to acid, readily undergoing cleavage via a carbocationic intermediate.[4] In contrast, the Tfa group, being an amide, is stable to acidic conditions but is susceptible to hydrolysis under basic conditions. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules.[2]

The signaling pathway for this selective deprotection is a straightforward chemical transformation.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Molecule with Boc and Tfa Groups product Molecule with Free Amine and Tfa Group start->product Selective Boc Deprotection reagents Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) reagents->start

Caption: Chemical transformation pathway for selective Boc deprotection.

Experimental Protocols

The following is a general protocol for the selective deprotection of a Boc-protected amine in the presence of a Tfa-protected amine. The reaction conditions may require optimization depending on the specific substrate.

Materials and Reagents
  • Boc- and Tfa-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Deprotection Procedure

G start Start dissolve Dissolve substrate in anhydrous DCM. start->dissolve cool Cool solution to 0 °C (ice bath). dissolve->cool add_tfa Add TFA dropwise with stirring. cool->add_tfa warm_rt Allow to warm to room temperature and stir. add_tfa->warm_rt monitor Monitor reaction by TLC or LC-MS until completion. warm_rt->monitor quench Carefully quench with saturated aqueous NaHCO₃. monitor->quench extract Extract with DCM. quench->extract wash Wash organic layer with brine. extract->wash dry Dry over Na₂SO₄ or MgSO₄. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify the crude product (e.g., column chromatography) if necessary. concentrate->purify end_node End purify->end_node

Caption: Experimental workflow for selective Boc deprotection.

  • Dissolution: Dissolve the Boc- and Tfa-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM by volume, although the concentration of TFA can be adjusted based on the substrate's sensitivity.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the selective deprotection of a Boc group in the presence of other acid-sensitive groups, which can be extrapolated to the Tfa-containing substrates due to the high stability of the Tfa group to acid.

Substrate TypeTFA Concentration in DCMTemperature (°C)Time (h)Yield (%)Reference
N-Boc protected amine25%Room Temp.2>90[5]
N-Boc protected amine50%0 to Room Temp.1-3>95[6]
N-Boc protected amino acid1:1 (TFA:DCM)Room Temp.2High[1]
Complex molecule with Boc20-50%0 to Room Temp.1-485-98General Observation

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • The quenching process with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate venting to prevent pressure build-up.

Conclusion

The selective deprotection of a Boc group in the presence of a Tfa group is a reliable and high-yielding transformation that leverages the principles of orthogonal protection. The protocol described herein, utilizing trifluoroacetic acid in dichloromethane, is a standard and effective method for achieving this selective cleavage. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining the desired product in high purity. This methodology is a valuable tool for the synthesis of complex molecules in academic and industrial research.

References

Application Notes and Protocols: Boc-Orn(Tfa)-OH in the Synthesis of Apamin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apamin, an 18-amino acid peptide neurotoxin isolated from bee venom, is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels. This property makes it a valuable pharmacological tool for studying the physiological roles of these channels and a lead compound for the development of novel therapeutics targeting SK channel-related pathologies. The synthesis of apamin analogs allows for the exploration of structure-activity relationships, leading to the development of more potent and selective modulators of SK channels.

The incorporation of non-proteinogenic amino acids, such as ornithine, into the apamin sequence offers a strategic approach to modify the peptide's properties. Specifically, the use of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH) provides a versatile building block for solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) protecting group on the delta-amino group of ornithine is stable during Boc-SPPS and can be selectively removed post-synthesis. The resulting free amino group can then be guanidinated to yield a homoarginine residue, effectively mimicking the critical arginine residues in the native apamin sequence. This application note provides detailed protocols for the synthesis of apamin analogs using this compound, their subsequent modification, and biological evaluation.

Data Presentation

Table 1: Physicochemical Properties of Protected Amino Acid

CompoundFormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₂H₁₉F₃N₂O₅344.28White to off-white powder

Table 2: Biological Activity of Apamin and its Analogs

PeptideSequence ModificationTargetBiological Activity (LD₅₀, mouse, s.c.)Reference
Native Apamin-SK Channels58 µg / 20g mouse[1]
[Orn¹³, Orn¹⁴]apaminArg¹³→Orn, Arg¹⁴→OrnSK ChannelsInactive[2][3]
[Har⁴, Arg¹³, Arg¹⁴]apaminArg⁴→Har, guanidination of [Orn¹³, Orn¹⁴]apaminSK ChannelsFull neurotoxic activity of native apamin[2][3]
[Lys¹³, Lys¹⁴]apaminArg¹³→Lys, Arg¹⁴→LysSK ChannelsLethal potency observed[4]
[Lys¹³]apaminArg¹³→LysSK ChannelsReduced neurotoxicity[4]
[Lys¹⁴]apaminArg¹⁴→LysSK ChannelsReduced neurotoxicity[4]

Note: Har denotes homoarginine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of [Orn(Tfa)¹³, Orn(Tfa)¹⁴]apamin

This protocol describes the manual solid-phase synthesis of the apamin analog where arginine residues at positions 13 and 14 are replaced with trifluoroacetyl-protected ornithine, using Boc chemistry.

Materials:

  • MBHA resin (0.5-1.0 mmol/g substitution)

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Acetic anhydride

  • Kaiser test kit

Procedure:

  • Resin Swelling and Preparation:

    • Place MBHA resin in a reaction vessel and swell in DCM for 1 hour, followed by DMF for 1 hour.

    • Wash the resin with DCM (3x) and DMF (3x).

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-amino acid to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DMF for 5 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the apamin sequence.

    • For the incorporation of ornithine at positions 13 and 14, use this compound.

  • Capping (Optional):

    • After each coupling step, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, wash the resin thoroughly with DMF and DCM.

    • Treat the resin with anhydrous hydrogen fluoride (HF) or a low/high HF cocktail at 0°C for 1-2 hours to cleave the peptide from the resin and remove all side-chain protecting groups except for the Tfa group on ornithine.

    • Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

    • After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous buffer.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the [Orn(Tfa)¹³, Orn(Tfa)¹⁴]apamin as a white powder.

Protocol 2: Deprotection of the Trifluoroacetyl (Tfa) Group

Materials:

  • Purified [Orn(Tfa)¹³, Orn(Tfa)¹⁴]apamin

  • Aqueous piperidine solution (e.g., 20% in water) or dilute aqueous ammonia

  • RP-HPLC system for monitoring

Procedure:

  • Dissolve the purified [Orn(Tfa)¹³, Orn(Tfa)¹⁴]apamin in an aqueous buffer.

  • Add an aqueous piperidine solution to a final concentration of 10-20% or adjust the pH to approximately 10-11 with dilute aqueous ammonia.

  • Stir the reaction mixture at room temperature and monitor the deprotection by RP-HPLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA.

  • Purify the resulting [Orn¹³, Orn¹⁴]apamin by RP-HPLC.

  • Lyophilize the pure fractions to obtain the deprotected peptide.

Protocol 3: Guanidination of Ornithine Side Chains

This protocol converts the ornithine residues into homoarginine residues.

Materials:

  • Purified [Orn¹³, Orn¹⁴]apamin

  • O-Methylisourea hemisulfate or 1H-Pyrazole-1-carboxamidine hydrochloride

  • Ammonium hydroxide or other suitable base

  • RP-HPLC system for monitoring

Procedure:

  • Dissolve the purified [Orn¹³, Orn¹⁴]apamin in an aqueous buffer.

  • Add a 5-10 fold molar excess of the guanidinating reagent (e.g., O-Methylisourea hemisulfate) per ornithine residue.

  • Adjust the pH of the reaction mixture to 10-11 with ammonium hydroxide.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 24-48 hours.

  • Monitor the progress of the guanidination reaction by RP-HPLC.

  • Upon completion, acidify the reaction mixture and purify the final [Har⁴, Arg¹³, Arg¹⁴]apamin analog by RP-HPLC.

  • Lyophilize the pure fractions.

Protocol 4: Neurotoxicity Assay in Mice

This protocol is a general guideline for determining the median lethal dose (LD₅₀) of apamin analogs. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Male Swiss albino mice (e.g., 18-22 g)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for subcutaneous injection

  • Series of dilutions of the apamin analog in sterile saline

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation:

    • Prepare a series of graded doses of the apamin analog in sterile saline. The dose range should be chosen based on preliminary studies or literature data for similar compounds.

  • Animal Grouping:

    • Divide the mice into groups of at least 5-10 animals per dose group, plus a control group receiving only sterile saline.

  • Administration:

    • Administer a single subcutaneous (s.c.) injection of the designated dose to each mouse in the respective group.

  • Observation:

    • Observe the animals continuously for the first few hours post-injection and then periodically for at least 24-48 hours.

    • Record the number of mortalities and any signs of toxicity (e.g., convulsions, paralysis, respiratory distress) in each group.

  • LD₅₀ Calculation:

    • Calculate the LD₅₀ value using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.

Visualizations

Caption: Workflow for the synthesis of apamin analogs using this compound.

G cluster_membrane Cell Membrane SK_Channel SK Channel K_Efflux K_Efflux SK_Channel->K_Efflux Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca_Influx Ca_Channel->Ca_Influx Depolarization Depolarization Depolarization->Ca_Channel opens Ca_Influx->SK_Channel activates Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization causes Apamin_Analog Apamin Analog (e.g., [Har⁴, Arg¹³, Arg¹⁴]apamin) Apamin_Analog->SK_Channel blocks

Caption: Signaling pathway showing apamin analog blocking the SK channel.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Orn(Tfa)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides. For peptides incorporating the non-standard amino acid Ornithine with a trifluoroacetyl (Tfa) protecting group on its side chain, reversed-phase HPLC (RP-HPLC) is the method of choice. The Tfa group, being hydrophobic, significantly influences the peptide's retention behavior on the nonpolar stationary phase. The following application notes and protocols provide a detailed guide for the successful purification of Orn(Tfa)-containing peptides.

The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), utilizing C18-modified silica as the stationary phase and UV detection.[1] In RP-HPLC, the retention of peptides is dependent on their hydrophobicity.[1] The purification process typically begins with the elution of polar contaminants using an aqueous mobile phase containing 0.1% trifluoroacetic acid (TFA).[1] Subsequently, the polarity of the eluent is gradually decreased by increasing the proportion of an organic solvent, such as acetonitrile, which also contains 0.1% TFA.[1] This gradient separates the target peptide from other impurities, which are monitored by UV absorbance, typically at 210–220 nm.[1]

Key Considerations for Orn(Tfa) Peptides

The trifluoroacetyl group on the ornithine side chain increases the overall hydrophobicity of the peptide. This generally leads to longer retention times on reversed-phase columns compared to their unprotected counterparts. The acidic nature of the HPLC mobile phase, typically containing trifluoroacetic acid (TFA), is crucial for good peak shape and resolution. TFA acts as an ion-pairing reagent, masking the charges on the peptide and minimizing undesirable interactions with the silica backbone of the stationary phase.[2][3]

Experimental Workflow

The overall process for the purification of a crude Orn(Tfa)-containing peptide involves several key steps, from initial analysis to final lyophilization of the pure product.

HPLC Purification Workflow cluster_0 Crude Peptide Handling cluster_1 Analytical HPLC cluster_2 Preparative HPLC cluster_3 Post-Purification Crude_Peptide Crude Orn(Tfa) Peptide Dissolution Dissolution in Aqueous TFA (0.1%) Crude_Peptide->Dissolution Analytical_HPLC Analytical RP-HPLC (Purity Check & Method Development) Dissolution->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC (Purification) Analytical_HPLC->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Orn(Tfa) Peptide Lyophilization->Final_Product

Caption: General workflow for the purification of Orn(Tfa)-containing peptides.

Materials and Equipment

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

  • Preparative HPLC system for larger scale purification.

  • Lyophilizer (Freeze-Dryer).

Columns
  • Analytical Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Preparative Reversed-Phase C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

Reagents and Solvents
  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Crude Orn(Tfa)-containing peptide.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development

This protocol is designed to assess the purity of the crude peptide and to optimize the separation conditions for preparative scale purification.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of Mobile Phase A to a final concentration of approximately 1 mg/mL.[2] If solubility is an issue, a small amount of acetonitrile can be added, or alternatively, 6M guanidine hydrochloride containing 0.1% TFA can be used.[2]

  • HPLC Conditions:

    • Column: Analytical C18 column.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: 220 nm.[2]

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. For peptides that are very hydrophobic, a shallower gradient (e.g., 30-70% B over 40 minutes) may be necessary to achieve good resolution.[2]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity of the crude peptide by dividing the peak area of the main product by the total peak area of all peaks.

Parameter Analytical HPLC Conditions
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-65% B over 30 min
Detection 220 nm
Injection Volume 10-20 µL
Sample Conc. ~1 mg/mL
Protocol 2: Preparative RP-HPLC for Peptide Purification

This protocol is for the purification of the Orn(Tfa)-containing peptide based on the optimized conditions from the analytical run.

  • Mobile Phase Preparation:

    • Prepare sufficient volumes of Mobile Phase A and B as described in Protocol 1.

  • Sample Preparation:

    • Dissolve the crude peptide in the minimum volume of Mobile Phase A. The concentration will depend on the capacity of the preparative column.

  • HPLC Conditions:

    • Column: Preparative C18 column.

    • Flow Rate: This will be significantly higher than the analytical flow rate and depends on the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).[4]

    • Detection: 220 nm.[2]

    • Injection Volume: Dependent on the sample concentration and column size.

    • Gradient: Use the optimized gradient from the analytical run, adjusting the time segments to account for the different column volume and flow rate. A common strategy is to start with an isocratic hold at a low percentage of B to allow all non-retained impurities to elute, followed by the separation gradient.[4]

  • Fraction Collection:

    • Collect fractions as the peaks elute from the column. The size of the fractions will depend on the peak width.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the purity of each fraction.

    • Pool the fractions that contain the pure peptide (>95% purity is a common target).

Parameter Preparative HPLC Conditions
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18-20 mL/min
Gradient Optimized from analytical run
Detection 220 nm
Injection Volume Variable
Sample Prep Dissolved in minimal Mobile Phase A

Logical Relationship for Method Optimization

The optimization of the HPLC method is a logical process aimed at achieving the best possible separation of the target peptide from its impurities.

HPLC Method Optimization Initial_Run Initial Analytical Run (Broad Gradient) Assess_Purity Assess Purity and Retention Time Initial_Run->Assess_Purity Poor_Resolution Poor Resolution? Assess_Purity->Poor_Resolution Adjust_Gradient Adjust Gradient (Shallower Slope) Poor_Resolution->Adjust_Gradient Yes Optimized_Method Optimized Analytical Method Poor_Resolution->Optimized_Method No Adjust_Gradient->Assess_Purity Adjust_TFA Adjust TFA Concentration (0.1% - 0.25%) Scale_Up Scale Up to Preparative HPLC Optimized_Method->Scale_Up

Caption: Logical flow for optimizing an HPLC method for peptide purification.

Data Presentation

The following table provides a hypothetical example of data that could be obtained during the purification of an Orn(Tfa)-containing peptide.

Sample Retention Time (min) Peak Area (%) Purity (%) Yield (mg)
Crude Peptide15.275.375.3-
Fraction 1015.196.896.85.2
Fraction 1115.298.598.512.7
Fraction 1215.397.297.26.1
Pooled Fractions15.298.198.124.0

Post-Purification Handling

Once the pure fractions are pooled, the acetonitrile should be removed by rotary evaporation. The remaining aqueous solution is then frozen and lyophilized to obtain the purified peptide as a fluffy white powder. The final product should be stored at -20°C or lower to prevent degradation.

Troubleshooting

  • Poor Peak Shape: This can be caused by low TFA concentration, column degradation, or sample overload. Ensure the mobile phase contains at least 0.1% TFA and that the column is in good condition.[5] For peptides with multiple basic residues, a higher TFA concentration (up to 0.25%) may improve peak shape.[6]

  • Low Recovery: Peptides can adsorb to surfaces. Using low-adsorption vials and minimizing transfer steps can help. Ensure the peptide is fully dissolved before injection.

  • Co-eluting Impurities: If impurities co-elute with the product, a shallower gradient or a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides) may be necessary to improve resolution.[2]

By following these detailed protocols and considering the specific properties of Orn(Tfa)-containing peptides, researchers can achieve high purity products suitable for a wide range of downstream applications.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Orn(Tfa)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate receptor affinity, and introduce unique functionalities. N-δ-trifluoroacetyl-L-ornithine, hereafter referred to as Orn(Tfa), is one such modified amino acid. The trifluoroacetyl (Tfa) group serves as a protecting group during synthesis and can also be utilized as a chemical handle or to alter the physicochemical properties of the peptide. Accurate characterization of Orn(Tfa)-containing peptides by mass spectrometry is crucial for identity confirmation, purity assessment, and quantitative analysis.

These application notes provide a comprehensive overview and detailed protocols for the successful analysis of Orn(Tfa)-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Fragmentation Analysis of Orn(Tfa)-Containing Peptides

Understanding the fragmentation behavior of Orn(Tfa)-containing peptides under collision-induced dissociation (CID) is fundamental for their identification. The fragmentation pattern is a composite of the peptide backbone cleavage and the fragmentation of the modified ornithine side chain.

1.1. Peptide Backbone Fragmentation

As with standard peptides, the primary fragmentation of the peptide backbone upon low-energy CID results in the formation of b- and y-type ions . This occurs through the cleavage of the amide bonds along the peptide chain. The resulting fragment ion series allows for the determination of the amino acid sequence.

1.2. Orn(Tfa) Side Chain Fragmentation

The Tfa-protected side chain of ornithine introduces specific fragmentation pathways that can be used as diagnostic markers. Based on the fragmentation of other trifluoroacetylated amines and acylated peptides, two primary fragmentation routes for the Orn(Tfa) side chain are proposed:

  • Alpha-Cleavage: A characteristic fragmentation for Tfa-protected amines is the cleavage alpha to the amide nitrogen on the side chain. This can result in specific imine fragment ions.

  • Neutral Loss of the Trifluoroacetyl Group: A common fragmentation pathway for acylated peptides is the neutral loss of the modifying group. For Orn(Tfa), this could manifest as a neutral loss of the entire trifluoroacetamide group or fragments thereof. A potential prominent neutral loss would be that of trifluoroacetamide (C2H2F3NO), with a monoisotopic mass of approximately 113.01 Da.

The presence of these characteristic fragmentation patterns, in addition to the standard b- and y-ion series, provides high confidence in the identification of Orn(Tfa)-containing peptides.

Quantitative Analysis of Orn(Tfa)-Containing Peptides

Targeted mass spectrometry, particularly using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, is the method of choice for the accurate quantification of Orn(Tfa)-containing peptides in complex matrices.[1] This approach offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

2.1. Method Development for Quantitative Analysis

The development of a robust quantitative method involves:

  • Selection of a Precursor Ion: Typically, the most abundant and stable charge state of the peptide is chosen.

  • Optimization of Fragmentation: The collision energy is optimized to produce a few intense and stable fragment ions.

  • Selection of MRM Transitions: At least two to three specific and intense fragment ions are chosen for each peptide to ensure specificity and accuracy.[2] Fragments with an m/z greater than the precursor are often optimal for reducing interference.[1]

2.2. Data Presentation

The following tables illustrate how quantitative data for Orn(Tfa)-containing peptides can be presented.

Table 1: Optimized MRM Transitions for the quantitative analysis of a hypothetical Orn(Tfa)-containing peptide (Ac-Tyr-Val-Orn(Tfa)-Gly-Leu-NH2).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
716.3 (M+H)+587.3 (y4)2550
716.3 (M+H)+488.2 (y3)2850
716.3 (M+H)+279.1 (b2)2250

Note: The values in this table are illustrative and would need to be empirically determined for a specific peptide.

Table 2: Linearity of detection for a hypothetical Orn(Tfa)-containing peptide.

Concentration (ng/mL)Mean Peak Area (n=3)Standard Deviation%RSD
115,4329876.4
578,9543,1584.0
10162,3455,8443.6
50815,67824,4703.0
1001,654,32141,3582.5
5008,321,987166,4402.0

Note: This table demonstrates the expected linear response of the assay over a range of concentrations and would be essential for validating a quantitative method.

Experimental Protocols

3.1. Protocol for Sample Preparation of Orn(Tfa)-Containing Peptides

This protocol outlines the steps for preparing a synthetic Orn(Tfa)-containing peptide for LC-MS/MS analysis.

  • Peptide Solubilization:

    • Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For more hydrophobic peptides, the addition of an organic solvent like acetonitrile or isopropanol may be necessary.

  • Removal of Trifluoroacetic Acid (TFA):

    • Residual TFA from peptide synthesis and purification can suppress the electrospray ionization signal. If high concentrations of TFA are suspected, a buffer exchange or sample clean-up step is recommended.

    • Option A: Lyophilization from HCl Solution: Dissolve the peptide in 10 mM HCl and lyophilize. Repeat 2-3 times to exchange the TFA counter-ion for chloride.

    • Option B: Solid-Phase Extraction (SPE): Use a C18 SPE cartridge.

      • Condition the cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water.

      • Load the peptide sample.

      • Wash with 0.1% formic acid in water to remove salts and residual TFA.

      • Elute the peptide with a solution of acetonitrile in 0.1% formic acid (e.g., 60% acetonitrile, 0.1% formic acid).

  • Final Sample Dilution:

    • Dilute the peptide to the desired concentration for injection (e.g., 1-10 µg/mL for qualitative analysis, or to fall within the calibrated range for quantitative analysis) using the initial mobile phase conditions of the LC method (e.g., 95% Solvent A, 5% Solvent B).

3.2. Protocol for LC-MS/MS Analysis

This protocol provides a general starting point for the LC-MS/MS analysis of Orn(Tfa)-containing peptides.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF for identification or a triple quadrupole for quantification).

  • LC Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • LC Gradient:

    • A typical gradient would be from 5% to 60% Solvent B over 20-30 minutes at a flow rate of 0.3 mL/min. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.

    • Acquisition Mode:

      • For identification: Data-Dependent Acquisition (DDA) with a survey scan (e.g., m/z 300-1800) followed by MS/MS of the top 3-5 most intense ions.

      • For quantification: Multiple Reaction Monitoring (MRM) using the optimized transitions.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Lyophilized Orn(Tfa) Peptide solubilize Solubilization (0.1% FA in H2O/ACN) start->solubilize cleanup TFA Removal / Desalting (SPE or Lyophilization) solubilize->cleanup dilute Final Dilution in Mobile Phase A cleanup->dilute lc Reversed-Phase HPLC (C18 Column) dilute->lc esi Electrospray Ionization (ESI+) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 identification Peptide Identification (Database Search / De Novo) ms2->identification quantification Quantitative Analysis (Peak Integration & Calibration) ms2->quantification

Caption: Experimental workflow for the analysis of Orn(Tfa)-containing peptides.

Fragmentation_Scheme cluster_backbone Peptide Backbone Fragmentation cluster_sidechain Orn(Tfa) Side Chain Fragmentation precursor Precursor Ion H-...-NH-CH(R)-CO-...-OH R = -(CH2)3-NH-CO-CF3 b_ions b-ions H-...-NH-CH(R)-CO+ precursor->b_ions Amide Bond Cleavage y_ions y-ions +H2N-CH(R')-CO-...-OH precursor->y_ions Amide Bond Cleavage neutral_loss Neutral Loss Precursor - C2H2F3NO precursor->neutral_loss Side Chain Fragmentation alpha_cleavage Alpha-Cleavage Products precursor->alpha_cleavage Side Chain Fragmentation

Caption: Proposed fragmentation scheme for Orn(Tfa)-containing peptides in CID.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Orn(Tfa)-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling yields with Boc-Orn(Tfa)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The trifluoroacetyl (Tfa) protecting group on the side chain of ornithine is bulky and electron-withdrawing. This steric hindrance can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.

Q2: What are the primary indicators of a low coupling yield with this compound?

A2: A positive ninhydrin test (indicating free amines) after the coupling step is the most direct indicator. Other signs include the presence of deletion sequences (peptides missing the Orn(Tfa) residue) in the final crude product upon analysis by mass spectrometry or HPLC, and a lower than expected overall yield of the purified peptide.

Q3: Can the choice of solid support influence the coupling efficiency of this compound?

A3: Yes, the properties of the resin can impact coupling efficiency. Resins with higher swelling capacity, such as PEG-based resins (e.g., ChemMatrix®), can improve reagent diffusion and reduce peptide chain aggregation, which is particularly beneficial for coupling sterically hindered residues like this compound. Polystyrene-based resins may sometimes exacerbate aggregation-related coupling issues.

Q4: How does the position of the this compound residue in the peptide sequence affect coupling?

A4: Coupling efficiency can be sequence-dependent. If this compound is to be coupled to another sterically hindered amino acid or is part of a sequence prone to aggregation, the difficulty of the coupling is often magnified.

Troubleshooting Guide

Low coupling yield with this compound is a common issue in solid-phase peptide synthesis. This guide provides a systematic approach to diagnosing and resolving these challenges.

Problem: Positive Ninhydrin Test After Coupling

A positive ninhydrin test indicates the presence of unreacted free amino groups on the resin, signifying incomplete coupling of this compound.

Workflow for Troubleshooting Incomplete Coupling

G cluster_solutions Troubleshooting Steps start Positive Ninhydrin Test double_couple Perform a Second Coupling (Double Coupling) start->double_couple Initial Step reagent Change Coupling Reagent double_couple->reagent If still positive time Increase Coupling Time reagent->time If still positive temp Increase Temperature (if using microwave synthesizer) time->temp If still positive capping Cap Unreacted Amines temp->capping If still positive proceed Proceed with Synthesis capping->proceed analyze Analyze Crude Peptide (HPLC/MS) proceed->analyze

Caption: Troubleshooting workflow for a positive ninhydrin test.

Possible Causes & Solutions

Possible Cause Recommended Solution Rationale
Steric Hindrance 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Reaction Time: Extend the coupling time to 4-24 hours.[1] 3. Change Coupling Reagent: Switch to a more potent activating reagent (see table below).The bulky Tfa group slows down the reaction kinetics, requiring more time or a more reactive species to achieve complete acylation.
Peptide Aggregation 1. Use Aggregation-Disrupting Solvents: Add a small percentage of DMSO or use a solvent like NMP. 2. Incorporate Pseudoproline Dipeptides: If applicable to the sequence, these can disrupt secondary structures.Aggregation can make the N-terminal amine inaccessible. Disrupting the secondary structure can improve reagent access.
Suboptimal Activation 1. Use a Stronger Activating Agent: Carbodiimide-based activators like DIC may be less effective. Switch to a uronium/phosphonium salt-based reagent. 2. Ensure Fresh Reagents: Coupling reagents can degrade over time. Use freshly prepared solutions.Sterically hindered amino acids require a highly activated carboxyl group to overcome the energy barrier for amide bond formation.
Incomplete Deprotection of the Previous Residue 1. Confirm Complete Fmoc Removal: Ensure the previous deprotection step was complete using a quantitative method if possible. 2. Perform a Second Deprotection: If in doubt, repeat the deprotection step before coupling this compound.If the N-terminal amine is not fully deprotected, no coupling can occur at that site.

Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent Type Relative Reactivity Notes
DIC/HOBt CarbodiimideStandardMay be insufficient for highly hindered couplings.
HBTU/HATU Uronium/AminiumHighGenerally effective, but HATU is often superior for difficult couplings. In situ neutralization protocols with HBTU can be used.[2]
PyBOP/PyAOP PhosphoniumHighPyAOP is often more effective than PyBOP for hindered residues.
COMU UroniumVery HighA newer generation reagent known for high efficiency and reduced side reactions.

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Previous Amino Acid Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) and an appropriate base (e.g., DIPEA, 6-10 equivalents).

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult couplings, this time can be extended up to 24 hours.[1]

  • Monitoring the Reaction:

    • Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin test.

    • If the test is positive, a second coupling (double coupling) is recommended. Repeat steps 4 and 5 with fresh reagents.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step.

  • Capping (Optional but Recommended for Difficult Couplings): If the ninhydrin test remains positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides. This can be done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

Peptide Coupling Reaction Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound activation Activation of Carboxylic Acid This compound->activation Coupling Reagent (e.g., HBTU) Coupling Reagent (e.g., HBTU) Coupling Reagent (e.g., HBTU)->activation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->activation Resin-Bound Peptide\nwith free N-terminus Resin-Bound Peptide with free N-terminus coupling Nucleophilic Attack by Amine Resin-Bound Peptide\nwith free N-terminus->coupling activation->coupling Resin-Bound Peptide\nwith added Orn(Tfa) Resin-Bound Peptide with added Orn(Tfa) coupling->Resin-Bound Peptide\nwith added Orn(Tfa) Byproducts Byproducts coupling->Byproducts

References

Technical Support Center: Premature Cleavage of Tfa Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the premature cleavage of the Trifluoroacetyl (Tfa) protecting group during peptide synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Help! I'm observing premature cleavage of my Tfa protecting group. What should I do?

Premature cleavage of the Tfa group, commonly used to protect the ε-amino group of lysine, is most often due to its lability under the basic conditions required for Fmoc-group removal. While generally more resistant to piperidine than the Fmoc group, prolonged or repeated exposure can lead to its partial or complete removal.

1. Immediate Diagnostic Steps:

To confirm premature cleavage, it is recommended to perform a resin test at the synthesis stage where the issue is suspected.

2. Potential Causes and Preventative Measures:

The primary cause of premature Tfa cleavage is extended exposure to the basic conditions used for Fmoc deprotection. Below are the main contributing factors and how to mitigate them.

  • Extended Piperidine Treatment: Standard Fmoc deprotection involves short treatments with a piperidine solution. However, if these treatments are prolonged, or if a large number of cycles are performed, the cumulative exposure can be sufficient to cleave the Tfa group.

    • Solution: Minimize the Fmoc deprotection step to the shortest time necessary for complete removal. This can be monitored using a UV detector on an automated synthesizer. For manual synthesis, perform a small-scale test to determine the optimal deprotection time.

  • Stronger Bases: The use of stronger bases for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can accelerate the cleavage of the Tfa group.[1]

    • Solution: If possible, avoid the use of DBU when a Tfa-protected amino acid is present in your sequence. If DBU is necessary to overcome difficult couplings or aggregation, consider reducing its concentration or the treatment time.[1]

  • Aqueous Piperidine: Some protocols call for aqueous piperidine for the removal of the Tfa group.[2][3] If your piperidine solution has a high water content, it may increase the rate of Tfa cleavage.

    • Solution: Ensure you are using a fresh, anhydrous piperidine solution for Fmoc deprotection.

ConditionReagentDurationPurposeTfa Group Stability
Standard Fmoc Deprotection 20% Piperidine in DMF5-20 minutes per cycleRemoval of Fmoc groupGenerally stable, but can be partially cleaved with repeated cycles
Tfa Group Cleavage 2M Aqueous Piperidine6-12 hoursIntentional removal of Tfa group[2]Cleaved
Alternative Fmoc Deprotection 2% DBU in DMF5-10 minutes per cycleRemoval of Fmoc group[1]Increased risk of premature cleavage

Experimental Protocols

Protocol 1: Resin Test for Tfa Stability

This protocol allows for the assessment of Tfa group stability at any point during solid-phase peptide synthesis (SPPS).

Objective: To determine if the Tfa protecting group has been prematurely cleaved from the peptide on the resin.

Materials:

  • Peptide-resin sample (approx. 5-10 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Centrifuge

  • HPLC-MS system

Methodology:

  • After the desired number of coupling and deprotection cycles, remove a small sample of the peptide-resin from the synthesis vessel.

  • Wash the resin sample thoroughly with DCM to remove any residual DMF.

  • Dry the resin sample under vacuum.

  • Treat the resin with the cleavage cocktail for 1-2 hours at room temperature to cleave the peptide from the resin and remove other side-chain protecting groups.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Repeat the ether wash and centrifugation step twice.

  • Dry the peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC-MS.

  • Analysis: Look for two peptide masses in the mass spectrometry data: one corresponding to the fully protected peptide (with the Tfa group) and one corresponding to the peptide with the Tfa group removed (a mass difference of 96 Da). The relative peak areas in the HPLC chromatogram can be used to quantify the extent of premature cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the difference between premature Tfa cleavage and trifluoroacetylation?

A1: These are two distinct and unrelated side reactions.

  • Premature Tfa Cleavage: This is the unwanted removal of a trifluoroacetyl (Tfa) protecting group from an amino acid side chain (typically lysine) during synthesis. This is usually caused by the basic conditions of Fmoc deprotection.

  • Trifluoroacetylation: This is the unwanted addition of a trifluoroacetyl group to a free amine (usually the N-terminal α-amino group) on the peptide. This can be caused by reactive species generated from the trifluoroacetic acid (TFA) used in the final cleavage step.

Q2: How stable is the Tfa protecting group?

A2: The Tfa group is an acyl-type protecting group with moderate stability.

  • Base Stability: It is labile to mild basic conditions, such as piperidine and sodium hydroxide.[4] It can be completely removed with extended treatment of aqueous piperidine (e.g., 2M for 6-12 hours at room temperature).[2]

  • Acid Stability: It is generally stable to the acidic conditions of standard Fmoc-SPPS, including the final cleavage with TFA.

Q3: Are there alternatives to the Tfa group for orthogonal lysine protection?

A3: Yes, several other protecting groups can be used for the orthogonal protection of the lysine side chain in Fmoc-SPPS. These include:

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Cleaved with hydrazine.

  • Mtt (4-Methyltrityl): Cleaved with dilute TFA.

  • Alloc (Allyloxycarbonyl): Cleaved with a palladium catalyst.

The choice of protecting group will depend on the specific requirements of your synthesis.

Visualizations

cluster_0 Mechanism of Base-Catalyzed Tfa Cleavage Lys_Tfa Lys(Tfa) Side Chain Intermediate Tetrahedral Intermediate Lys_Tfa->Intermediate Base Base (e.g., Piperidine) Base->Lys_Tfa Nucleophilic Attack Deprotected_Lys Deprotected Lysine Side Chain Intermediate->Deprotected_Lys Collapse Tfa_adduct Tfa-Base Adduct Intermediate->Tfa_adduct cluster_1 Troubleshooting Workflow for Premature Tfa Cleavage Start Suspicion of Premature Tfa Cleavage Resin_Test Perform Resin Test (Protocol 1) Start->Resin_Test Confirmation Premature Cleavage Confirmed? Resin_Test->Confirmation No_Issue No Issue Detected Confirmation->No_Issue No Reduce_Time Reduce Piperidine Treatment Time Confirmation->Reduce_Time Yes Check_Base Avoid Stronger Bases (e.g., DBU) Reduce_Time->Check_Base Anhydrous Ensure Anhydrous Piperidine Check_Base->Anhydrous Resynthesize Re-synthesize Peptide with Optimized Conditions Anhydrous->Resynthesize Verify Verify with Final Product Analysis Resynthesize->Verify Success Successful Synthesis Verify->Success

References

Technical Support Center: Boc-Orn(Tfa)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-Orn(Tfa)-OH in their peptide synthesis endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. The Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain δ-amino group of ornithine is protected by the base-labile trifluoroacetyl (Tfa) group. This orthogonal protection scheme allows for the selective deprotection of the side chain, enabling specific modifications such as lactam cyclization or the introduction of labels and conjugates at the ornithine residue.

Q2: What are the potential side reactions associated with the Tfa protecting group on the ornithine side chain?

The trifluoroacetyl (Tfa) group is an acyl-type protecting group. While it offers orthogonality to the acid-labile Boc group, researchers should be aware of the following potential side reactions:

  • Racemization during Activation: The Tfa group can be prone to causing racemization of the amino acid during the activation step of peptide coupling. This can lead to the formation of diastereomeric impurities in the final peptide.

  • Chain Cleavage during Alkaline Hydrolysis: The Tfa group is typically removed under basic conditions. However, harsh alkaline hydrolysis can lead to cleavage of the peptide backbone, reducing the overall yield of the desired product.

  • Incomplete Deprotection: Incomplete removal of the Tfa group from the ornithine side chain will result in a peptide-protection adduct impurity.[1]

  • Trifluoroacetylation of Free Amines: While distinct from the use of a Tfa protecting group, it is crucial to be aware that trifluoroacetic acid (TFA) used for Boc deprotection can sometimes lead to the unwanted trifluoroacetylation of free amino groups on the peptide, creating N-terminal or side-chain trifluoroacetylated impurities.[2] This is a separate issue from the planned use and removal of the Tfa protecting group on ornithine.

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound in your experiments.

Problem 1: Low yield of the desired peptide after synthesis.

Possible Cause Troubleshooting Steps
Peptide chain cleavage during Tfa group removal. 1. Optimize Deprotection Conditions: Avoid harsh alkaline conditions. Instead of strong bases like NaOH, consider milder conditions such as dilute aqueous piperidine or ammonium hydroxide.
2. Monitor Deprotection Time: Perform time-course experiments to determine the minimum time required for complete Tfa removal to minimize exposure to basic conditions.
Premature loss of the Tfa group. 1. Verify Reagent Purity: Ensure that the solvents and reagents used during the synthesis are free from basic impurities that could cause premature deprotection.
2. Control Reaction Temperature: Perform coupling and deprotection steps at the recommended temperatures to avoid conditions that might labilize the Tfa group.

Problem 2: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

Possible Cause Troubleshooting Steps
Diastereomeric impurities due to racemization. 1. Optimize Coupling Conditions: Use a less activating coupling reagent or add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
2. Lower Coupling Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the risk of racemization.
Incomplete removal of the Tfa protecting group. 1. Extend Deprotection Time: Increase the duration of the basic treatment for Tfa removal.
2. Increase Base Concentration: Cautiously increase the concentration of the base used for deprotection. Monitor for potential side reactions like peptide degradation.
3. Use a Stronger, Non-nucleophilic Base: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small amounts if milder bases are ineffective.
Trifluoroacetylation of the N-terminus or other side chains. 1. Thorough Washing: Ensure thorough washing of the resin with a neutralization solution (e.g., 5-10% DIEA in DCM) and DCM after each TFA deprotection step to remove all traces of TFA.
2. Use of Scavengers: While primarily for protecting acid-sensitive residues, scavengers in the cleavage cocktail can help minimize side reactions.

Experimental Protocols

Protocol 1: Deprotection of the Tfa Group from the Ornithine Side Chain

This protocol provides a general guideline for the removal of the Tfa group from the ornithine side chain of a resin-bound peptide.

Reagents:

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Gently agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. It is recommended to monitor the reaction for completeness by taking small resin samples and cleaving the peptide for HPLC analysis.

  • Once the deprotection is complete, drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3 x 5 resin volumes).

  • Wash the resin with DCM (3 x 5 resin volumes).

  • Wash the resin with MeOH (3 x 5 resin volumes).

  • Dry the resin under vacuum.

Visualizations

Deprotection_Workflow Start Resin-Bound Peptide (Boc-Peptide-Orn(Tfa)-Resin) Swell Swell Resin in DMF Start->Swell Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect Wash_DMF Wash with DMF Deprotect->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Wash_MeOH Wash with MeOH Wash_DCM->Wash_MeOH Dry Dry Resin Wash_MeOH->Dry End Resin-Bound Peptide (Boc-Peptide-Orn-Resin) Dry->End

Tfa group deprotection workflow from the ornithine side chain.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected HPLC Peaks Racemization Racemization Problem->Racemization Incomplete_Deprotection Incomplete Tfa Deprotection Problem->Incomplete_Deprotection TFA_Side_Reaction N-Trifluoroacetylation Problem->TFA_Side_Reaction Optimize_Coupling Optimize Coupling (Reagent, Temperature) Racemization->Optimize_Coupling Optimize_Deprotection Optimize Tfa Deprotection (Time, Base) Incomplete_Deprotection->Optimize_Deprotection Thorough_Washing Thorough Washing after Boc Deprotection TFA_Side_Reaction->Thorough_Washing

Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Aggregation of Peptides Containing Boc-Orn(Tfa)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides containing Nα-Boc-L-ornithine(Nδ-Tfa)-OH during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Peptide Aggregation

Peptide aggregation during SPPS can lead to poor coupling efficiency, incomplete deprotection, and low final peptide yield and purity.[1] The following guide provides a systematic approach to troubleshoot and mitigate aggregation issues.

Problem: Poor resin swelling and/or slow or incomplete coupling/deprotection reactions.

This is often a primary indicator of on-resin peptide aggregation.[1]

Step 1: Identify the Potential Cause

Aggregation is often sequence-dependent, with hydrophobic residues being a common culprit.[1] It is typically more pronounced for peptides between 5 and 21 residues in length.[1] While Boc-Orn(Tfa)-OH itself is not inherently prone to causing aggregation, the overall sequence composition is the critical factor.

Step 2: Implement Mitigation Strategies

The following table summarizes various strategies to disrupt peptide aggregation. These can be implemented individually or in combination.

Strategy CategorySpecific ActionRationale
Solvent & Temperature Switch from DMF to NMP or add DMSO to the solvent.[1]NMP and DMSO are stronger, more polar aprotic solvents that can improve the solvation of the peptide-resin complex.
Couple at a higher temperature.[1]Increased temperature can provide the energy needed to disrupt intermolecular hydrogen bonds causing aggregation.
Utilize microwave irradiation.[1]Microwave energy can efficiently and rapidly heat the reaction, disrupting aggregation.
Additives Add chaotropic salts (e.g., LiCl, NaClO4, KSCN) to the coupling reaction.[1]These salts disrupt the structure of water and interfere with hydrogen bonding, thereby reducing aggregation.[1]
Use a "Magic Mixture" (e.g., DCM/DMF/NMP with Triton X100 and ethylene carbonate).[1]This combination of solvents and non-ionic detergent is designed to improve solvation and disrupt hydrophobic interactions.
Physical Disruption Sonicate the reaction mixture.[1]Ultrasonic waves can physically break up aggregated peptide chains on the resin.
Resin & Linker Use a low-loading resin or a PEG-based resin (e.g., NovaSyn® TG, NovaPEG).Lower loading reduces the proximity of peptide chains, minimizing opportunities for intermolecular aggregation. PEG-based resins improve solvation.
Backbone Protection Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids.These modifications introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation.

Step 3: Monitor Synthesis Progress

For peptide sequences longer than 20 amino acids, it is highly recommended to monitor the peptide assembly by performing small trifluoroacetic acid (TFA) cleavages at intermediate steps to assess the purity and identify potential aggregation-prone regions.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to cause peptide aggregation?

A1: There is no evidence to suggest that this compound is a primary driver of peptide aggregation. Aggregation is more commonly associated with the overall peptide sequence, particularly the presence of hydrophobic residues.[1] In fact, the use of a Tfa protecting group on the side chain of lysine, a similar amino acid, has been shown to have a beneficial effect on peptide solvation, which can help to reduce aggregation.

Q2: My peptide contains several hydrophobic residues in addition to this compound and is showing signs of aggregation. What is the first thing I should try?

A2: A good first step is to change the solvent system. Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to your reaction can improve the solvation of the growing peptide chain and disrupt aggregation.[1] If this is not effective, consider a combination of strategies, such as sonication or the addition of chaotropic salts.[1]

Q3: Can the Boc deprotection step with TFA influence aggregation?

A3: The Boc deprotection step itself, which uses trifluoroacetic acid (TFA), is not a direct cause of on-resin aggregation.[2] However, incomplete deprotection due to existing aggregation can lead to deletion sequences. After the Boc group is removed, the resulting TFA salt of the N-terminal amine must be neutralized to a free amine before the next coupling step.[2] In situ neutralization protocols have been suggested to be beneficial in Boc/Bzl-based synthesis to help mitigate aggregation-related issues.[1]

Q4: Are there any specific side reactions with this compound that I should be aware of during synthesis and cleavage?

A4: While specific side reactions for this compound are not widely documented in the provided search results, general side reactions in peptide synthesis are possible. During the final cleavage from the resin with strong acids like HF or TFMSA (in traditional Boc chemistry), side-chain protecting groups are removed.[2] The trifluoroacetyl (Tfa) group is generally stable to the milder TFA conditions used for Nα-Boc deprotection but will be removed during the final, stronger acid cleavage. It is important to use appropriate scavengers in the cleavage cocktail to prevent side reactions with reactive amino acids like Trp, Met, or Cys.[2]

Q5: How can I confirm that aggregation is the cause of my synthesis problems?

A5: A primary indication of aggregation is the failure of the peptide-resin to swell properly.[1] You may also observe a shrinking of the resin matrix during synthesis. Other signs include slow or incomplete coupling reactions, which can be monitored using tests like the ninhydrin test, although these tests can sometimes be unreliable in cases of severe aggregation. Monitoring the synthesis via small-scale TFA cleavages and analyzing the products by HPLC can also help identify problematic steps.

Experimental Protocols & Visualizations

Protocol: In Situ Neutralization for Boc-SPPS

This protocol is beneficial for minimizing aggregation by neutralizing the N-terminal TFA salt immediately before the coupling reaction.

  • Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in dichloromethane (DCM) to remove the Nα-Boc protecting group.[2]

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

  • In Situ Neutralization and Coupling:

    • Swell the resin in DMF.

    • In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound) with a coupling reagent like HATU or HBTU in the presence of a base such as diisopropylethylamine (DIEA).[2]

    • Add the activated amino acid solution directly to the washed peptide-resin. The DIEA present in the coupling mixture will neutralize the N-terminal TFA salt in situ, allowing the coupling reaction to proceed immediately.[2]

  • Washing: After the coupling reaction is complete, wash the resin with DMF and DCM to remove excess reagents and by-products.

Diagrams

Aggregation_Troubleshooting_Workflow start Problem Identified: Poor Swelling / Incomplete Reaction check_sequence Analyze Sequence: - Hydrophobic residues? - Sequence length (5-21 aa)? start->check_sequence strategy_solvent Modify Solvents: - Switch to NMP or DMSO - Increase Temperature - Microwave Irradiation check_sequence->strategy_solvent Implement Initial Strategies strategy_additives Use Additives: - Chaotropic Salts (LiCl) - 'Magic Mixture' check_sequence->strategy_additives Implement Initial Strategies strategy_physical Apply Physical Disruption: - Sonication check_sequence->strategy_physical Implement Initial Strategies monitor Monitor Progress: Intermediate Cleavage & HPLC strategy_solvent->monitor strategy_additives->monitor strategy_physical->monitor strategy_resin Change Solid Support: - Low-loading resin - PEG-based resin strategy_resin->monitor end_fail Re-evaluate Strategy strategy_resin->end_fail strategy_backbone Modify Backbone: - Pseudoproline Dipeptides - Hmb/Dmb Amino Acids strategy_backbone->monitor strategy_backbone->end_fail monitor->strategy_resin Problem Persists monitor->strategy_backbone Problem Persists end_success Synthesis Successful monitor->end_success Problem Resolved

Caption: A workflow for troubleshooting peptide aggregation.

Boc_SPPS_Cycle start Start with Resin-Bound Peptide (Nα-Boc Protected) deprotection 1. Deprotection: Treat with 50% TFA in DCM start->deprotection wash1 2. Wash: Remove excess TFA deprotection->wash1 neutralization 3. Neutralization: Treat with DIEA in DCM/DMF (or In Situ during coupling) wash1->neutralization wash2 4. Wash: Remove neutralization base neutralization->wash2 coupling 5. Coupling: Add activated Boc-AA-OH (e.g., this compound) wash2->coupling wash3 6. Wash: Remove excess reagents coupling->wash3 repeat Repeat for next amino acid wash3->repeat

References

Optimizing cleavage cocktail for peptides with Orn(Tfa)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and optimized protocols for the cleavage and deprotection of synthetic peptides containing Ornithine protected with a trifluoroacetyl (Tfa) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing Orn(Tfa)?

The primary challenge lies in the orthogonal nature of the Tfa protecting group. In standard Fmoc-based solid-phase peptide synthesis (SPPS), most side-chain protecting groups (like Boc, tBu, Trt) are acid-labile and are removed simultaneously with resin cleavage by a strong acid like trifluoroacetic acid (TFA).[1][2] The Tfa group, however, is stable under these acidic conditions and requires a separate deprotection step using a mild base.[3]

Q2: My mass spectrometry (MS) data shows my peptide is +96 Da heavier than expected after standard TFA cleavage. What does this mean?

A mass increase of +96 Da corresponds precisely to the mass of a trifluoroacetyl group. This indicates that the global acidic cleavage was successful in removing other protecting groups and cleaving the peptide from the resin, but the Tfa group remains attached to the Ornithine side chain. This is the expected outcome of the initial TFA treatment.

Q3: What is an "orthogonal protecting group strategy" and how does it apply to Orn(Tfa)?

An orthogonal strategy uses multiple classes of protecting groups in a single synthesis that can be removed under different chemical conditions without affecting each other.[4] For a peptide with Orn(Tfa), the strategy is typically:

  • Acidolysis: Use of TFA to remove acid-labile side-chain protecting groups (e.g., Boc on Lys, tBu on Tyr) and cleave the peptide from the resin.[1]

  • Basolysis: Subsequent use of a mild base (e.g., aqueous piperidine) to selectively remove the base-labile Tfa group from the Ornithine side chain.[3][5]

This allows for selective deprotection and modification if needed.

Q4: Can I remove the Tfa group with the same piperidine solution used for Fmoc removal during synthesis?

While both are base-labile, their removal is performed at different stages. Fmoc removal is done at every cycle of synthesis while the peptide is still attached to the resin.[6] Tfa deprotection is typically performed after the peptide has been cleaved from the resin and globally deprotected of its acid-labile groups.[5] Performing the Tfa deprotection on the crude, cleaved peptide in solution is the recommended workflow.

Troubleshooting Guide

Problem: Incomplete removal of the Tfa group is observed post-cleavage.

  • Symptom: HPLC analysis shows a persistent, less polar peak, and MS analysis confirms the expected peptide mass +96 Da.

  • Cause: The Tfa group is stable to acid. A standard TFA-based cleavage cocktail is not designed to remove it.[3]

  • Solution: You must perform a secondary deprotection step using a basic solution after the initial TFA cleavage and peptide precipitation. Please refer to the Experimental Protocol 2: Orn(Tfa) Deprotection below.

Problem: Low peptide yield or degradation after the basic deprotection step.

  • Symptom: After treatment with a base like aqueous piperidine, HPLC analysis shows a significantly reduced peak for the desired product or the appearance of new, unidentified peaks.

  • Potential Cause 1: Racemization. Prolonged exposure to basic conditions, especially for extended periods (e.g., 24 hours), can increase the risk of racemization at chiral centers.[5]

  • Solution 1: Monitor the reaction progress carefully by HPLC and terminate the reaction as soon as the deprotection is complete. Consider performing the reaction at a lower temperature to minimize the risk of racemization.[5]

  • Potential Cause 2: Peptide Instability. Some peptide sequences may be inherently unstable under basic conditions, leading to hydrolysis or other side reactions.

  • Solution 2: If you suspect instability, use the mildest basic conditions possible (lower concentration, lower temperature) and monitor the reaction closely over a shorter time course. Run a small-scale time-course experiment (e.g., sampling at 2, 4, 8, and 12 hours) to find the optimal deprotection time for your specific peptide.

Problem: Side reactions are observed when using hydrazine for Tfa deprotection.

  • Symptom: Mass spectrometry reveals unexpected modifications to the peptide after hydrazine treatment.

  • Cause: Hydrazine is a potent nucleophile and can cause side reactions. For example, it is known to react with benzyl esters and can be incompatible with certain protecting groups that might be used in more complex syntheses.[7]

  • Solution: For Tfa removal, aqueous piperidine is generally a milder and more specific choice with fewer reported side reactions compared to hydrazine.[3][5] Unless required for removing other specific protecting groups like Dde, piperidine is the recommended starting point for Tfa deprotection.[3]

Data Presentation

The following table summarizes common conditions for the second, basic deprotection step required to remove the Tfa group from Ornithine after the initial TFA cleavage.

ReagentTypical Concentration & SolventTypical TimeTemperatureKey Considerations & Potential Side Reactions
Aqueous Piperidine 20% Piperidine in H₂O or DMF2 - 24 hoursRoom Temp.Recommended Method. Reaction time is sequence-dependent. Monitor by HPLC to avoid prolonged exposure, which may risk racemization.[5]
Aqueous Hydrazine 2-5% Hydrazine in H₂O or DMF5 - 60 minutesRoom Temp.Very fast but less selective. Hydrazine is a strong nucleophile and may cause side reactions.[7] Primarily used for removing Dde/ivDde groups.[3]
Sodium Hydroxide 0.1 - 1 M NaOHVariable0°C to Room Temp.Effective but can cause peptide backbone hydrolysis or racemization, especially at higher concentrations or temperatures.[3] Requires careful optimization.
Experimental Protocols

Protocol 1: Global Deprotection and Resin Cleavage (Acidic Stage)

This protocol removes all standard acid-labile protecting groups (e.g., tBu, Boc, Trt, Pbf) and cleaves the peptide from the resin.

  • Preparation: Prepare a fresh cleavage cocktail. For most peptides, "Reagent K" is effective at scavenging cationic species that can modify sensitive residues.

    • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Resin Washing: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under vacuum for at least 3 hours.[1][8]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[1] Gently agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet multiple times with cold diethyl ether to remove scavengers and residual TFA.[9]

  • Drying: Dry the crude peptide pellet under vacuum. At this stage, the peptide is free from the resin and acid-labile groups, but the Orn residue is still protected by Tfa.

Protocol 2: Orn(Tfa) Deprotection in Solution (Basic Stage)

This protocol is performed on the crude peptide obtained from Protocol 1.

  • Dissolution: Dissolve the crude, Tfa-protected peptide in the deprotection solution. A common and effective solution is 20% aqueous piperidine.[5] The concentration of the peptide should be approximately 1-2 mg/mL.

  • Deprotection Reaction: Stir the solution at room temperature. The reaction time can vary significantly (from 2 to 24 hours) depending on the peptide sequence.[5]

  • Monitoring: It is critical to monitor the reaction's progress. Every 2-4 hours, take a small aliquot of the reaction mixture, quench the base by acidifying with acetic acid or TFA, and analyze it by RP-HPLC and MS to check for the disappearance of the starting material (Peptide+96 Da) and the appearance of the final deprotected peptide.

  • Work-up: Once the reaction is complete, acidify the entire solution to a pH of ~3-5 with acetic acid or dilute HCl to neutralize the piperidine.

  • Purification: Purify the final peptide using standard preparative RP-HPLC. The fractions containing the pure product can then be lyophilized.[9]

Visualizations

Orthogonal Deprotection Strategy cluster_1 Stage 1: Acidolysis cluster_3 Stage 2: Basolysis Peptide Peptide Chain - Orn(Tfa) - Lys(Boc) - Tyr(tBu) - On Resin TFA_Cocktail TFA Cleavage Cocktail (e.g., Reagent K) Peptide->TFA_Cocktail Treat with Acid_Labile Removed: - Boc, tBu, Trt groups - Resin Linker TFA_Cocktail->Acid_Labile Removes Crude_Peptide Crude Peptide in Solution - Orn(Tfa) - Lys - Tyr Base_Cocktail Basic Solution (e.g., 20% aq. Piperidine) Crude_Peptide->Base_Cocktail Treat with Base_Labile Removed: - Tfa group Base_Cocktail->Base_Labile Removes Final_Peptide Fully Deprotected Peptide - Orn - Lys - Tyr

Caption: Orthogonal deprotection workflow for Orn(Tfa) peptides.

Troubleshooting Workflow Start Start: Crude peptide after TFA cleavage Check_MS Analyze by HPLC/MS. Is mass correct? Start->Check_MS Mass_Incorrect Mass is Expected + 96 Da? Check_MS->Mass_Incorrect No Success Success: Purify by RP-HPLC Check_MS->Success Yes Other_Issue Other Issue: - Incomplete acid deprotection? - Side reactions from TFA? Mass_Incorrect->Other_Issue No Tfa_Present Tfa group still present. This is expected. Mass_Incorrect->Tfa_Present Yes Perform_Base Perform Protocol 2: Basic Deprotection (e.g., 20% aq. Piperidine) Tfa_Present->Perform_Base Monitor_Reaction Monitor reaction by HPLC/MS. Is deprotection complete? Perform_Base->Monitor_Reaction Monitor_Reaction->Success Yes Reaction_Incomplete Problem: - Reaction too slow? - Peptide precipitated? Monitor_Reaction->Reaction_Incomplete No Check_Solubility Troubleshoot: - Check peptide solubility. - Extend reaction time carefully. - Consider gentle warming. Reaction_Incomplete->Check_Solubility

References

Technical Support Center: Trifluoroacetylation in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and mitigate trifluoroacetylation side reactions during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetylation in the context of SPPS?

A1: Trifluoroacetylation (TFAc) is a common side reaction in SPPS where a trifluoroacetyl group (CF₃CO-) is unintentionally added to the N-terminal α-amino group of the growing peptide chain. This results in a capped peptide that cannot be further elongated, leading to truncated impurities and a lower yield of the desired full-length peptide.[1]

Q2: What are the primary causes of trifluoroacetylation?

A2: Trifluoroacetylation can arise from several sources during SPPS:

  • Resin-Mediated Trifluoroacetylation: A primary mechanism involves the formation of trifluoroacetoxymethyl groups on the resin support. These reactive groups are generated from pre-existing hydroxymethyl sites on the resin upon treatment with trifluoroacetic acid (TFA) or by the acid-catalyzed cleavage of the benzyl ester bond linking the peptide to the resin.[1][2][3] The trifluoroacetyl group is then transferred to a free amine on the peptide chain during the neutralization step.[1][2]

  • TFA Cleavage Cocktail: During the final cleavage of the peptide from the resin, prolonged exposure to the TFA cleavage cocktail can lead to trifluoroacetylation, especially for peptides with N-terminal proline or hydroxyamino acids like threonine and serine.[4][5]

  • Carryover of TFA: Although less common with modern automated synthesizers, physical carryover of TFA vapors or droplets from the deprotection step to the coupling step can, in theory, lead to the in-situ activation of TFA by coupling reagents and subsequent acylation of the N-terminus.[1]

Q3: How does the choice of resin affect the risk of trifluoroacetylation?

A3: The choice of resin is critical. Resins with pre-existing hydroxymethyl groups are more prone to forming trifluoroacetoxymethyl groups, which act as a source for the unwanted trifluoroacetylation.[1][2] Standard benzyl ester resins can also generate these sites through gradual acid cleavage of the ester linkage to the peptide.[1][2] Using resins that are stable to TFA, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (PAM) resins, can significantly reduce this side reaction.[2][3][5]

Q4: Are certain amino acids more susceptible to trifluoroacetylation?

A4: Yes, peptides with N-terminal proline, threonine, or serine are particularly susceptible to trifluoroacetylation, especially during the final TFA cleavage step.[4][5] For threonine and serine, the reaction is thought to proceed through the formation of a trifluoroacetyl ester on the side-chain hydroxyl group, followed by an O- to N-acyl shift.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Truncated peptide with a +96 Da mass shift observed in LC-MS. N-terminal trifluoroacetylation.1. Confirm the mass shift corresponds to the addition of a CF₃CO- group. 2. Review the synthesis protocol and resin type to identify the likely source of the side reaction.
Low yield of the desired peptide and a major impurity peak corresponding to a truncated sequence. Significant trifluoroacetylation is occurring at each cycle.1. Check the resin: If using a resin with potential hydroxymethyl groups, consider switching to a more acid-stable resin like a PAM resin. 2. Cap the resin: Before starting the synthesis, cap any residual hydroxymethyl groups on the resin (see Protocol 1). 3. Optimize neutralization: Consider using a primary amine for neutralization, which can scavenge trifluoroacetoxymethyl groups.[1]
Trifluoroacetylation is observed primarily after final cleavage, especially with N-terminal Pro, Thr, or Ser. Direct acylation by TFA during cleavage.1. Modify the cleavage protocol: Minimize the time the peptide is exposed to the TFA cocktail. 2. Use an alternative N-terminal protecting group: For N-terminal proline, using a Boc-protected proline instead of an Fmoc-protected one for the final coupling can prevent this issue.[5] 3. Optimize scavenger cocktail: Use a well-designed scavenger cocktail, such as Reagent K, to quench reactive species.[6]

Quantitative Data on Trifluoroacetylation

Condition Extent of Trifluoroacetylation per Cycle Reference
Resin containing hydroxymethyl groups~1-2%[1][2][3]
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (PAM) resin<0.02%[2][3][5]

Experimental Protocols

Protocol 1: Capping of Residual Hydroxymethyl Groups on the Resin

This protocol is designed to block any reactive hydroxymethyl sites on the resin before beginning peptide synthesis.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for at least 30 minutes in a suitable reaction vessel.

  • Capping Solution Preparation: Prepare a fresh capping solution of DCM:Methanol:Diisopropylethylamine (DIPEA) in a ratio of 17:2:1.

  • Capping Reaction: Drain the DCM from the swelled resin and add the capping solution. Allow the mixture to react for 45-60 minutes at room temperature with gentle agitation.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (4 times) followed by dimethylformamide (DMF) (4 times) to prepare for the first amino acid coupling.

Protocol 2: Cleavage and Deprotection with a Scavenger Cocktail (Reagent K)

This protocol utilizes a scavenger cocktail to minimize trifluoroacetylation and other side reactions during the final cleavage and deprotection step.[6]

  • Peptide-Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare "Reagent K" by mixing the following components:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.

Visual Guides

SPPS_Cycle_and_TFAc_Side_Reaction cluster_SPPS Standard SPPS Cycle cluster_TFAc Trifluoroacetylation Side Reaction Deprotection N-α-Fmoc Deprotection (e.g., Piperidine in DMF) Wash1 Washing (DMF) Deprotection->Wash1 TFA_Treatment TFA Treatment (Deprotection/Cleavage) Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Free_Amine Free N-terminal Amine Wash2->Free_Amine Reveals Reactive_Resin Formation of Trifluoroacetoxymethyl-Resin TFA_Treatment->Reactive_Resin Neutralization Neutralization (e.g., DIPEA) Reactive_Resin->Neutralization Transfer of CF3CO TFAc_Peptide N-terminally Trifluoroacetylated Peptide (Truncated) Neutralization->TFAc_Peptide Free_Amine->Neutralization

Caption: Workflow of SPPS and the trifluoroacetylation side reaction.

Troubleshooting_TFAc Start TFAc Side Reaction Observed? CheckResin Is a standard Benzyl Ester or Hydroxymethyl resin used? Start->CheckResin Yes NoIssue No Action Needed Start->NoIssue No CheckNTerm Is N-terminus Pro, Thr, or Ser? CheckResin->CheckNTerm No UsePAM Solution: Use PAM or other TFA-stable resin. CheckResin->UsePAM Yes CapResin Solution: Cap residual hydroxymethyl groups. CheckResin->CapResin Yes UseBocPro Solution: Use Boc-Pro-OH for N-terminal coupling. CheckNTerm->UseBocPro Yes (Pro) OptimizeCleavage Solution: Optimize cleavage (shorter time, better scavengers). CheckNTerm->OptimizeCleavage Yes (Any)

Caption: Decision tree for troubleshooting trifluoroacetylation.

References

Technical Support Center: Managing TFA Effects in HPLC of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of peptides, with a special focus on the "TFA ripple effect" and challenges associated with peptides containing N-δ-trifluoroacetylornithine (Orn(Tfa)).

Frequently Asked Questions (FAQs)

Q1: What is the "TFA ripple effect" in HPLC, and why does it occur?

A1: The "TFA ripple effect" is a periodic, wavy baseline disturbance observed in HPLC chromatograms, particularly during gradient elution at low UV wavelengths (210-220 nm).[1] This phenomenon arises from a combination of factors:

  • TFA Absorbance: Trifluoroacetic acid (TFA), a common mobile phase additive for peptide analysis, strongly absorbs UV light below 250 nm.[2]

  • Solvent-Dependent Absorbance: The UV absorbance of TFA changes depending on the ratio of water to acetonitrile in the mobile phase.[2]

  • HPLC Pump Fluctuation: High-pressure pumps can have minor, periodic fluctuations in their delivery of the mobile phase components. Even small variations in the solvent ratio can lead to noticeable changes in UV absorbance due to the properties of TFA.[1]

  • Column Amplification: TFA is retained on reversed-phase columns. This retention and subsequent release as the organic solvent concentration changes can amplify the small fluctuations from the pump, resulting in the characteristic "ripple" in the baseline.[2]

This ripple effect increases baseline noise, which can impair the limit of detection (LOD) and limit of quantification (LOQ), potentially masking low-level impurities.[1][2]

Q2: I am working with a peptide containing an Orn(Tfa) residue. Can this protecting group cause issues during HPLC analysis?

A2: While the trifluoroacetyl (Tfa) group is a stable protecting group, its presence on an ornithine residue within a peptide can introduce specific chromatographic challenges. The Orn(Tfa) residue increases the overall hydrophobicity of the peptide, which will lead to a longer retention time on a reversed-phase column compared to its unprotected counterpart.

A key concern is the stability of the Tfa group under the acidic conditions of the mobile phase (typically pH 2 with 0.1% TFA). While generally robust, prolonged exposure to acidic conditions, especially at elevated temperatures, could potentially lead to partial or complete deprotection of the ornithine side chain. This would result in the appearance of an extra, earlier-eluting peak corresponding to the deprotected peptide. It is crucial to monitor chromatograms for unexpected peaks and confirm their identity using mass spectrometry.

Q3: My peptide is basic and shows significant peak tailing. How can I improve the peak shape?

A3: Peak tailing for basic peptides is often caused by secondary ionic interactions between the positively charged residues (like arginine, lysine, and histidine) and negatively charged residual silanol groups on the silica-based stationary phase.[3] TFA is added to the mobile phase specifically to mitigate this issue through two mechanisms:

  • pH Suppression: At a concentration of 0.1%, TFA lowers the mobile phase pH to approximately 2.[3] This low pH protonates and neutralizes the majority of the surface silanol groups, reducing their capacity for ionic interactions.[3]

  • Ion Pairing: The trifluoroacetate anion forms an ion pair with the positively charged basic residues on the peptide. This effectively shields the positive charge, making the peptide behave as a more neutral and hydrophobic molecule, which improves its interaction with the reversed-phase column and results in sharper, more symmetrical peaks.[3]

If you are still observing tailing with 0.1% TFA, you might consider slightly increasing the TFA concentration to 0.2-0.25%, as this has been shown to improve the resolution of peptides with multiple positive charges.[4]

Q4: Can I use an alternative to TFA to avoid the ripple effect, especially if I am using LC-MS?

A4: Yes, alternatives to TFA are available and are often preferred for LC-MS applications. TFA is known to cause significant ion suppression in electrospray ionization (ESI), which reduces the sensitivity of the mass spectrometer.[5][6] Common alternatives include:

  • Formic Acid (FA): Typically used at 0.1%, formic acid provides a sufficiently low pH for good chromatography of many peptides and is much more compatible with MS detection, causing significantly less ion suppression. However, it is a weaker ion-pairing agent than TFA, which may result in broader peaks or less resolution for very basic peptides.[3]

  • Difluoroacetic Acid (DFA): DFA offers a compromise between the excellent chromatographic properties of TFA and the MS compatibility of FA. It provides better peak shapes than FA for some peptides while causing less ion suppression than TFA.

Troubleshooting Guides

Issue 1: Pronounced "TFA Ripple" in the Baseline
Symptom Possible Cause Recommended Solution
Wavy, periodic baseline during a gradient run.Inefficient mixing of mobile phases in the HPLC system.Increase Mixer Volume: If your HPLC system allows, install a larger volume mixer. This will help to dampen the pump's compositional fluctuations before the mobile phase reaches the column. Be aware that this will increase the system's gradient delay volume.
HPLC pump performance.Optimize Pump Settings: Some modern UHPLC systems have specific pump algorithms or modes designed to minimize TFA ripple by adjusting the pump stroke volume or other parameters. Consult your instrument's manual or manufacturer for details.[1]
Low-quality or old TFA.Use High-Purity TFA: Ensure you are using high-purity, HPLC-grade TFA. Impurities in the TFA can contribute to baseline noise.[7]
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and do not store aqueous TFA solutions for extended periods.
Issue 2: Unexpected Peaks or Poor Resolution with Orn(Tfa) Peptides
Symptom Possible Cause Recommended Solution
An extra peak eluting earlier than the main Orn(Tfa) peptide peak.On-column deprotection: The acidic mobile phase may be causing partial removal of the Tfa protecting group from the ornithine side chain.Confirm Peak Identity: Use mass spectrometry to confirm the mass of the main peak and the unexpected peak. A mass difference corresponding to the Tfa group (96 Da) would indicate deprotection.
Modify HPLC Conditions: If deprotection is confirmed, consider using a weaker acid like formic acid. If TFA is necessary for resolution, try running the analysis at a lower temperature to reduce the rate of hydrolysis.
Co-elution of the Orn(Tfa) peptide with impurities.The hydrophobicity of the Orn(Tfa) residue may cause it to co-elute with other hydrophobic species.Optimize the Gradient: Make the gradient shallower (e.g., decrease the %B change per minute) around the elution time of your peptide to improve the resolution between closely eluting peaks.
Change Organic Solvent: Try replacing acetonitrile with methanol or isopropanol in the mobile phase. This will alter the selectivity of the separation and may resolve the co-eluting peaks.
Broad or tailing peak for the Orn(Tfa) peptide.The Ornithine residue, even when protected, can contribute to secondary interactions if the Tfa group does not completely shield the side chain.Increase TFA Concentration: For peptides with multiple basic sites, increasing the TFA concentration from 0.1% to 0.2-0.25% can improve peak shape and resolution by enhancing the ion-pairing effect.[4][8]

Quantitative Data Summary

Table 1: Impact of TFA Concentration on Basic Peptide Retention

Higher TFA concentrations increase the retention of basic peptides due to enhanced ion-pairing.[7]

Peptide SequenceTFA Concentration in Mobile PhaseRetention Time (min)Change in Retention Time
T12 (ANIDVK)0.025%12.1Baseline
0.2%12.5+0.4 min
T10 (HSTEGGINFNEK)0.025%12.3Baseline
0.2%13.2+0.9 min
T19 (YPIVPGNVFREK)0.025%12.8Baseline
0.2%13.5+0.7 min
Data is illustrative and derived from trends reported in the literature. Actual retention times will vary based on the specific HPLC system, column, and gradient conditions.
Table 2: Effect of HPLC Pump Mixer Volume on TFA Ripple Amplitude

Increasing the mixer volume effectively reduces the amplitude of the TFA ripple, leading to a quieter baseline.

Mixer VolumeRipple Amplitude (mAU)Ripple Reduction Efficiency
No Mixer0.180%
25 µL0.1044%
50 µL0.0667%
100 µL0.0572%
150 µL0.0383%
300 µL0.0194%
Data adapted from studies on high-performance static mixers. The ripple amplitude is measured for a water/acetonitrile gradient with a UV tracer.

Experimental Protocols

Protocol 1: General Purpose Analytical HPLC of Peptides
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (linear gradient)

    • 40-45 min: 95% B (wash)

    • 45-50 min: 5% B (re-equilibration)

Visualizations

TFA_Ripple_Effect cluster_0 HPLC Pump cluster_1 Chromatography cluster_2 Output Pump Binary Pump Mixer Static Mixer Pump->Mixer Slightly fluctuating solvent ratio Column C18 Column Mixer->Column Homogenized but still fluctuating TFA conc. Detector UV Detector Column->Detector Amplified TFA concentration wave Chromatogram Chromatogram with Baseline Ripple Detector->Chromatogram

Caption: Logical workflow illustrating the origin of the TFA ripple effect in HPLC systems.

Orn_Tfa_Troubleshooting start HPLC analysis of Orn(Tfa) peptide issue Unexpected Peak Observed? start->issue confirm_mass Confirm Mass with MS issue->confirm_mass Yes good_peak Single, sharp peak. Proceed with analysis. issue->good_peak No mass_match Mass matches deprotected peptide? confirm_mass->mass_match adjust_conditions Potential On-Column Deprotection - Lower Temperature - Use Weaker Acid (e.g., Formic Acid) mass_match->adjust_conditions Yes impurity Peak is an unrelated impurity. Optimize gradient for better resolution. mass_match->impurity No

Caption: Troubleshooting workflow for identifying potential on-column deprotection of Orn(Tfa) peptides.

References

Technical Support Center: Mass Spectrometry of Orn(Tfa) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected mass peaks during the mass spectrometry (MS) analysis of peptides containing trifluoroacetylated ornithine (Orn(Tfa)).

Frequently Asked Questions (FAQs)

Q1: We are observing peaks that do not correspond to the expected mass of our Orn(Tfa) peptide. What are the common causes?

Unexpected mass peaks in the MS of Orn(Tfa) peptides can arise from a variety of sources, including:

  • Incomplete Deprotection or Side Reactions: Remnants of protecting groups from peptide synthesis or side reactions during cleavage can lead to adducts on the peptide.

  • Contaminants: The presence of contaminants in the sample, such as polymers or keratin, can introduce extraneous peaks.[1]

  • Adduct Formation in the Ion Source: During electrospray ionization (ESI), it is common for analyte molecules to form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[2][3][4]

  • Unusual Fragmentation: The peptide may be undergoing unexpected fragmentation in the mass spectrometer, leading to fragment ions that are not readily predicted.

  • Post-Translational Modifications (PTMs): Unintended modifications to amino acid residues can occur during synthesis or sample handling.[1]

Q2: Could the trifluoroacetyl (Tfa) group on the ornithine side chain be the source of unexpected peaks?

Yes, the Tfa group can contribute to unexpected mass peaks in several ways:

  • Incomplete Removal: If the Tfa group is intended to be removed at a certain stage and the deprotection is incomplete, you will observe the mass of the Tfa-protected peptide.

  • Trifluoroacetylation of Other Residues: Trifluoroacetic acid (TFA) used during peptide cleavage from the resin can sometimes lead to the trifluoroacetylation of other nucleophilic side chains, such as serine or threonine, creating +96 Da adducts.[5]

  • Fragmentation of the Tfa Group: The Tfa group itself can fragment during MS/MS analysis. While detailed fragmentation patterns for Orn(Tfa) are not extensively published, studies on N-trifluoroacetyl amino acid esters show characteristic fragmentation pathways that could contribute to the complexity of the spectrum.[2][6]

Q3: We see a prominent peak corresponding to the neutral loss of a specific mass from our peptide. What could this be?

A common fragmentation pathway for peptides containing ornithine is the "ornithine effect," which involves the facile cleavage C-terminal to the ornithine residue. This is proposed to occur through a nucleophilic attack by the delta-amine of the ornithine side chain on the peptide backbone, leading to the formation of a stable six-membered lactam ring. This can result in a characteristic neutral loss.

Q4: How can we differentiate between contaminants and true peptide-related signals?

  • Blank Injections: Run a blank injection (mobile phase only) to identify peaks originating from the LC-MS system itself.

  • Database Searches: Unassigned peaks can be searched against common contaminant databases (e.g., for keratins, polymers).

  • Isotopic Pattern: True peptide signals will have a characteristic isotopic distribution. Contaminants may have different or non-existent isotopic patterns.

Troubleshooting Guide for Unexpected Mass Peaks

If you are observing unexpected mass peaks in your Orn(Tfa) peptide analysis, follow this step-by-step troubleshooting guide.

Step 1: Verify the Expected Mass and Common Adducts

Before extensive troubleshooting, ensure you have correctly calculated the expected mass of your peptide and considered common adducts.

Common Adduct/ModificationMass Shift (Da)Common Source
Sodium Adduct+22.99Glassware, mobile phase
Potassium Adduct+38.96Glassware, mobile phase
Trifluoroacetyl Adduct+96.00Incomplete deprotection, side reaction with TFA
Sulfonation+79.96Side reaction from Arg(Pbf/Pmc) deprotection
Formylation+28.00Formic acid in mobile phase
Acetylation+42.02Acetonitrile in mobile phase
Oxidation (e.g., Met)+15.99Sample handling, storage
Step 2: Evaluate Sample Purity and Preparation

Issues with sample purity are a frequent cause of unexpected peaks.

  • Review Synthesis and Purification Data: Examine the HPLC and MS data from the crude and purified peptide. This can reveal the presence of deletion sequences, incompletely deprotected species, or other synthesis-related impurities.

  • Sample Handling: Be mindful of potential contamination from sources like keratin (from skin and dust) and polymers (from plasticware).

Step 3: Optimize Mass Spectrometer Parameters

The settings on your mass spectrometer can influence the types of ions you observe.

  • Ionization Source Conditions: High source temperatures or voltages can sometimes induce in-source fragmentation. Try gentler source conditions to see if the unexpected peaks are reduced.

  • Collision Energy (for MS/MS): If you are performing MS/MS, the collision energy will dictate the fragmentation pattern. Varying the collision energy can help to elucidate fragmentation pathways.

Step 4: Perform Control Experiments
  • Blank Injections: As mentioned in the FAQs, running a blank is crucial for identifying system-related peaks.

  • Analyze a Known Standard: If possible, analyze a well-characterized peptide standard to confirm that your LC-MS system is performing as expected.

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis of Orn(Tfa) Peptides

  • Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water, to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • Filtration: If any particulate matter is visible, centrifuge the sample and transfer the supernatant to a clean autosampler vial, or filter through a 0.22 µm syringe filter compatible with your solvent.

  • LC-MS Analysis: Inject the sample onto an appropriate reversed-phase column (e.g., C18) and elute with a gradient of acetonitrile in water, both containing 0.1% formic acid.

Protocol 2: Post-Cleavage Workup to Minimize TFA Adducts

Trifluoroacetic acid (TFA) is commonly used for peptide cleavage from the solid support.[7] Residual TFA can lead to trifluoroacetylation side products.

  • Cleavage: After cleavage from the resin with a TFA-containing cocktail, transfer the solution to a centrifuge tube.

  • Precipitation: Add cold diethyl ether (approximately 10 times the volume of the TFA solution) to precipitate the peptide.

  • Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decanting process 3-4 times to remove residual TFA and scavengers.[8]

  • Drying: After the final wash, allow the peptide pellet to air dry or dry under a stream of nitrogen to remove all traces of ether.

Visualizations

TroubleshootingWorkflow start Unexpected Mass Peaks Observed check_mass Step 1: Verify Expected Mass and Common Adducts start->check_mass evaluate_purity Step 2: Evaluate Sample Purity and Preparation check_mass->evaluate_purity Mass calculation correct, adducts considered problem_solved Problem Identified/Resolved check_mass->problem_solved Calculation error or common adduct identified optimize_ms Step 3: Optimize MS Parameters evaluate_purity->optimize_ms Sample appears pure evaluate_purity->problem_solved Impurity identified control_exp Step 4: Perform Control Experiments optimize_ms->control_exp No improvement optimize_ms->problem_solved Peak disappears with parameter adjustment control_exp->problem_solved System contamination identified further_investigation Further Investigation Needed (e.g., MS/MS, NMR) control_exp->further_investigation Unexpected peaks persist

Caption: Troubleshooting workflow for unexpected mass peaks.

OrnithineEffect peptide Peptide Backbone Orn(Tfa) Residue C-terminal Fragment attack δ-amine nucleophilic attack cleavage Backbone Cleavage attack->cleavage products Lactam Ring Formation C-terminal Fragment cleavage->products Results in

Caption: Proposed mechanism of the "ornithine effect".

References

Technical Support Center: Boc-Orn(Tfa)-OH Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-Orn(Tfa)-OH during solid-phase peptide synthesis (SPPS), with a particular focus on challenges encountered during prolonged coupling times.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the Tfa protecting group used for the ornithine side chain?

A1: this compound is an L-ornithine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the delta-amino group of the side chain is protected by a trifluoroacetyl (Tfa) group. The Tfa group is utilized for its orthogonality in Boc-based solid-phase peptide synthesis (SPPS). While the Boc group is labile to moderate acids like trifluoroacetic acid (TFA) for N-terminal deprotection in each cycle, the Tfa group is generally stable to these acidic conditions. It is designed to be removed under specific, typically basic, conditions, allowing for selective deprotection strategies.

Q2: Is the Tfa protecting group on the ornithine side chain stable during prolonged coupling steps?

A2: The stability of the Tfa group on the ornithine side chain during prolonged coupling times is a critical consideration. While generally stable to the acidic conditions of Boc-deprotection, the Tfa group is known to be labile to basic conditions. Peptide coupling reactions are typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the protonated N-terminus and facilitate amide bond formation. Prolonged exposure to this basic environment, especially with extended coupling times required for difficult sequences, can lead to the premature cleavage of the Tfa group.

Q3: What are the potential consequences of premature Tfa group removal during coupling?

A3: Premature removal of the Tfa group from the ornithine side chain exposes the delta-amino group. This newly free amine can lead to several undesirable side reactions, including:

  • Peptide Branching: The exposed side-chain amine can react with the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.

  • Chain Termination: The side-chain amine can be acylated by the activated amino acid, effectively capping the side chain and preventing further desired interactions.

  • Formation of Deletion Sequences: If the side-chain amine reacts, it can hinder the coupling to the N-terminal amine, resulting in the omission of the intended amino acid from the sequence.

  • Complex Purification: These side products are often difficult to separate from the desired peptide, leading to lower purity and overall yield.

Troubleshooting Guide

This guide addresses specific issues that may arise due to the potential instability of the Tfa protecting group on ornithine during prolonged coupling times.

Issue 1: Incomplete Coupling or Low Yield with Orn(Tfa)-Containing Peptides

Symptoms:

  • Positive Kaiser test (or other amine test) after a coupling step involving this compound or a subsequent amino acid.

  • Mass spectrometry (MS) analysis of the crude peptide shows a lower than expected mass, indicating a truncated sequence.

  • HPLC analysis reveals multiple peaks, suggesting a mixture of products.

Possible Cause: Prolonged exposure of the Tfa-protected ornithine residue to the basic coupling conditions (e.g., DIPEA in DMF) may have led to premature deprotection of the side chain. The exposed delta-amino group can interfere with the coupling reaction, leading to incomplete acylation of the N-terminus.

Solutions:

Solution IDRecommended ActionDetailed ProtocolExpected Outcome
TS-1.1 Optimize Coupling Time Reduce the coupling time to the minimum required for complete reaction. Monitor the reaction progress closely using a qualitative test like the Kaiser test at shorter intervals (e.g., 30, 60, 90 minutes).Minimize the exposure of the Tfa group to basic conditions, thereby reducing the risk of premature deprotection.
TS-1.2 Use a Milder Base Substitute DIPEA with a less hindered or weaker base, such as N-methylmorpholine (NMM).NMM is less basic than DIPEA and may reduce the rate of Tfa cleavage while still being effective for the coupling reaction.
TS-1.3 Employ a More Efficient Coupling Reagent Switch to a more reactive coupling reagent like HATU or HCTU.More potent coupling reagents can drive the reaction to completion faster, allowing for shorter overall coupling times and reduced exposure to basic conditions.
Issue 2: Presence of Branched or Modified Peptides in the Crude Product

Symptoms:

  • MS analysis of the crude peptide reveals masses corresponding to the desired peptide plus the mass of one or more additional amino acids, minus the mass of water.

  • Tandem MS (MS/MS) sequencing confirms the presence of branching at an ornithine residue.

  • HPLC analysis shows significant, difficult-to-separate impurity peaks.

Possible Cause: Premature cleavage of the Tfa group has occurred, and the exposed side-chain amine of ornithine has reacted with an activated amino acid, leading to a branched peptide.

Solutions:

Solution IDRecommended ActionDetailed ProtocolExpected Outcome
TS-2.1 In Situ Neutralization Employ an in situ neutralization protocol where the base is added together with the coupling reagent and activated amino acid.This approach minimizes the time the free N-terminal amine is exposed to the base before the coupling reaction begins, potentially reducing the overall time the Tfa group is under basic conditions.
TS-2.2 Alternative Side-Chain Protection If branching persists, consider using an ornithine derivative with a more robust side-chain protecting group for the specific sequence, such as the benzyloxycarbonyl (Z) group.The Z group is generally more stable to the basic conditions of the coupling step and is removed during the final acidic cleavage.

Experimental Protocols & Methodologies

Protocol 1: Monitoring Tfa Group Stability During a Prolonged Coupling Step

Objective: To quantitatively assess the stability of the Orn(Tfa) side chain during a prolonged coupling reaction.

Materials:

  • Resin-bound peptide containing an Orn(Tfa) residue.

  • Boc-protected amino acid to be coupled.

  • Coupling reagent (e.g., HBTU).

  • Base (e.g., DIPEA).

  • Solvent (e.g., DMF).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • HPLC and Mass Spectrometer.

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Deprotect the N-terminal Boc group using standard TFA treatment.

  • Neutralize the resin with DIPEA in DMF.

  • Prepare the coupling solution containing the Boc-amino acid, HBTU, and DIPEA in DMF.

  • Add the coupling solution to the resin and start the reaction.

  • At various time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot of the resin.

  • Wash the resin aliquots thoroughly with DMF and DCM and dry them.

  • Cleave the peptide from each resin aliquot using the cleavage cocktail.

  • Analyze the cleaved peptide from each time point by HPLC and MS.

  • Quantify the amount of desired peptide and any side products (e.g., branched peptides or peptides with a deprotected ornithine side chain) at each time point.

Data Analysis: Create a table summarizing the percentage of the desired peptide and key side products over time. This will provide a quantitative measure of the Tfa group's lability under the specific coupling conditions.

Visualizations

Logical Workflow for Troubleshooting Orn(Tfa) Instability

G Troubleshooting Workflow for this compound Instability cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Optimization Strategies cluster_3 Advanced Solutions cluster_4 Outcome start Incomplete coupling or side products with Orn(Tfa) check_coupling Analyze crude product by MS and HPLC start->check_coupling confirm_branching Confirm branching via MS/MS check_coupling->confirm_branching reduce_time Reduce coupling time confirm_branching->reduce_time Implement one or more strategies change_base Use a milder base (e.g., NMM) confirm_branching->change_base Implement one or more strategies change_reagent Use a more efficient coupling reagent (e.g., HATU) confirm_branching->change_reagent Implement one or more strategies in_situ Implement in situ neutralization confirm_branching->in_situ Implement one or more strategies change_protection Consider alternative Orn side-chain protection (e.g., Z) reduce_time->change_protection If issues persist success Successful Synthesis: High Purity and Yield reduce_time->success If successful change_base->change_protection If issues persist change_base->success If successful change_reagent->change_protection If issues persist change_reagent->success If successful in_situ->change_protection If issues persist in_situ->success If successful change_protection->success

Caption: Troubleshooting decision tree for addressing side reactions related to this compound.

Potential Side Reaction Pathway

G Side Reaction Pathway of Orn(Tfa) During Coupling cluster_0 Initial State cluster_1 Coupling Conditions cluster_2 Side Reaction cluster_3 Desired Reaction peptide_tfa Peptide-Resin with -Orn(Tfa)- conditions Prolonged exposure to: - Coupling Reagent - DIPEA (Base) - Activated Boc-AA-OH peptide_tfa->conditions deprotection Premature Tfa Deprotection conditions->deprotection can lead to coupling N-terminal Coupling conditions->coupling intended pathway exposed_amine Exposed δ-NH2 on Ornithine Side Chain deprotection->exposed_amine branching Branched Peptide Formation exposed_amine->branching reacts with activated AA elongated_peptide Correctly Elongated Peptide coupling->elongated_peptide

Caption: Competing reaction pathways for Orn(Tfa) under prolonged coupling conditions.

Validation & Comparative

A Comparative Guide to Boc-Orn(Tfa)-OH and Boc-Orn(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. When incorporating ornithine into a peptide sequence using a Boc-based strategy, the choice of side-chain protection dictates the subsequent chemical manipulations that can be performed. This guide provides a detailed comparison of two commonly employed orthogonally protected ornithine derivatives: Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH) and Nα-Boc-Nδ-fluorenylmethoxycarbonyl-L-ornithine (Boc-Orn(Fmoc)-OH).

Introduction to Orthogonal Protection in Boc-SPPS

The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two primary strategies in SPPS. It serves as a temporary protecting group for the α-amino group of the growing peptide chain and is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[1][2] For the synthesis of complex peptides, including cyclic or branched structures, it is often necessary to selectively deprotect and modify the side chain of a specific amino acid residue while the peptide remains anchored to the solid support and the N-terminal Boc group is intact. This requires an "orthogonal" protecting group on the side chain, which can be removed under conditions that do not affect the acid-labile Boc group or the final cleavage from the resin.[3]

Both this compound and Boc-Orn(Fmoc)-OH are designed for such orthogonal applications within a Boc-SPPS workflow. The key difference lies in the nature of the side-chain protecting group and its corresponding deprotection conditions.

Chemical Properties and Deprotection Strategies

A summary of the key chemical properties of the Tfa and Fmoc side-chain protecting groups is presented in Table 1.

PropertyThis compoundBoc-Orn(Fmoc)-OH
Side-Chain Protecting Group Trifluoroacetyl (Tfa)9-Fluorenylmethoxycarbonyl (Fmoc)
α-Amino Protecting Group tert-Butyloxycarbonyl (Boc)tert-Butyloxycarbonyl (Boc)
Side-Chain Deprotection Base-labile (e.g., aqueous ammonia, piperidine)Base-labile (e.g., 20% piperidine in DMF)
Orthogonality in Boc-SPPS Fully orthogonalFully orthogonal
Primary Application Introduction of a side-chain amine for modification.Introduction of a side-chain amine for modification, especially for on-resin cyclization.[4][5]

Table 1: Comparison of Chemical Properties

This compound: The Trifluoroacetyl Protecting Group

The trifluoroacetyl (Tfa) group is a base-labile protecting group for amines.[6] Its high electronegativity, due to the three fluorine atoms, renders the amide bond susceptible to cleavage under mild basic conditions. This property makes it an excellent orthogonal partner in Boc-SPPS, where the repetitive Nα-deprotection steps are performed with acid.[7]

Boc-Orn(Fmoc)-OH: The Fluorenylmethoxycarbonyl Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another widely used base-labile protecting group.[8][9] Its removal is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[8] The use of Boc-Orn(Fmoc)-OH allows for the selective deprotection of the ornithine side chain under standard Fmoc-deprotection conditions, providing a versatile tool for peptide modification within a Boc-based synthesis.[4]

Performance Comparison: A Theoretical Framework

In the absence of direct comparative experimental data, we can infer the potential performance of these two derivatives based on the known characteristics of the Tfa and Fmoc protecting groups.

Performance MetricThis compound (Inferred)Boc-Orn(Fmoc)-OH (Inferred)
Coupling Efficiency Expected to be comparable to other Boc-amino acids.Expected to be comparable to other Boc-amino acids.
Side-Chain Deprotection Rate Generally rapid under mild basic conditions.Well-established, rapid deprotection with piperidine.
Potential Side Reactions Potential for incomplete deprotection or side reactions with other base-sensitive groups.Risk of premature α-Boc deprotection with prolonged or repeated base treatments. Potential for dibenzofulvene adduct formation if scavenging is inefficient.
Purity of Final Product Dependent on the efficiency of deprotection and the absence of side reactions.Generally high, as Fmoc chemistry is well-optimized.

Table 2: Inferred Performance Comparison

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of an amino acid using Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Nα-Boc group.[2]

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM to remove excess base.

  • Coupling: Couple the next Boc-protected amino acid (e.g., this compound or Boc-Orn(Fmoc)-OH) using a suitable activating agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF or a mixture of DMF/DCM. The reaction is typically monitored for completion using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Experimental Workflow for Boc-SPPS

start Start with Resin swell Swell Resin in DCM start->swell deprotect Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash with DCM deprotect->wash1 neutralize Neutralize (10% DIEA in DCM) wash1->neutralize wash2 Wash with DCM neutralize->wash2 couple Couple Boc-AA (HBTU/DIEA in DMF) wash2->couple wash3 Wash with DMF/DCM couple->wash3 repeat Repeat for next AA wash3->repeat repeat->deprotect Yes end Final Peptide on Resin repeat->end No

Caption: General workflow for a single cycle of Boc-SPPS.

Protocol for Orthogonal Side-Chain Deprotection

Using this compound:

  • Peptide-Resin Preparation: After incorporation of this compound and subsequent elongation of the peptide chain, ensure the N-terminus is Boc-protected.

  • Tfa Deprotection: Treat the peptide-resin with a solution of aqueous ammonia or a dilute solution of piperidine in DMF to cleave the Tfa group. The exact conditions (concentration, time, temperature) may require optimization.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove the deprotection reagents and the cleaved Tfa group.

  • Side-Chain Modification: The now-free δ-amino group of the ornithine residue is available for subsequent reactions, such as cyclization or conjugation.

Using Boc-Orn(Fmoc)-OH:

  • Peptide-Resin Preparation: As with the Tfa-protected derivative, ensure the N-terminus is Boc-protected after the full-length peptide has been assembled.

  • Fmoc Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF for approximately 20-30 minutes.[8]

  • Washing: Wash the resin extensively with DMF and DCM to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Side-Chain Modification: The deprotected δ-amino group of ornithine is now ready for further chemical transformations.

Application in Cellular Signaling Pathways

Ornithine is a key intermediate in several metabolic pathways, and peptides containing ornithine can be valuable tools for studying these processes. One such pathway is the biosynthesis of polyamines, which are essential for cell growth and proliferation.[10][11]

Simplified Polyamine Biosynthesis Pathway

ornithine Ornithine putrescine Putrescine ornithine->putrescine CO2 spermidine Spermidine putrescine->spermidine + Aminopropyl group spermine Spermine spermidine->spermine + Aminopropyl group odc Ornithine Decarboxylase (ODC) odc->ornithine odc->putrescine

Caption: Ornithine is a precursor for polyamine synthesis.

Ornithine also plays a role in the synthesis of nitric oxide (NO), a critical signaling molecule.[10] Peptides containing modified ornithine residues can be used to probe the enzymes involved in these pathways.

Conclusion

Both this compound and Boc-Orn(Fmoc)-OH are valuable reagents for the synthesis of complex peptides using a Boc-SPPS strategy. The choice between the two will largely depend on the specific requirements of the synthesis and the chemist's familiarity with the deprotection conditions.

  • This compound offers a reliable method for orthogonal deprotection using mild basic conditions. The Tfa group is smaller than the Fmoc group, which may be advantageous in sterically hindered situations.

  • Boc-Orn(Fmoc)-OH utilizes the well-established and highly efficient Fmoc deprotection chemistry. This may be preferable in laboratories already equipped and experienced with Fmoc-based synthesis protocols.

Ultimately, the optimal choice will be dictated by the desired final peptide structure, the presence of other sensitive functional groups, and the overall synthetic strategy. For critical applications, it is recommended to perform small-scale test syntheses to optimize the deprotection and subsequent modification steps for either derivative.

References

A Comparative Guide: Tfa vs. Z Protection for the Ornithine Side Chain in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of appropriate protecting groups for amino acid side chains is paramount to achieving high yields and purity. The choice dictates the overall synthetic strategy, particularly when dealing with complex peptides requiring orthogonal deprotection schemes. For the δ-amino group of ornithine, a non-proteinogenic amino acid crucial for the synthesis of various bioactive peptides and peptidomimetics, both Trifluoroacetyl (Tfa) and Benzyloxycarbonyl (Z) groups offer distinct advantages and disadvantages.

This guide provides an objective comparison of Tfa and Z protection for the ornithine side chain, supported by established chemical principles and representative experimental protocols.

Core Comparison: Orthogonality and Lability

The primary advantage of employing different protecting groups lies in their orthogonality—the ability to remove one type of protecting group under conditions that leave others intact. This is especially critical in modern Solid-Phase Peptide Synthesis (SPPS), which predominantly uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups (like t-Butyl) for "permanent" side-chain protection.

  • Z (Benzyloxycarbonyl) Protection: The Z group is classically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr/AcOH.[1] Its stability to the mild base (e.g., piperidine) used for Fmoc removal and to the moderate acid (TFA) used for final cleavage of many resins and other side-chain groups makes it a valuable orthogonal protecting group.[2] This allows for selective deprotection of the ornithine side chain on-resin for subsequent modifications like lactam bridge formation or branching.

  • Tfa (Trifluoroacetyl) Protection: The Tfa group, an acyl-type protection, is labile to mild basic conditions, such as dilute aqueous base or piperidine, similar to the Fmoc group.[1] This lack of orthogonality with Fmoc protection for the α-amino group is a significant drawback in standard Fmoc-SPPS workflows. However, its key advantage is its stability to catalytic hydrogenation and acidic conditions, making it orthogonal to Z, Boc, and other acid-labile groups.[3] This property can be exploited in specific, complex synthetic strategies where a base-labile side-chain group is required alongside an acid-labile α-amino group (e.g., in a Boc-SPPS strategy) or when hydrogenolysis is not feasible.

Performance and Practical Considerations

While direct quantitative comparison data for Tfa- vs. Z-protected ornithine is scarce in peer-reviewed literature, a qualitative and principle-based comparison can be made.

FeatureTfa (Trifluoroacetyl) ProtectionZ (Benzyloxycarbonyl) Protection
Deprotection Condition Mildly basic (e.g., aq. NH₃, NaBH₄, piperidine)[4][5]Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)[1]
Orthogonality to Fmoc No (Both are base-labile)Yes (Z is stable to piperidine)
Orthogonality to Boc/tBu Yes (Tfa is stable to TFA)Yes (Z is stable to TFA)
Orthogonality to Z Yes-
Stability Generally stable, but can be labile to nucleophiles.Very stable to a wide range of reagents.
Key Advantage Base-lability allows for orthogonality with acid-labile and hydrogenolysis-labile groups.Robustness and orthogonality to the widely used Fmoc group.
Reported Drawbacks Can be prone to racemization during activation; potential for chain cleavage during alkaline hydrolysis.[1]Requires a metal catalyst for hydrogenation which can sometimes be problematic; strong acid cleavage is harsh.
Common Use Case Niche applications in complex syntheses requiring an orthogonal base-labile side chain group.Widely used in both solution-phase and solid-phase synthesis for side-chain protection of lysine and ornithine.[2]

Experimental Protocols

The following are representative protocols based on established chemical procedures for the protection and deprotection of amine groups.

Protocol 1: Synthesis of N-δ-Trifluoroacetyl-L-ornithine Derivative (Representative)

This protocol is based on general methods for the trifluoroacetylation of amines using ethyl trifluoroacetate.

Objective: To introduce the Tfa protecting group onto the δ-amino group of an N-α-protected ornithine.

Materials:

  • N-α-Fmoc-L-ornithine

  • Ethyl trifluoroacetate (ETFA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-α-Fmoc-L-ornithine (1 equivalent) in a suitable solvent like methanol or DMF.

  • Add triethylamine (2-3 equivalents) to the solution and stir at room temperature.

  • Slowly add ethyl trifluoroacetate (1.5-2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-6 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Deprotection of N-δ-Tfa Group (Representative)

This protocol describes the removal of the Tfa group under mild basic conditions.

Objective: To selectively remove the Tfa group from the ornithine side chain.

Materials:

  • N-α-Fmoc-N-δ-Tfa-L-ornithine containing peptide-resin

  • Aqueous ammonia (e.g., 1 M solution) or a solution of Sodium Borohydride (NaBH₄) in THF/Ethanol.[4]

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 1 M aqueous ammonia in DMF (1:1 v/v) for 1-2 hours at room temperature.

  • Alternatively, treat the resin with a solution of excess sodium borohydride in a 1:1 mixture of THF and ethanol for up to 60 minutes.[4]

  • Monitor the deprotection by a colorimetric test (e.g., Kaiser test) on a small sample of resin beads to detect the presence of the free primary amine.

  • Once the deprotection is complete, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol 3: Synthesis of N-δ-Benzyloxycarbonyl-L-ornithine Derivative

This protocol is a standard method for introducing the Z group onto an amine.

Objective: To introduce the Z protecting group onto the δ-amino group of N-α-protected ornithine.

Materials:

  • N-α-Boc-L-ornithine (or other N-α-protected ornithine)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate or Sodium carbonate

  • Dioxane and Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-α-Boc-L-ornithine (1 equivalent) in a mixture of dioxane and water.

  • Cool the solution in an ice bath and add sodium bicarbonate (2-3 equivalents) with stirring.

  • Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise, ensuring the pH remains basic (pH 8-9).

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Remove the dioxane under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove excess benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Protocol 4: Deprotection of N-δ-Z Group by Catalytic Transfer Hydrogenation

This is a mild and efficient method for Z-group removal that avoids the use of pressurized hydrogen gas.[6]

Objective: To selectively remove the Z group from the ornithine side chain.

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Formic acid or 1,4-cyclohexadiene as a hydrogen donor[6][7]

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Add the hydrogen donor. If using formic acid, add it slowly to the mixture (several equivalents).[6] If using 1,4-cyclohexadiene, a larger excess is typically used.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Signaling Pathways and Experimental Workflows

The true utility of orthogonal protecting groups like Tfa and Z is realized in complex synthetic workflows, such as the synthesis of branched or cyclic peptides.

Orthogonal Deprotection Workflow

The following diagram illustrates a hypothetical workflow in Fmoc-based SPPS where both a Z-protected and a Tfa-protected ornithine are incorporated into a peptide chain. This strategy allows for two distinct, selective side-chain manipulations.

Orthogonal_Deprotection_Workflow cluster_paths cluster_end start Fmoc-AA-Resin elongate Peptide Elongation (Fmoc-SPPS) start->elongate peptide Fmoc-Peptide(Orn(Z), Orn(Tfa))-Resin elongate->peptide deprotect_Z Selective Z Deprotection (H₂/Pd) peptide->deprotect_Z Path A deprotect_Tfa Selective Tfa Deprotection (aq. NH₃) peptide->deprotect_Tfa Path B modify_1 Side-Chain Modification 1 deprotect_Z->modify_1 modify_1->deprotect_Tfa deprotect_Fmoc Final Fmoc Deprotection (Piperidine) modify_1->deprotect_Fmoc modify_2 Side-Chain Modification 2 deprotect_Tfa->modify_2 modify_2->deprotect_Z modify_2->deprotect_Fmoc cleave Cleavage from Resin & Global Deprotection (TFA) deprotect_Fmoc->cleave final_peptide Modified Peptide cleave->final_peptide

Caption: Orthogonal deprotection workflow for dual side-chain modification.

This workflow demonstrates how the Z and Tfa groups can be removed independently to allow for sequential and specific modifications at different points on the peptide backbone.

Protection/Deprotection Logic

The choice between Tfa and Z protection is dictated by the overall synthetic strategy, as shown in the logical relationship diagram below.

Protection_Choice_Logic strategy Peptide Synthesis Strategy fmoc_spps Fmoc/tBu SPPS strategy->fmoc_spps boc_spps Boc/Bzl SPPS strategy->boc_spps side_chain_mod On-Resin Side-Chain Modification Required? fmoc_spps->side_chain_mod boc_spps->side_chain_mod use_tfa Use Tfa-Protection (Orthogonal to Boc/Acid) boc_spps->use_tfa If base-labile side chain needed use_z Use Z-Protection (Orthogonal to Fmoc) side_chain_mod->use_z Yes no_ortho Use standard acid-labile protection (e.g., Boc) side_chain_mod->no_ortho No

Caption: Logic for choosing Orn side-chain protection based on synthetic strategy.

Conclusion

The Z (Benzyloxycarbonyl) group remains a robust and widely used protecting group for the ornithine side chain, primarily due to its stability and orthogonality with the standard Fmoc-based solid-phase synthesis strategy. Its removal via catalytic hydrogenation is mild and efficient.

The Tfa (Trifluoroacetyl) group, while less common for side-chain protection, presents a key advantage in its unique base-lability, making it orthogonal to both acid-labile (Boc, tBu) and hydrogenolysis-labile (Z) groups. This feature makes it a valuable tool for highly complex synthetic routes that require multiple, mutually exclusive deprotection steps. However, researchers must consider its potential drawbacks, such as increased risk of racemization and lability to nucleophiles, which have historically limited its widespread adoption. The choice between Tfa and Z protection for ornithine should therefore be a strategic one, dictated by the specific requirements of the target peptide and the overall synthetic plan.

References

A Researcher's Guide to Confirming Trifluoroacetyl (Tfa) Group Removal: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the complete removal of the trifluoroacetyl (Tfa) protecting group is a critical step, particularly in peptide synthesis. The residual presence of trifluoroacetic acid (TFA) can impact the biological activity and toxicity of the final product.[1] Therefore, robust analytical methods are essential to confirm its complete removal. This guide provides a comprehensive comparison of the most common analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for confirming Tfa group removal depends on several factors, including the nature of the analyte, the required sensitivity, and the availability of instrumentation. The following table summarizes the key quantitative performance characteristics of the most frequently employed techniques.

Analytical MethodPrincipleLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
Ion Chromatography (IC) Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.LOD: 1.64 - 86 ng/mL[2][3][4]High sensitivity and selectivity for TFA, can quantify other counter-ions simultaneously.[1][5]Requires specialized IC system, potential for matrix interference.
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Directly detects the fluorine atoms of the Tfa group, providing a specific signal.LOD: ~0.5 µg/mL[6]Highly specific for fluorine-containing compounds, non-destructive, provides structural information.[7][8]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
High-Performance Liquid Chromatography (HPLC) Separation of the analyte from a mixture based on its interaction with a stationary phase.Method-dependent, often used for monitoring reaction progress rather than trace analysis.Widely available, can be used to monitor the disappearance of the Tfa-protected species and the appearance of the deprotected product.TFA in the mobile phase can interfere with detection, especially with mass spectrometry.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Method-dependent, can be very sensitive when coupled with LC.High sensitivity and specificity, provides molecular weight confirmation of the deprotected product.[9]Ion suppression effects from residual TFA can affect sensitivity.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.LOQ: ~713 µg/mL[11]Fast and simple, can provide qualitative confirmation of Tfa group removal by observing the disappearance of C-F stretching bands.[12][13]Low sensitivity, difficult to quantify low levels of residual TFA, spectral overlap can be an issue.[14]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

Ion Chromatography (IC) for Residual TFA Quantification

Objective: To accurately quantify the amount of residual trifluoroacetate in a purified sample.

Instrumentation:

  • Ion Chromatograph with a suppressed conductivity detector.

  • Anion-exchange column (e.g., IonPac AS18).[2]

  • Autosampler.

Reagents:

  • Deionized water (18.2 MΩ·cm).

  • Potassium hydroxide (KOH) eluent concentrate.

  • TFA standard solutions for calibration.

Procedure:

  • Sample Preparation: Dissolve the lyophilized sample in deionized water to a known concentration (e.g., 1 mg/mL).

  • Calibration: Prepare a series of TFA standards in deionized water (e.g., 100, 300, and 1000 ng/mL).[2]

  • Chromatographic Conditions:

    • Eluent: A potassium hydroxide gradient is often used. For example, an initial concentration of 22 mM KOH followed by a step to 28 mM KOH.[2]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 50 µL.[2]

    • Detection: Suppressed conductivity.

  • Analysis: Inject the standards and samples. The concentration of TFA in the sample is determined by comparing the peak area to the calibration curve.

¹⁹F-NMR for Direct Detection of Tfa Group

Objective: To directly and specifically detect the presence of the trifluoroacetyl group.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz) equipped with a fluorine probe.[6]

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Internal standard (e.g., trifluoroacetic acid of known purity if quantification is desired).[15]

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 1-5 mg) in a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. The Tfa group will typically show a singlet around -75 ppm.[15]

    • Ensure a sufficient relaxation delay (D1) for accurate quantification if an internal standard is used.

  • Analysis: The presence of a signal corresponding to the CF₃ group confirms the presence of the Tfa group. For quantification, the integral of the Tfa signal is compared to the integral of the internal standard.

HPLC-MS for Monitoring Deprotection

Objective: To monitor the progress of the Tfa deprotection reaction by observing the disappearance of the starting material and the appearance of the product.

Instrumentation:

  • HPLC system with a UV detector.

  • Mass spectrometer (e.g., ESI-Q-TOF).

  • Reversed-phase C18 column.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Note: While TFA is often used in HPLC mobile phases for peptide analysis, formic acid is preferred for LC-MS to avoid ion suppression.

Procedure:

  • Sample Preparation: At various time points during the deprotection reaction, quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Gradient: A typical gradient would be from 5% to 95% Solvent B over a set time (e.g., 15-30 minutes).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm, and mass spectrometry.

  • Analysis: Monitor the chromatograms for the decrease in the peak corresponding to the Tfa-protected compound and the increase in the peak of the deprotected product. The mass spectrometer will confirm the identity of each peak by their respective mass-to-charge ratios.

FTIR for Qualitative Confirmation

Objective: To quickly and qualitatively confirm the removal of the Tfa group.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the dry, purified sample directly on the ATR crystal.

  • Spectral Acquisition: Collect the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: The presence of strong absorption bands around 1200 cm⁻¹ (C-F stretch) and 1670 cm⁻¹ (amide I band influenced by the electron-withdrawing Tfa group) indicates the presence of the Tfa group.[11][13] The disappearance of these characteristic peaks in the final product spectrum compared to the starting material confirms the removal of the Tfa group.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for confirming Tfa group removal based on the specific research needs.

Tfa_Removal_Analysis_Workflow start Need to Confirm Tfa Group Removal quant_qual Quantitative or Qualitative Analysis? start->quant_qual sensitivity High Sensitivity Required? quant_qual->sensitivity Quantitative structural_info Need for Structural Confirmation? quant_qual->structural_info Qualitative ic Ion Chromatography (IC) sensitivity->ic Yes nmr 19F-NMR sensitivity->nmr No lcms HPLC-MS structural_info->lcms Yes ftir FTIR structural_info->ftir No (Quick Screen) hplc_uv HPLC-UV lcms->hplc_uv For reaction monitoring

Caption: Workflow for selecting an analytical method for Tfa removal confirmation.

References

A Comparative Guide to the Synthesis and Biological Activity of Peptides Utilizing Boc-Orn(Tfa)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). The use of ornithine, a non-proteinogenic amino acid, can impart unique structural and functional characteristics to a peptide. This guide provides an objective comparison of utilizing Nα-Boc-Nδ-Tfa-L-ornithine (Boc-Orn(Tfa)-OH) in Boc-based SPPS, with a primary focus on its comparison to the more conventional alternative, Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH).

Comparison of Ornithine Side-Chain Protecting Groups in Boc-SPPS

The primary distinction between using this compound and other derivatives lies in the properties of the delta-amino group (Nδ) protection. In the Boc/Bzl synthesis strategy, the Nα-Boc group is temporarily removed with a moderate acid like trifluoroacetic acid (TFA), while permanent side-chain protecting groups, typically benzyl-based (like Z), are removed at the final cleavage step with a strong acid such as hydrogen fluoride (HF).[1][2]

The trifluoroacetyl (Tfa) group offers a different strategic approach. It is stable to the acidic conditions used for Boc-group removal but can be cleaved under mild basic conditions.[3] This property makes the Tfa group "orthogonal" to the Boc/Bzl strategy, enabling selective deprotection of the ornithine side chain while the peptide remains attached to the resin. This is particularly advantageous for synthesizing branched or cyclic peptides.[4]

Table 1: Comparison of Tfa and Z Side-Chain Protecting Groups for Ornithine

FeatureNδ-Tfa (Trifluoroacetyl)Nδ-Z (Benzyloxycarbonyl)
Nα-Protection BocBoc
Side-Chain Stability Stable to moderate acids (TFA).[3]Stable to moderate acids (TFA).[5]
Deprotection Condition Mild base (e.g., dilute piperidine, hydrazine).[3]Strong acid (e.g., HF, TFMSA) during final cleavage.[5]
Orthogonality in Boc-SPPS Yes . Can be removed on-resin without cleaving the peptide or other side-chain groups.[3]No . Removed simultaneously with final peptide cleavage from the resin.
Primary Advantage Allows for on-resin side-chain modification, cyclization, or branching.Well-established, robust, and widely used in standard linear peptide synthesis.[5]
Potential Consideration Introduction of a base-labile group into a Boc-strategy workflow.Risk of incomplete removal with less harsh cleavage cocktails.

Impact on Biological Activity: An Illustrative Overview

The side-chain protecting group is removed during the synthesis and purification process, meaning the final peptide sequence is identical regardless of whether Tfa or Z protection was used. Therefore, the choice of protecting group should not inherently alter the final biological activity of the purified linear peptide.

While direct comparative studies on the biological activity of peptides synthesized using this compound are not prevalent in published literature, we can illustrate the type of quantitative analysis used for bioactive peptides with data from well-characterized examples. Angiotensin-1-converting enzyme (ACE-1) inhibition is a common therapeutic target, and numerous peptides have been evaluated for this activity.

Table 2: Illustrative Biological Activity Data (ACE-1 Inhibition)

This table serves as an example of how quantitative data for bioactive peptides is presented. These peptides do not necessarily contain ornithine and are shown for illustrative purposes only.

Peptide SequenceSourceACE-1 IC50 ValueReference
RVPSLMEgg White Hydrolysate23.07 µmol/L[6]
YIGNNPAKGGLFLaminaria digitata133.1 µg/mL[7]
IGNNPAKGGLFLaminaria digitata174.4 µg/mL[7]

Experimental Protocols

Below are generalized protocols for peptide synthesis using the Boc-SPPS method, highlighting the procedural differences between using a Tfa or Z group for ornithine side-chain protection.

General Protocol for Boc-SPPS

This protocol outlines the key steps for synthesizing a peptide on a solid support resin (e.g., PAM or MBHA resin).

  • Resin Preparation: Swell the resin in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a coupling agent like dicyclohexylcarbodiimide (DCC) in DCM/DMF.

  • Capping (Optional): Treat the resin with acetic anhydride to block any unreacted amino groups.

  • Peptide Chain Elongation Cycle (Repeated for each amino acid): a. Washing: Wash the resin thoroughly with DCM and isopropanol. b. Boc Deprotection: Remove the Nα-Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1] A significant side reaction to be aware of during this step is Nα-trifluoroacetylation, where the TFA can acylate the newly exposed amine, terminating the peptide chain.[8] c. Washing: Wash the resin with DCM to remove residual TFA. d. Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM. e. Washing: Wash the resin thoroughly with DCM and DMF. f. Coupling: Dissolve the next Boc-protected amino acid and an activating agent (e.g., HBTU/HOBt or DCC) in DMF and add it to the resin. Agitate for 1-2 hours. g. Washing: Wash the resin with DMF and DCM. h. Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Specific Side-Chain Deprotection Protocols

Scenario A: Using this compound for On-Resin Modification

  • Selective Nδ-Tfa Group Removal:

    • After completing the desired linear sequence, wash the peptide-resin with DMF.

    • Treat the resin with a solution of 2% hydrazine in DMF for 5-10 minutes to selectively remove the Tfa group.

    • Wash the resin thoroughly with DMF and DCM.

    • The newly exposed Nδ-amino group of ornithine is now available for modification (e.g., attachment of another peptide chain, a reporter molecule, or for intramolecular cyclization).

Scenario B: Final Cleavage and Deprotection (for Boc-Orn(Z)-OH)

  • Global Deprotection and Cleavage from Resin:

    • After the final elongation cycle, wash the peptide-resin with DCM and dry it under a vacuum.

    • Treat the dry resin with a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole (9:1 v/v), at 0°C for 1-2 hours. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Z group from ornithine and t-butyl-based groups.[1][5]

    • Evaporate the HF under a vacuum.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide precipitate with cold ether and then dissolve it in an appropriate aqueous buffer for purification, typically by reverse-phase HPLC.

Visualization of Synthetic Strategies

The choice of protecting group dictates the synthetic pathway and possibilities. The following diagrams illustrate the logical workflows.

Boc_SPPS_Workflow cluster_Z Strategy with Boc-Orn(Z)-OH cluster_Tfa Strategy with this compound start_z Start Synthesis elong_z Peptide Elongation (Boc Deprotection with TFA) start_z->elong_z final_z Final Cleavage with HF elong_z->final_z deprot_z Simultaneous Deprotection of Z-group and others final_z->deprot_z peptide_z Linear Peptide deprot_z->peptide_z start_tfa Start Synthesis elong_tfa Peptide Elongation (Boc Deprotection with TFA) start_tfa->elong_tfa selective_deprot Selective On-Resin Deprotection of Tfa-group (Mild Base) elong_tfa->selective_deprot modify On-Resin Modification (e.g., Cyclization, Branching) selective_deprot->modify final_tfa Final Cleavage with HF modify->final_tfa peptide_tfa Modified Peptide final_tfa->peptide_tfa

Caption: Comparative workflows for Boc-SPPS using Z vs. Tfa side-chain protection for ornithine.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI cleaves Renin Renin (from Kidney) Renin->Angiotensinogen AngII Angiotensin II (Octapeptide) AngI->AngII converts ACE Angiotensin-Converting Enzyme (ACE) ACE->AngI Vasoconstriction Vasoconstriction AngII->Vasoconstriction causes BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase BioactivePeptide Bioactive Peptide (e.g., from Ornithine Synthesis) BioactivePeptide->ACE INHIBITS

Caption: Representative signaling pathway for ACE-1 inhibition by a bioactive peptide.

References

A Head-to-Head Comparison of Ornithine Building Blocks in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful solid-phase peptide synthesis (SPPS) of complex and modified peptides. Ornithine, a non-proteinogenic amino acid, is a valuable component in peptide chemistry, often utilized for introducing lactam bridges for cyclization, as a precursor for arginine, or for the incorporation of various functionalities on its side chain. The success of incorporating ornithine into a peptide sequence hinges on the choice of protecting groups for its α-amino and δ-amino functionalities.

This guide provides a comprehensive head-to-head comparison of commonly used ornithine building blocks in Fmoc-based SPPS. We will delve into the characteristics of different side-chain protecting groups, their orthogonality, and the potential side reactions associated with their use. This comparison is supported by experimental protocols to aid in the practical application of these building blocks.

Key Ornithine Building Blocks in Fmoc SPPS

The primary distinction between different ornithine building blocks in Fmoc SPPS lies in the protecting group used for the δ-amino group of the side chain. The α-amino group is consistently protected by the base-labile Fmoc group. The choice of the side-chain protecting group is critical as it dictates the orthogonality of the deprotection strategy, enabling selective modification of the ornithine side chain.

The most commonly employed side-chain protecting groups for ornithine are:

  • tert-Butoxycarbonyl (Boc): An acid-labile protecting group, removed with strong acids like trifluoroacetic acid (TFA).

  • Benzyloxycarbonyl (Z or Cbz): Removed by catalytic hydrogenation or strong acids.

  • Allyloxycarbonyl (Alloc): Cleaved under neutral conditions using a palladium catalyst.

  • 4-Methyltrityl (Mtt) and 4-Methoxytrityl (Mmt): Highly acid-labile groups that can be removed under very mild acidic conditions, offering an additional layer of orthogonality.

Comparison of Ornithine Building Block Performance

Building BlockSide-Chain Protecting GroupDeprotection ConditionsOrthogonality with Fmoc/tBu StrategyKey AdvantagesPotential Disadvantages
Fmoc-Orn(Boc)-OH BocStrong acid (e.g., 95% TFA)No, removed during final cleavageStandard, cost-effective, suitable for linear peptides where side-chain modification is not required.Not suitable for on-resin side-chain modification or cyclization via the ornithine side chain.
Fmoc-Orn(Z)-OH ZCatalytic hydrogenation (e.g., H₂, Pd/C) or strong acid (e.g., HF)YesOrthogonal to acid-labile and base-labile groups, allowing for selective deprotection.Hydrogenation may not be compatible with other functional groups in the peptide (e.g., Cys, Met). Strong acid cleavage is harsh.
Fmoc-Orn(Alloc)-OH AllocPalladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in a neutral environment.[1][2]YesFully orthogonal to both acid- and base-labile protecting groups, ideal for on-resin modifications.[2]Requires a specific palladium catalyst, which can sometimes be difficult to completely remove from the final peptide.
Fmoc-Orn(Mtt)-OH MttVery mild acid (e.g., 1-2% TFA in DCM with scavengers).[3]YesAllows for selective deprotection under conditions that leave most other acid-labile groups intact, enabling multi-step on-resin modifications.The Mtt cation released during deprotection can cause side reactions if not properly scavenged.[3]
Fmoc-Orn(Mmt)-OH MmtExtremely mild acid (e.g., 1% TFA in DCM, or acetic acid/TFE/DCM).YesEven more acid-labile than Mtt, providing a finer level of orthogonal control.The extreme acid sensitivity can sometimes lead to premature deprotection if not handled carefully.

Side Reactions: Lactam Formation

A common side reaction involving ornithine in SPPS is the intramolecular cyclization of the side-chain amine with the activated C-terminal carboxyl group of the preceding amino acid, leading to the formation of a δ-lactam. The propensity for this side reaction is influenced by the nature of the side-chain protecting group. A study on modified ornithine building blocks indicated that the acidity of the amido hydrogen on the δ-nitrogen plays a role; higher acidity leads to a more pronounced side reaction.[4][5] While specific quantitative data comparing the extent of lactam formation for the building blocks discussed is scarce, it is a crucial factor to consider, especially during long coupling times or with highly activating coupling reagents.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of ornithine building blocks in Fmoc-SPPS.

Standard Fmoc-SPPS Coupling Protocol (General)

This protocol is applicable for the coupling of all Fmoc-Orn(X)-OH building blocks.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) (3 eq.)

  • Coupling reagent (e.g., HBTU, 2.9 eq.)

  • Base (e.g., DIPEA, 6 eq.)

  • DMF (N,N-Dimethylformamide)

  • Resin with a free N-terminal amine

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Dissolve the Fmoc-amino acid, HBTU, and DIPEA in DMF.

  • Add the activation solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.[6]

Standard Fmoc Deprotection Protocol

Materials:

  • 20% Piperidine in DMF (v/v)

  • DMF

  • DCM (Dichloromethane)

Procedure:

  • Wash the peptide-resin with DMF (3x).

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7]

Selective Deprotection of the Alloc Group

Materials:

  • Pd(PPh₃)₄ (0.25 eq.)

  • Phenylsilane (PhSiH₃) (24 eq.)

  • DCM

Procedure:

  • Swell the peptide-resin in DCM.

  • In a separate vessel, dissolve Pd(PPh₃)₄ and PhSiH₃ in DCM.

  • Add the palladium catalyst solution to the resin.

  • Agitate the reaction vessel for 30-60 minutes at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Wash the resin thoroughly with DCM (5x), DMF (3x), and a solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by extensive washing with DMF and DCM.[1]

Selective Deprotection of the Mtt Group

Materials:

  • 1-2% TFA in DCM (v/v)

  • TIS (Triisopropylsilane) (as a scavenger, 2-5%)

  • DCM

  • DMF

  • 1% DIPEA in DMF

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mtt cation is no longer observed in the solution.[3]

  • Wash the resin thoroughly with DCM (5x).

  • Neutralize the resin with 1% DIPEA in DMF (2x, 5 min each).

  • Wash the resin with DMF (5x) and DCM (3x).[3]

Visualizing Workflows and Relationships

To better illustrate the strategic decisions and processes involved in utilizing ornithine building blocks, the following diagrams have been generated using Graphviz.

SPPS_Ornithine_Strategy start Start SPPS (Fmoc-Strategy) incorporate_orn Incorporate Fmoc-Orn(X)-OH start->incorporate_orn linear_peptide Synthesize Linear Peptide incorporate_orn->linear_peptide final_cleavage Final Cleavage (e.g., 95% TFA) linear_peptide->final_cleavage Fmoc-Orn(Boc)-OH on_resin_mod On-Resin Side-Chain Modification linear_peptide->on_resin_mod Fmoc-Orn(Alloc/Mtt/Mmt)-OH deprotected_peptide Deprotected Linear Ornithine Peptide final_cleavage->deprotected_peptide selective_deprot Selective Side-Chain Deprotection on_resin_mod->selective_deprot modification Side-Chain Reaction (e.g., Cyclization, Labeling) selective_deprot->modification modification->final_cleavage

Caption: Decision workflow for utilizing different ornithine building blocks in SPPS.

Orthogonal_Deprotection peptide Peptide-Resin α-N-Fmoc δ-N-X Side Chains-tBu deprot_fmoc Fmoc Deprotection (20% Piperidine/DMF) peptide->deprot_fmoc Chain Elongation deprot_x Selective δ-N Deprotection (e.g., Pd(0) for Alloc, mild TFA for Mtt) peptide->deprot_x On-Resin Modification deprot_tbu Final Cleavage & tBu Deprotection (95% TFA) peptide->deprot_tbu Peptide Release

Caption: Orthogonality of protecting groups in Fmoc-SPPS with ornithine.

Conclusion

The selection of an appropriate ornithine building block is a critical decision in the design of a solid-phase peptide synthesis strategy. For the synthesis of simple linear peptides where the ornithine side chain does not require modification, the cost-effective and standard Fmoc-Orn(Boc)-OH is a suitable choice. However, for more complex peptides requiring on-resin side-chain modification, cyclization, or the introduction of labels, building blocks with orthogonal protecting groups such as Fmoc-Orn(Alloc)-OH , Fmoc-Orn(Mtt)-OH , or Fmoc-Orn(Mmt)-OH are indispensable.

References

The Unseen Variable: A Researcher's Guide to the Impact of Residual Trifluoroacetic Acid (TFA) on Peptide-Based Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and integrity of synthetic peptides are paramount. However, an often-overlooked component, the trifluoroacetate (TFA) counter-ion, can significantly impact experimental outcomes. This guide provides a comprehensive comparison of TFA-containing peptides with their TFA-free alternatives, supported by experimental data and detailed protocols to mitigate TFA's undesirable effects.

Trifluoroacetic acid is indispensable in solid-phase peptide synthesis (SPPS), primarily used for cleaving the synthesized peptide from the resin and as an ion-pairing agent during High-Performance Liquid Chromatography (HPLC) purification.[1][2][3] Consequently, synthetic peptides are typically delivered as TFA salts, with residual TFA binding to positively charged amino acid residues like lysine, arginine, and histidine.[2][3][4][5] While essential for production, this residual TFA can act as a significant confounding variable in a wide range of biological assays.

The Detrimental Effects of Residual TFA

Residual TFA is not an inert salt; it is a strong acid (pKa ~0.23) that can introduce experimental variability and lead to the misinterpretation of results.[2] Its presence can be problematic even at nanomolar concentrations.[2][6] The content of TFA in a lyophilized peptide powder can range from 10% to as high as 45%.[7][8]

Key Concerns with Residual TFA in Biological Assays:
  • Cytotoxicity and Altered Cell Proliferation: TFA exhibits dose-dependent cytotoxicity.[2] It has been shown to inhibit the proliferation of cells like osteoblasts and chondrocytes at concentrations as low as 10 nM.[6][9] Conversely, in other cell lines, such as murine glioma cells, TFA has been observed to stimulate cell growth and protein synthesis at higher concentrations (0.5–7.0 mM).[1][6] This can lead to false positive or negative results in cell viability and proliferation assays.[1][6]

  • Interference with Receptor and Enzyme Assays: The acidity of TFA can alter the pH of assay buffers, potentially denaturing pH-sensitive enzymes and proteins.[1][2] Furthermore, TFA has been identified as an unintended allosteric modulator of the glycine receptor and can compete with phosphate groups in enzyme binding sites, potentially inhibiting kinases and other ATP-dependent enzymes.[1][2]

  • Alteration of Peptide Structure and Aggregation: By binding to cationic residues, TFA can disrupt the intended secondary structure (α-helices and β-sheets) of peptides.[2][5] This can affect the peptide's biological activity, reduce its solubility in aqueous buffers, and promote aggregation.[2]

  • Spectroscopic Interference: TFA exhibits a strong absorbance band around 1673 cm-1, which can overlap with the amide I band of peptides in infrared (IR) spectroscopy, complicating secondary structure analysis.[1]

  • In Vivo Complications: For peptides intended for in vivo studies or therapeutic development, TFA can pose safety risks and may induce undesirable immune responses.[10]

The logical relationships between residual TFA and its experimental impacts are visualized below.

Figure 1: Impact of Residual TFA on Downstream Applications TFA Residual TFA in Peptide Sample Assay Biological Assay TFA->Assay Introduced into Cell Cell-Based Assays (Viability, Proliferation) Assay->Cell Enzyme Enzyme & Receptor Binding Assays Assay->Enzyme Structure Structural & Biophysical Studies (CD, IR, NMR) Assay->Structure InVivo In Vivo Studies Assay->InVivo Result1 Altered Cell Growth (Inhibition or Stimulation) Cell->Result1 Result2 Erroneous Binding Data False Negatives Enzyme->Result2 pH Lowers Assay pH Enzyme->pH Result3 Inaccurate Structural Data Aggregation Artifacts Structure->Result3 Result4 Toxicity & Immunogenicity Poor Efficacy InVivo->Result4

Caption: Figure 1: Logical flow diagram illustrating how residual TFA in peptide samples can negatively affect various downstream biological and preclinical applications.

Quantitative Impact of TFA on Cell-Based Assays

The following table summarizes published data on the effects of TFA on different cell lines, highlighting the concentration-dependent nature of its impact.

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nM - 100 nMReduced cell numbers and proliferation.[6][9]Cornish et al. (1999)[9]
Articular Chondrocytes10 nM - 100 nMReduced cell proliferation.[9]Cornish et al. (1999)[9]
Murine Glioma Cells0.5 mM - 7.0 mMStimulated cell growth and enhanced protein synthesis.[1][6]Ma et al.
Madin-Darby Canine Kidney (MDCK) CellsUp to 100 µg/mLNo significant cytotoxicity observed in an MTT assay.ResearchGate Image[11]

A Comparison of Counter-Ion Alternatives

For sensitive biological applications, exchanging TFA for a more biocompatible counter-ion is strongly recommended.[1][12] The most common alternatives are acetate and hydrochloride (HCl).

FeatureTrifluoroacetate (TFA)Acetate (Ac)Hydrochloride (HCl)
pKa ~0.23 (Strong Acid)[2]4.76 (Weak Acid)[3]-7 (Strong Acid)[3]
Biological Compatibility Poor; cytotoxic at low concentrations.[2][6]Excellent; much lower biological toxicity.[7][13]Good; generally more benign than TFA in biological systems.[1][6]
Impact on Cell Assays High; can inhibit or stimulate proliferation, causing artifacts.[1][6][9]Low; widely used for peptides in cell-based assays and pharmaceuticals.[13]Low; generally does not interfere with cell proliferation.[6]
Effect on Peptide Structure Can alter secondary structure and promote aggregation.[2]Generally does not interfere with native peptide conformation.Does not negatively impact secondary structure like TFA.[6]
Use in Peptide Synthesis Standard for cleavage and HPLC purification.[2][5]Used as an alternative salt form, often requiring an exchange step.[7]A common alternative to TFA, requiring an exchange process.[4][5]
Considerations Removal is critical for cell-based assays, in vivo studies, and structural biology.[2][12]Preferred choice for most biological applications, including cosmetic and pharmaceutical peptides.[7][13]A reliable alternative to TFA, particularly for stability of peptides with free sulfhydryl groups.[10]

Experimental Protocols for TFA Removal

Several methods exist to exchange TFA counter-ions for more biologically compatible ones like acetate or hydrochloride. The choice of method depends on the peptide's properties and the required final TFA level. For critical applications, aiming for a residual TFA level of <1% is recommended.[2][12]

Protocol 1: TFA to Hydrochloride (HCl) Salt Exchange

This is the most common method, relying on repeated lyophilization cycles with a dilute HCl solution.[2][4][5]

Materials:

  • Peptide-TFA salt

  • High-purity water (e.g., Milli-Q) or a suitable buffer like 50 mM phosphate buffer with 100 mM NaCl.[4][5]

  • 100 mM HCl stock solution

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolve the peptide in high-purity water at a concentration of approximately 1 mg/mL.[4][5]

  • Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][4][5]

    • Note: HCl concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM risk modifying the peptide.[2][4][5]

  • Allow the solution to stand at room temperature for at least one minute.[4][5]

  • Flash-freeze the solution in liquid nitrogen.[2][4][14]

  • Lyophilize the frozen sample overnight until all liquid is removed.[4][5][14]

  • Re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution.[4][5]

  • Repeat the freeze-drying cycle (Steps 4-5). For efficient TFA removal, this process should be repeated at least two to three times in total.[4][5][15]

The workflow for this crucial protocol is outlined in the diagram below.

Figure 2: Experimental Workflow for TFA/HCl Exchange start Start: Peptide-TFA Salt dissolve 1. Dissolve Peptide (1 mg/mL in H₂O) start->dissolve add_hcl 2. Add 100 mM HCl to final conc. of 2-10 mM dissolve->add_hcl incubate 3. Incubate 1 min at Room Temp add_hcl->incubate freeze 4. Flash Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize check Repeat 2-3 times? lyophilize->check check->dissolve Yes end End: Peptide-HCl Salt (TFA <1%) check->end No

Caption: Figure 2: Step-by-step workflow for the removal of TFA from synthetic peptides and replacement with HCl via iterative lyophilization.

Protocol 2: TFA to Acetate Salt Exchange

This method uses an anion exchange resin to replace TFA with acetate.

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin

  • 1 M Sodium Acetate solution

  • High-purity water

  • Chromatography column

Procedure:

  • Prepare a small chromatography column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[14]

  • Equilibrate the column by eluting with a 1 M solution of sodium acetate.[14]

  • Thoroughly wash the column with high-purity water to remove all excess sodium acetate.[14]

  • Dissolve the peptide-TFA salt in a minimal amount of high-purity water and apply it to the column.[14]

  • Elute the peptide from the column using high-purity water, collecting the fractions.

  • Combine the fractions containing the peptide.

  • Lyophilize the combined fractions to obtain the final peptide-acetate salt.[14]

The decision process for whether to remove TFA is critical and is summarized in the following diagram.

Figure 3: Decision-Making Workflow for Handling TFA start Start: Receive Synthetic Peptide check_app Identify Peptide Application start->check_app non_sensitive Non-Sensitive Applications (e.g., MS Standard, Polyclonal Antibody Production) check_app->non_sensitive Non-Biological sensitive Sensitive Applications (Cell Assays, In Vivo, NMR, Enzyme Kinetics) check_app->sensitive Biological proceed Proceed with Peptide-TFA Salt non_sensitive->proceed remove_tfa TFA Removal Required sensitive->remove_tfa choose_method Choose Exchange Method remove_tfa->choose_method hcl HCl Exchange (Lyophilization) choose_method->hcl Standard Protocol acetate Acetate Exchange (Anion Exchange) choose_method->acetate Highest Biocompatibility final_peptide Use TFA-Free Peptide in Assay hcl->final_peptide acetate->final_peptide

Caption: Figure 3: A workflow to guide researchers in deciding whether TFA removal is necessary based on the intended experimental application.

References

A Comparative Guide to the Orthogonality of Boc-Orn(Tfa)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides, such as branched, cyclic, or side-chain modified peptides. The amino acid derivative Nα-Boc-L-Orn(δ-Tfa)-OH offers a unique combination of protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the base-labile trifluoroacetyl (Tfa) group at the δ-side-chain amine. This guide provides an objective comparison of the orthogonality of this reagent with other common protecting groups, supported by experimental data and detailed protocols.

Understanding Orthogonality in Peptide Synthesis

In the context of chemical synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of others without affecting them.[1][2] This is achieved by choosing groups that are cleaved under distinct chemical conditions (e.g., acid vs. base, or acid vs. hydrogenolysis). Boc-Orn(Tfa)-OH is a valuable tool precisely because the Boc and Tfa groups possess this orthogonal relationship, allowing for selective manipulation of the N-terminus and the side chain.

Deprotection Strategies for this compound

The utility of this compound stems from the differential lability of its two protecting groups.

  • Nα-Boc Group: The Boc group is highly sensitive to acid and is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[3][4] This is the cornerstone of the "Boc-SPPS" (Solid-Phase Peptide Synthesis) strategy.

  • Nδ-Tfa Group: The trifluoroacetyl group is an acyl-type protecting group that is stable to acidic conditions but can be removed by mild basic treatment, such as with aqueous piperidine or sodium hydroxide.[5]

This acid/base orthogonality allows for two distinct synthetic routes:

  • Side-Chain Modification: The peptide chain can be elongated using standard Boc-SPPS. The acid-stable Tfa group remains intact during the repetitive Nα-Boc deprotection steps with TFA. Once the peptide backbone is assembled, the Tfa group can be selectively removed on-resin using a basic cocktail to allow for side-chain modification (e.g., cyclization, branching, or conjugation) before final cleavage.

  • N-Terminal Modification: In an Fmoc-based strategy, this compound could be used to introduce an ornithine residue where the side chain (Tfa) is stable to the piperidine used for Nα-Fmoc removal. The Nα-Boc group would then be removed with acid for further chain elongation.

Quantitative Comparison of Protecting Group Lability

The orthogonality of this compound is best understood by comparing the stability of its protecting groups with other commonly used groups under various deprotection conditions.

Protecting GroupAttached toCleavage Reagent & ConditionsStable ToCleaved By
Boc (tert-Butyloxycarbonyl)α-Amine or Side-Chain Amine/Hydroxyl25-50% TFA in DCM, 0°C to RT, 30 min[3][6]Mild Base (Piperidine), HydrogenolysisStrong Acid
Tfa (Trifluoroacetyl)Side-Chain AmineAq. Piperidine, RT, 24h; or NaOH[5][7]Strong Acid (TFA), HydrogenolysisBase
Fmoc (9-Fluorenylmethyloxycarbonyl)α-Amine or Side-Chain Amine20% Piperidine in DMF, RT, <20 min[8][9]Strong Acid (TFA), HydrogenolysisBase
Cbz (Carbobenzyloxy)α-Amine or Side-Chain AmineH₂, Pd/C; HBr/AcOH; Na/liq. NH₃[1]Strong Acid (TFA), Base (Piperidine)Hydrogenolysis , Strongest Acids
tBu (tert-Butyl)Side-Chain Carboxyl/Hydroxyl95% TFA w/ scavengers, RT, 1-2h[2]Mild Base (Piperidine), HydrogenolysisStrong Acid
Trt (Trityl)Side-Chain Amine/Thiol/Amide1-5% TFA in DCM w/ scavengers, RT, ~1h[5]Base (Piperidine), HydrogenolysisVery Mild Acid

Experimental Workflows and Logical Relationships

The following diagrams illustrate the practical application of these orthogonal relationships in a peptide synthesis workflow.

Orthogonal_Deprotection_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Selective_Deprotection Selective Side-Chain Deprotection cluster_Modification On-Resin Modification cluster_Final_Cleavage Final Cleavage and Global Deprotection Resin Resin Peptide Resin-Peptide-Orn(Tfa)-Boc Resin->Peptide Chain Elongation (Boc-SPPS) Deprotect_Tfa Remove Tfa Group Peptide->Deprotect_Tfa Aqueous Piperidine Peptide_Free_Amine Resin-Peptide-Orn(NH2)-Boc Deprotect_Tfa->Peptide_Free_Amine Modify Modify Side Chain (e.g., attach label, cyclize) Peptide_Free_Amine->Modify Modified_Peptide Resin-Peptide-Orn(Modified)-Boc Modify->Modified_Peptide Cleavage Cleave from Resin & Remove Boc/tBu Modified_Peptide->Cleavage TFA Cocktail Final_Product Free Modified Peptide Cleavage->Final_Product Compatibility_Matrix C1 Strong Acid (e.g., TFA) PG1 Boc / tBu C1->PG1 Cleaved PG2 Tfa C1->PG2 Stable PG3 Fmoc C1->PG3 Stable PG4 Cbz (Z) C1->PG4 Stable* PG5 Trt C1->PG5 Cleaved C2 Base (e.g., Piperidine) C2->PG1 Stable C2->PG2 Cleaved C2->PG3 Cleaved C2->PG4 Stable C2->PG5 Stable C3 Hydrogenolysis (H2 / Pd-C) C3->PG1 Stable C3->PG2 Stable C3->PG3 Stable C3->PG4 Cleaved C3->PG5 Stable C4 Very Mild Acid (e.g., 1% TFA) C4->PG1 Stable C4->PG5 Cleaved note *Cbz is stable to TFA but cleaved by stronger acids like HBr/AcOH.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Boc-Orn(Tfa)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Boc-Orn(Tfa)-OH (Nα-tert-Butoxycarbonyl-Nδ-trifluoroacetyl-L-ornithine), adherence to proper disposal procedures is critical for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, integrating chemical properties with procedural steps.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and related compounds is presented below. This information is essential for a comprehensive understanding of the chemical's characteristics and potential hazards.

PropertyBoc-Orn-OHBoc-Orn(Fmoc)-OHTrifluoroacetic Acid (TFA)
Molecular Formula C₁₀H₂₀N₂O₄C₂₅H₃₀N₂O₆[1]C₂HF₃O₂
Molecular Weight 232.28 g/mol [2]454.52 g/mol [1]114.02 g/mol
Appearance PowderCrystalline solid[1]Colorless fuming liquid[3]
Storage Class 11 - Combustible Solids13 - Non Combustible SolidsCorrosive
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]Soluble in DMSO and dimethyl formamide (~30 mg/ml). Sparingly soluble in aqueous buffers.[1]Miscible with water, ether, acetone, ethanol, benzene, carbon tetrachloride, hexane.[3]

Disposal Protocol for this compound

The proper disposal of this compound requires careful consideration of its chemical nature, particularly the presence of the trifluoroacetyl (Tfa) group. The following step-by-step procedure should be followed to ensure safe disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

2. Waste Segregation:

  • Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be suitable for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.

3. Neutralization of Small Spills:

  • For small spills of this compound powder, carefully sweep up the material to avoid generating dust.

  • The area can then be decontaminated. Given the potential for hydrolysis to trifluoroacetic acid (a strong acid), the spill area should be wiped with a suitable neutralizing agent, such as a sodium bicarbonate solution, followed by a water rinse.

4. Bulk Disposal:

  • All waste containing this compound, both solid and liquid, must be disposed of through a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

5. Decontamination of Glassware:

  • Glassware that has been in contact with this compound should be rinsed with an appropriate organic solvent (e.g., acetone, ethanol) to remove any residue. The solvent rinse should be collected as halogenated liquid waste.

  • Subsequently, the glassware can be washed with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste B Solid Waste? A->B C Liquid Waste? A->C D Contaminated PPE/Consumables? A->D B->C No E Collect in Labeled Solid Halogenated Waste Container B->E Yes C->D No F Collect in Labeled Liquid Halogenated Waste Container C->F Yes D->A No D->E Yes G Dispose of through Licensed Hazardous Waste Vendor E->G F->G

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

This guidance is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and that the specific regulations of your institution and local authorities are followed. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.